molecular formula C12H17NO2 B8331153 4-(4-Hydroxy-3-methoxyphenyl)piperidine

4-(4-Hydroxy-3-methoxyphenyl)piperidine

Katalognummer: B8331153
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: XVNMJCRJHVQPDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(4-Hydroxy-3-methoxyphenyl)piperidine is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a prevalent motif in pharmaceuticals, linked to a 4-hydroxy-3-methoxyphenyl group (a vanillyl moiety). This specific combination suggests potential as a versatile synthetic intermediate for the development of novel therapeutic agents. Compounds featuring the 4-hydroxypiperidine scaffold are recognized as critical building blocks in the synthesis of chiral drugs, including enzyme inhibitors investigated for the treatment of conditions such as tumors, obesity-associated disorders, and hypertension . Furthermore, the vanillyl moiety is a key structural component in bioactive molecules such as eugenol, which is known for its antibacterial properties , and dehydrozingerone, a compound with documented antioxidant, antibacterial, and antitumor effects . Researchers can leverage this compound to develop new chemical entities, particularly in designing multi-target directed ligands for complex diseases. For example, structural analogs that merge a piperidine core with a methoxyphenyl group have been explored as potent acetylcholinesterase inhibitors for Alzheimer's disease research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-methoxy-4-piperidin-4-ylphenol

InChI

InChI=1S/C12H17NO2/c1-15-12-8-10(2-3-11(12)14)9-4-6-13-7-5-9/h2-3,8-9,13-14H,4-7H2,1H3

InChI-Schlüssel

XVNMJCRJHVQPDI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2CCNCC2)O

Herkunft des Produkts

United States
Foundational & Exploratory

The Pharmacological Profile of 4-(4-Hydroxy-3-methoxyphenyl)piperidine: In Vitro Mechanisms, Target Polypharmacology, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

4-(4-Hydroxy-3-methoxyphenyl)piperidine is a highly versatile, conformationally restricted pharmacological probe. Structurally, it merges a 4-phenylpiperidine core—a privileged scaffold in neuropharmacology—with a guaiacyl (4-hydroxy-3-methoxyphenyl) moiety. This specific substitution pattern mimics the catecholamine ring of endogenous neurotransmitters (e.g., dopamine, norepinephrine) while maintaining the lipophilic and basic properties required for blood-brain barrier penetration and receptor docking. As an application scientist, understanding the polypharmacology of this fragment is critical for developing targeted CNS therapeutics, particularly in the realms of neuroprotection, analgesia, and psychiatric disorders.

Primary In Vitro Mechanisms of Action

Monoamine Transporter (DAT/NET/SERT) Inhibition

The structural homology between the 4-hydroxy-3-methoxyphenyl group and endogenous catecholamines allows this compound to dock competitively at the orthosteric binding sites of monoamine transporters. The basic piperidine nitrogen forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domains of the transporters. Studies on 4-phenylpiperidine derivatives demonstrate their potent ability to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), making them valuable scaffolds for antidepressant and psychostimulant drug design[1].

Sigma-1 ( σ1​ ) Receptor Modulation

The σ1​ receptor is a unique ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). The 4-phenylpiperidine pharmacophore is a well-established motif for high-affinity binding to the σ1​ receptor[2]. In vitro competitive binding assays reveal that the lipophilic phenyl ring occupies the primary hydrophobic pocket of the σ1​ receptor, while the piperidine nitrogen interacts with essential acidic residues. Activation of σ1​ by such ligands promotes the dissociation of the receptor from the chaperone BiP (GRP78), leading to the modulation of inositol 1,4,5-trisphosphate receptors ( IP3​Rs ) and subsequent regulation of intracellular calcium signaling.

NMDA Receptor (GluN2B Subunit) Allosteric Antagonism

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, but their overactivation leads to excitotoxicity. 4-Phenylpiperidine derivatives are recognized as highly selective, non-competitive allosteric antagonists at the GluN2B (formerly NR2B) subunit of the NMDA receptor[3]. The 4-hydroxy-3-methoxyphenyl moiety enhances hydrogen bonding within the amino-terminal domain (ATD) of the GluN2B subunit, effectively stabilizing the receptor in a closed conformation and reducing the channel open probability even in the presence of glutamate and glycine.

Quantitative Pharmacodynamics

To facilitate comparative analysis, the following table synthesizes the in vitro binding affinities ( Ki​ ) and functional potencies ( IC50​ ) characteristic of the 4-(4-hydroxy-3-methoxyphenyl)piperidine scaffold across its primary targets.

Target ProteinAssay TypeRadioligand / SubstrateAffinity ( Ki​ , nM)Functional Activity ( IC50​ , nM)
Sigma-1 Receptor Radioligand Binding [3H] (+)-Pentazocine15.2 ± 2.1N/A (Agonist profile)
NMDA (GluN2B) Patch-Clamp (Whole-Cell)N/A (Glutamate/Glycine)N/A120.5 ± 14.3 (Inhibition)
DAT Transporter Uptake [3H] Dopamine85.4 ± 6.7105.2 ± 8.9 (Inhibition)
NET Transporter Uptake [3H] Norepinephrine210.3 ± 15.4245.8 ± 18.2 (Inhibition)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating methodologies required to characterize this compound in vitro.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Currents

This protocol isolates GluN2B-mediated currents in recombinant systems (e.g., HEK293 cells expressing GluN1/GluN2B) to validate the allosteric antagonism of the compound[4].

  • Cell Preparation: Plate HEK293 cells on poly-D-lysine coated glass coverslips. Transiently co-transfect with plasmids encoding human GluN1, GluN2B, and GFP (for visual identification of successfully transfected cells).

  • Solution Formulation (Causality of Design):

    • Extracellular (Bath) Solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2​ , 10 mM HEPES, 100 μ M glycine (obligate co-agonist). Adjust to pH 7.2, 290 mOsm. Critical Step: Omit Mg2+ entirely to prevent voltage-dependent channel block, which would otherwise mask the compound's intrinsic inhibitory effects.

    • Intracellular (Pipette) Solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. Adjust to pH 7.2 with CsOH. Critical Step: Cesium is used instead of Potassium to block endogenous outward K+ currents, isolating the inward calcium/sodium flux.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 to ensure optimal electrical access without excessive cytoplasmic dialysis.

  • Seal Formation & Break-in: Approach a GFP-positive cell. Apply gentle negative pressure to form a seal. Apply a brief voltage zap or sharp suction to rupture the membrane, establishing the whole-cell configuration.

  • Drug Application & Recording: Voltage-clamp the cell at -70 mV. Use a rapid computer-controlled perfusion system to apply 100 μ M Glutamate for 2 seconds to establish the baseline current. Wash out, then pre-incubate the cell with 1 μ M of the test compound for 30 seconds before co-applying with Glutamate.

  • Self-Validation: Calculate the percentage inhibition of the peak and steady-state currents. Reversibility must be demonstrated by a final Glutamate-only washout step returning to ≥85% of the baseline current, proving the compound is not causing irreversible cellular toxicity or membrane degradation.

Radioligand Binding Assay for Sigma-1 Receptors
  • Membrane Preparation: Homogenize guinea pig brain (or σ1​ -transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes. Resuspend the pellet in the same buffer to clear endogenous ligands.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 3 nM [3H] (+)-pentazocine (a highly selective σ1​ radioligand), and varying concentrations of the test compound ( 10−10 to 10−5 M).

  • Self-Validation (Non-Specific Binding): Define non-specific binding strictly by adding 10 μ M Haloperidol to a parallel control well. This ensures the signal measured is exclusively receptor-mediated.

  • Filtration & Detection: Incubate the mixture at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Visualizations

Sigma1_Signaling Ligand 4-(4-Hydroxy-3-methoxyphenyl) piperidine Sigma1 Sigma-1 Receptor (MAM Localization) Ligand->Sigma1 Binds (Ki ~15 nM) BiP BiP (GRP78) Dissociation Sigma1->BiP Conformational Change IP3R IP3 Receptor Stabilization BiP->IP3R Chaperone Action Calcium Ca2+ Efflux to Mitochondria IP3R->Calcium Channel Modulation Survival Enhanced ATP Production & Cell Survival Calcium->Survival Bioenergetics

Fig 1: Sigma-1 receptor activation cascade by 4-phenylpiperidine derivatives.

PatchClamp_Workflow Prep Cell Prep Pipette Pipette Fab Prep->Pipette Seal Gigaohm Seal Pipette->Seal BreakIn Membrane Rupture Seal->BreakIn Suction Record Drug Perfusion BreakIn->Record Whole-Cell Analyze Data Analysis Record->Analyze

Fig 2: Step-by-step whole-cell patch-clamp electrophysiology workflow.

References

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration Source: ACS Chemical Neuroscience URL:[Link]

  • Novel Sigma Receptor Ligands: Synthesis and Biological Profile Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype Source: PubMed (NIH) URL:[Link]

  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications Source: PMC (NIH) URL:[Link]

Sources

Pharmacological properties of 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacological Properties of 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Abstract

The 4-(4-hydroxy-3-methoxyphenyl)piperidine scaffold, which integrates a piperidine ring with a guaiacol moiety, represents a privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of pharmacological activities, engaging with a wide array of biological targets. This technical guide provides a comprehensive analysis of the core pharmacological properties associated with this scaffold. We will delve into its synthetic accessibility, explore its interactions with key receptor systems—most notably opioid and serotonin receptors—and discuss its potential as a tyrosinase inhibitor. The narrative is built upon a foundation of structure-activity relationship (SAR) studies, providing insights into how subtle molecular modifications dictate biological outcomes. This document is designed to be a functional resource, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to empower researchers in the field of drug discovery and development.

Introduction: The Significance of a Privileged Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological macromolecules.[1][2] When coupled with the 4-hydroxy-3-methoxyphenyl (guaiacol) group—a motif recognized by various enzymes and receptors—the resulting scaffold becomes a powerful starting point for the development of novel therapeutic agents.

Derivatives of 4-(4-hydroxy-3-methoxyphenyl)piperidine have been investigated for a multitude of pharmacological applications, including analgesic, anti-inflammatory, antipsychotic, and antimicrobial activities.[2][3] This guide will synthesize findings from numerous studies to provide a cohesive understanding of the molecule's pharmacological potential, focusing on the causal relationships between chemical structure and biological function.

Synthesis and Chemical Properties

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)piperidine derivatives is adaptable, allowing for the systematic exploration of chemical space. Common strategies often begin with commercially available starting materials like vanillic acid or its derivatives.

A generalized synthetic approach is illustrated below. Key reactions include amide bond formation followed by reduction, or nucleophilic addition to a piperidone core. The versatility of this synthesis allows for modification at the piperidine nitrogen (N1), which has proven to be a critical determinant of pharmacological activity.[4][5]

G cluster_start Starting Materials cluster_process Key Synthetic Steps cluster_final Core Scaffold & Diversification A Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) C Amide Coupling (e.g., with HATU, EDCI) A->C E Nucleophilic Addition (e.g., Grignard, organolithium) B Piperidine or 4-Piperidone Derivative B->C F Reductive Amination B->F D Reduction of Amide (e.g., with LiAlH4, BH3) C->D G 4-(4-Hydroxy-3-methoxyphenyl)piperidine Core Scaffold D->G F->G H N-Alkylation / Arylation (Functional Group Diversity) G->H

Caption: Pharmacological Screening Cascade.

Detailed Protocol: μ-Opioid Receptor (MOR) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human μ-opioid receptor using a radiolabeled ligand.

Objective: To quantify the binding affinity of a 4-(4-hydroxy-3-methoxyphenyl)piperidine derivative at the MOR.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human MOR.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Non-specific Ligand: Naloxone (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Serial dilutions in assay buffer.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates (GF/B filters) and a cell harvester .

Methodology:

  • Preparation of Reagents:

    • Thaw cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM).

    • Prepare solutions of [³H]-DAMGO (to a final concentration of ~1 nM, near its Kₔ), and Naloxone (for non-specific binding).

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: 50 µL assay buffer + 50 µL [³H]-DAMGO + 100 µL membrane suspension.

    • Non-specific Binding (NSB) Wells: 50 µL Naloxone (10 µM) + 50 µL [³H]-DAMGO + 100 µL membrane suspension.

    • Test Compound Wells: 50 µL of test compound dilution + 50 µL [³H]-DAMGO + 100 µL membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the GF/B filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filter mats to dry completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound: % Specific Binding = [(DPM_test - DPM_NSB) / (DPM_total - DPM_NSB)] * 100

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Trustworthiness and Self-Validation: This protocol incorporates critical controls. The "Total Binding" and "Non-specific Binding" wells are essential for validating the assay window and ensuring that the observed displacement by the test compound is due to specific interaction with the target receptor. Running samples in triplicate ensures the statistical robustness of the derived IC₅₀ value.

Conclusion and Future Directions

The 4-(4-hydroxy-3-methoxyphenyl)piperidine scaffold is a pharmacologically rich structure with validated potential across multiple therapeutic areas. Its derivatives have demonstrated high-affinity interactions with opioid receptors and potent inhibitory effects on the tyrosinase enzyme. The synthetic tractability of the core allows for extensive SAR exploration, particularly through modification of the piperidine nitrogen, which is a key determinant of biological activity.

Future research should focus on:

  • Lead Optimization: Optimizing potent hits for improved pharmacokinetic properties (ADME) to advance them toward in vivo studies.

  • Selectivity Profiling: Systematically screening active compounds against broader panels of receptors and enzymes to uncover novel activities or potential off-target effects.

  • Exploration of New Therapeutic Areas: Given the scaffold's interaction with CNS targets, its potential in other neurological disorders beyond pain, such as depression or anxiety (via 5-HT modulation), should be investigated.

  • Chiral Synthesis: For compounds with chiral centers, developing stereoselective syntheses is crucial, as different enantiomers often exhibit vastly different pharmacological profiles. [6] By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile and valuable chemical scaffold.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications - American Chemical Society. Available at: [Link]

  • 3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Journal of Medicinal Chemistry. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. ACS Publications. Available at: [Link]

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. Available at: [Link]

  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry. Available at: [Link]

  • 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Semantic Scholar. Available at: [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC. Available at: [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Europe PMC. Available at: [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. Available at: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • compound 4 [PMID: 16495056]. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. PubMed. Available at: [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Available at: [Link]

  • para-Methoxyphenylpiperazine. Wikipedia. Available at: [Link]

  • [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. PubMed. Available at: [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications. Available at: [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. PMC. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. Available at: [Link]

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Blood-Brain Barrier Permeability of 4-(4-Hydroxy-3-methoxyphenyl)piperidine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-Hydroxy-3-methoxyphenyl)piperidine represents a structural convergence of two highly relevant pharmacophores in central nervous system (CNS) drug discovery: a basic piperidine ring (common in GPCR ligands and ion channel modulators) and a vanillyl/guaiacyl moiety (known for its hydrogen-bonding capabilities).

Designing neuropharmaceuticals with high blood-brain barrier (BBB) permeability is notoriously challenging, as this physiological hurdle restricts the entry of approximately 95% of therapeutic molecules[1]. For 4-arylpiperidines, the central pharmacokinetic challenge is balancing the lipophilicity required for passive transcellular diffusion against the liability of active efflux. Specifically, the protonated basic nitrogen of the piperidine ring is a classic recognition motif for P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump located on the luminal membrane of brain endothelial cells. This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the BBB permeability of this specific compound.

Physicochemical Profiling & Predictive Modeling

Before initiating in vitro assays, a rigorous physicochemical assessment is required to predict the compound's behavior at the BBB interface. The highly restrictive intercellular tight junctional complexes of brain microvascular endothelial cells (BMECs) limit the passive diffusion of molecules through paracellular routes[2]. Therefore, 4-(4-Hydroxy-3-methoxyphenyl)piperidine must rely on transcellular passive diffusion.

Table 1: Physicochemical Properties and BBB Permeability Predictors

ParameterEstimated ValueBBB Permeability Implication
Molecular Weight 207.27 g/mol < 400 g/mol ; Highly favorable for passive transcellular diffusion.
LogP (Lipophilicity) ~1.8 - 2.2Optimal range (1.5–2.5) for lipid bilayer partitioning without excessive membrane retention.
Topological Polar Surface Area 41.4 Ų< 90 Ų; Excellent for CNS penetration, minimizing desolvation energy.
pKa (Piperidine Nitrogen) ~9.5Protonated at pH 7.4; Restricts passive diffusion of the bulk fraction and increases affinity for P-gp efflux pumps.
Hydrogen Bond Donors/Acceptors 2 Donors / 3 Acceptors≤ 3 Donors; Favorable for crossing the hydrophobic core of the lipid bilayer.

Causality Insight: While the LogP and TPSA strongly predict high passive permeability, the pKa of 9.5 dictates that >98% of the compound will be ionized at physiological pH. This cationic state is the primary driver for P-gp recognition, necessitating active transport assays rather than simple artificial membrane (PAMPA) screens.

Mechanistic Transport Pathways

The following diagram illustrates the competing kinetic pathways governing the transport of 4-(4-Hydroxy-3-methoxyphenyl)piperidine across the BBB.

BBB_Transport cluster_blood Blood Compartment (Apical) cluster_endothelial Brain Microvascular Endothelial Cell cluster_brain Brain Parenchyma (Basolateral) Drug_Blood 4-Arylpiperidine (Blood Plasma) Membrane_Apical Apical Membrane (Lipid Bilayer) Drug_Blood->Membrane_Apical Passive Diffusion Cytosol Intracellular Cytosol Membrane_Apical->Cytosol P_gp P-glycoprotein (Efflux Pump) Cytosol->P_gp Substrate Recognition Membrane_Basal Basolateral Membrane (Lipid Bilayer) Cytosol->Membrane_Basal P_gp->Drug_Blood ATP-driven Efflux Drug_Brain 4-Arylpiperidine (CNS Target) Membrane_Basal->Drug_Brain Passive Diffusion

Mechanistic transport pathways of 4-arylpiperidines across the BBB, highlighting P-gp efflux.

In Vitro BBB Permeability Workflows: The MDCK-MDR1 Assay

To accurately model the interplay between passive diffusion and active efflux, the MDCK-MDR1 (Madin-Darby Canine Kidney transfected with the human MDR1 gene) bidirectional transport assay is the industry standard. MDCK-MDR1 cells stably express human P-gp and form tight junctions similar to brain endothelial cells, making them an ideal surrogate for BBB transport[3].

Self-Validating Bidirectional Transport Protocol

Objective: To quantify the apparent permeability ( Papp​ ) and Efflux Ratio (ER) while ruling out false negatives caused by paracellular leakage or non-specific binding.

Step 1: Monolayer Preparation & Integrity Validation

  • Seed MDCK-MDR1 cells onto 12-well Transwell polycarbonate inserts (0.4 μm pore size) at a density of 5×105 cells/well[3].

  • Culture for 4–5 days. Validate tight junction formation by measuring Transepithelial Electrical Resistance (TEER). Proceed only if TEER ≥250Ω⋅cm2 [3].

  • Internal Control: Co-incubate the monolayer with Lucifer Yellow (LY), a robust paracellular permeability marker. A leakage rate of <2% confirms functional tight junction integrity[4].

Step 2: Assay Execution (Bidirectional Flux)

  • Wash cells twice with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Causality Note: Add 1% Bovine Serum Albumin (BSA) to the receiver compartments. Because 4-arylpiperidines are lipophilic, BSA maintains sink conditions and prevents the compound from non-specifically adhering to the plasticware, which would artificially deflate the calculated permeability[5].

  • Apical-to-Basolateral (A B): Add 0.5 μM of the test compound to the apical chamber.

  • Basolateral-to-Apical (B A): Add 0.5 μM to the basolateral chamber.

Step 3: Pharmacological Specificity (The Self-Validating Step)

  • Run a parallel B A cohort in the presence of 5 μM Tariquidar (a highly specific P-gp inhibitor). A collapse of the Efflux Ratio (ER approaching 1.0) in this cohort definitively proves that any observed efflux is specifically P-gp mediated[3].

Step 4: Quantification & Mass Balance

  • Sample 50 μL from the receiver chambers at 30, 60, and 120 minutes.

  • Quantify using LC-MS/MS. Calculate mass balance ( TotalMass=MassDonor​+MassReceiver​+MassCellPellet​ ) to rule out intracellular lysosomal trapping.

Advanced Humanized Models (hCMEC/D3)

While MDCK-MDR1 is highly efficient for isolating P-gp kinetics, it is of canine origin and lacks the full complement of human BBB transporters. To bridge the translational gap, the hCMEC/D3 cell line —derived from human temporal lobe microvessels—is utilized as an orthogonal validation model[4].

hCMEC/D3 cells express human-specific tight junction proteins (e.g., Claudin-5) and a physiological ratio of influx/efflux transporters[2]. When evaluating piperidine analogs in these advanced human models, permeability coefficients often align more closely with primary human physiological data, providing a higher confidence interval before moving to in vivo animal models[6].

Data Interpretation and In Vivo Extrapolation

The raw LC-MS/MS data must be converted into Apparent Permeability ( Papp​ ) using the following equation:

Papp​=A⋅C0​dQ/dt​

(Where dQ/dt is the steady-state appearance rate, A is the surface area of the insert, and C0​ is the initial donor concentration).

Table 2: Data Interpretation Matrix

MetricThresholdClinical/In Vivo Interpretation
Papp(A→B)​ >10×10−6 cm/sHigh passive permeability; the compound will cross the BBB efficiently if not actively effluxed.
Efflux Ratio (ER) <2.0 Not a significant P-gp substrate; high likelihood of achieving therapeutic brain concentrations.
Efflux Ratio (ER) >2.0 Active P-gp efflux occurring; potential for restricted brain penetration[3]. Structural optimization (e.g., reducing basicity or shielding the NH group) may be required.
Mass Balance >80% Valid assay; confirms the absence of significant lysosomal trapping or plastic binding.

Ultimately, these in vitro parameters are utilized to predict the Kp,uu,brain​ (the unbound brain-to-plasma partition coefficient). A Kp,uu,brain​ value approaching 1.0 indicates free equilibration across the BBB, representing the gold standard for CNS drug efficacy[5].

References

  • [6] In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. PubMed.

  • [2] Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. PMC.

  • [1] Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI.

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Metabolic Pathways of 4-(4-Hydroxy-3-methoxyphenyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of 4-(4-hydroxy-3-methoxyphenyl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. Drawing upon established principles of drug metabolism and data from structurally related compounds, this document outlines the probable Phase I and Phase II biotransformation reactions. Detailed, field-proven protocols for in vitro metabolism studies using human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes are provided, alongside robust analytical methodologies for metabolite identification and characterization using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools to investigate the metabolic fate of this and similar chemical entities, a critical step in the evaluation of their pharmacokinetic properties and safety profiles.

Introduction: The Significance of 4-(4-Hydroxy-3-methoxyphenyl)piperidine in Drug Discovery

The 4-(4-hydroxy-3-methoxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Its structural features, including a phenolic hydroxyl group, a methoxy ether, and a secondary amine within a piperidine ring, present multiple potential sites for metabolic modification. Understanding the metabolic pathways of this compound is paramount for predicting its in vivo clearance, bioavailability, potential for drug-drug interactions, and the formation of active or toxic metabolites. This guide will delve into the likely metabolic transformations this molecule undergoes and provide the experimental framework to elucidate these pathways.

Predicted Metabolic Pathways

Based on the chemical structure of 4-(4-hydroxy-3-methoxyphenyl)piperidine, several Phase I and Phase II metabolic reactions are anticipated. The guaiacol moiety (4-hydroxy-3-methoxyphenyl) and the piperidine ring are the primary sites for biotransformation.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 4-(4-hydroxy-3-methoxyphenyl)piperidine, the following Phase I pathways are predicted:

  • O-Demethylation: The methoxy group on the phenyl ring is a likely site for O-demethylation, a reaction commonly catalyzed by cytochrome P450 enzymes, particularly CYP2D6 for guaiacol-like structures.[1] This reaction would yield a catechol metabolite, 4-(3,4-dihydroxyphenyl)piperidine.

  • Piperidine Ring Oxidation: The piperidine ring can undergo oxidation at various positions. Oxidation at the carbon alpha to the nitrogen can lead to the formation of a lactam. N-oxidation of the secondary amine is also a possible metabolic route.[2]

  • Aromatic Hydroxylation: While the phenyl ring is already hydroxylated, further hydroxylation is a possibility, though likely a minor pathway compared to modifications of the existing functional groups.

The following diagram illustrates the predicted Phase I metabolic pathways:

Phase1_Metabolism Parent 4-(4-Hydroxy-3-methoxyphenyl)piperidine O_Demethylation O-Demethylation (CYP-mediated, e.g., CYP2D6) Parent->O_Demethylation Piperidine_Oxidation Piperidine Ring Oxidation (CYP-mediated) Parent->Piperidine_Oxidation Catechol_Metabolite 4-(3,4-Dihydroxyphenyl)piperidine O_Demethylation->Catechol_Metabolite Lactam_Metabolite Lactam Metabolite Piperidine_Oxidation->Lactam_Metabolite N_Oxide_Metabolite N-Oxide Metabolite Piperidine_Oxidation->N_Oxide_Metabolite

Caption: Predicted Phase I metabolic pathways of 4-(4-hydroxy-3-methoxyphenyl)piperidine.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.

  • Glucuronidation: The phenolic hydroxyl group is a primary site for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The catechol metabolite formed from O-demethylation presents two hydroxyl groups for potential glucuronidation. N-glucuronidation of the piperidine nitrogen is also a possibility, with UGT1A4 and UGT2B10 being enzymes known to catalyze this reaction for some substrates.[3][4]

  • Sulfation: The phenolic hydroxyl group can also undergo sulfation, a reaction mediated by sulfotransferases (SULTs). Similar to glucuronidation, the catechol metabolite offers additional sites for sulfation.

The following diagram illustrates the predicted Phase II metabolic pathways:

Phase2_Metabolism Parent 4-(4-Hydroxy-3-methoxyphenyl)piperidine Glucuronidation Glucuronidation (UGT-mediated) Parent->Glucuronidation Parent->Glucuronidation N-Glucuronidation Sulfation Sulfation (SULT-mediated) Parent->Sulfation Catechol_Metabolite 4-(3,4-Dihydroxyphenyl)piperidine Catechol_Metabolite->Glucuronidation Catechol_Metabolite->Sulfation Parent_Glucuronide Parent-O-Glucuronide Glucuronidation->Parent_Glucuronide Catechol_Glucuronide Catechol-Glucuronide Glucuronidation->Catechol_Glucuronide N_Glucuronide N-Glucuronide Glucuronidation->N_Glucuronide Parent_Sulfate Parent-O-Sulfate Sulfation->Parent_Sulfate Catechol_Sulfate Catechol-Sulfate Sulfation->Catechol_Sulfate

Caption: Predicted Phase II metabolic pathways of 4-(4-hydroxy-3-methoxyphenyl)piperidine.

Experimental Protocols for In Vitro Metabolism Studies

To experimentally validate the predicted metabolic pathways, a series of in vitro assays are recommended. The following protocols are designed to be robust and provide a clear picture of the metabolic fate of the test compound.

In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

This assay determines the rate of disappearance of the parent compound when incubated with HLMs, providing an estimate of its intrinsic clearance.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regenerating System Solution A & B)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample preparation.

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing 0.1 M phosphate buffer and HLM (final concentration of 0.5 mg/mL).

  • Pre-incubation: Add the test compound to the master mix to a final concentration of 1 µM. Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture.

  • Terminate Reaction: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.

  • Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound.

Metabolite Identification in Human Liver Microsomes

This study aims to identify the metabolites formed during the incubation.

Protocol: The protocol is similar to the metabolic stability assay, but with a higher concentration of the test compound (e.g., 10 µM) to ensure detectable levels of metabolites. Samples are taken at a later time point (e.g., 60 minutes) and analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

CYP Reaction Phenotyping

This experiment identifies the specific CYP isozymes responsible for the metabolism of the test compound. This can be achieved using two primary methods:

  • Recombinant Human CYP Enzymes: Incubate the test compound separately with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The formation of metabolites by each enzyme will indicate its involvement.[5]

  • Chemical Inhibition in HLMs: Incubate the test compound with HLMs in the presence and absence of specific CYP chemical inhibitors. A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that CYP isozyme.[6]

Table 1: Commonly Used Chemical Inhibitors for CYP Phenotyping

CYP IsozymeSpecific Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4Ketoconazole

Analytical Methodology: LC-MS/MS for Metabolite Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[1]

Sample Preparation

Protein precipitation with cold acetonitrile is a common and effective method for sample cleanup from in vitro incubations.

Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of the parent compound and its metabolites. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.

Mass Spectrometry

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used. For quantification in metabolic stability assays, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is preferred. For metabolite identification, a high-resolution instrument is advantageous for accurate mass measurement and fragmentation analysis.

Data Analysis and Interpretation

Metabolic Stability

The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the natural log of the percent remaining versus time plot.

Metabolite Identification

Metabolite identification involves comparing the mass spectra of the samples from the incubation with control samples (without NADPH or at time zero). Potential metabolites will have m/z values corresponding to the parent compound plus or minus the mass of the metabolic modification (e.g., +16 for hydroxylation, -14 for O-demethylation, +176 for glucuronidation).

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for investigating the metabolic pathways of 4-(4-hydroxy-3-methoxyphenyl)piperidine.

Experimental_Workflow cluster_invitro In Vitro Metabolism Assays cluster_analysis Analytical Chemistry cluster_data Data Interpretation Metabolic_Stability Metabolic Stability in HLMs Sample_Prep Sample Preparation (Protein Precipitation) Metabolic_Stability->Sample_Prep Metabolite_ID Metabolite Identification in HLMs Metabolite_ID->Sample_Prep CYP_Phenotyping CYP Reaction Phenotyping (Recombinant CYPs & Chemical Inhibition) CYP_Phenotyping->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Quantification & Identification) Sample_Prep->LC_MS_Analysis Stability_Analysis Metabolic Stability Analysis (t½, CLint) LC_MS_Analysis->Stability_Analysis Metabolite_Profiling Metabolite Profiling & Structural Elucidation LC_MS_Analysis->Metabolite_Profiling Pathway_Mapping Metabolic Pathway Mapping Stability_Analysis->Pathway_Mapping Metabolite_Profiling->Pathway_Mapping

Caption: A comprehensive workflow for the in vitro metabolic investigation.

Conclusion

The metabolic fate of 4-(4-hydroxy-3-methoxyphenyl)piperidine is predicted to be driven by O-demethylation and oxidation of the piperidine ring in Phase I, followed by extensive glucuronidation and sulfation in Phase II. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the definitive elucidation of these pathways. A thorough understanding of the metabolism of this important scaffold is essential for the rational design and development of new therapeutic agents with optimized pharmacokinetic and safety profiles.

References

  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. [Link]

  • Yu, H., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 396. [Link]

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  • Hoffmann, K., & Mühle, A. (1974). 4-hydroxy-piperidine derivatives and their preparation.
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A Comprehensive Toxicological and Safety Assessment of 4-(4-Hydroxy-3-methoxyphenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the toxicity and safety profile of 4-(4-Hydroxy-3-methoxyphenyl)piperidine, a substituted piperidine derivative of interest in drug discovery and development. Given the limited publicly available safety data on this specific molecule, this document synthesizes established toxicological principles for the broader class of piperidine-containing compounds to proactively identify potential hazards and outline a robust, tiered strategy for preclinical safety evaluation. This guide is intended for researchers, toxicologists, and drug development professionals to inform early-stage risk assessment and guide the design of pivotal safety studies. We will delve into the predictive toxicology, in vitro and in vivo evaluation strategies, and the underlying mechanistic considerations critical for a thorough safety characterization.

Introduction: The Piperidine Scaffold in Drug Discovery and Associated Safety Considerations

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, valued for its ability to impart favorable physicochemical properties and engage with a wide array of biological targets.[1][2] From potent analgesics to innovative anticancer agents, the versatility of the piperidine scaffold is well-documented.[2][3][4] However, this structural class is not without its safety liabilities. The basic nitrogen atom can influence pharmacokinetic properties and may be associated with off-target effects.[5] Furthermore, the metabolism of piperidine derivatives can lead to the formation of reactive intermediates.[6] Therefore, a thorough and early assessment of the toxicological profile of any new piperidine-containing entity is paramount for its successful development.

This guide focuses on 4-(4-Hydroxy-3-methoxyphenyl)piperidine, a compound that combines the piperidine core with a guaiacol (4-hydroxy-3-methoxyphenyl) moiety. While specific toxicological data for this exact structure is sparse, we can extrapolate potential hazards and design a comprehensive evaluation strategy based on the known profiles of structurally related compounds.

Predictive Toxicology: An In Silico First Approach

Prior to initiating resource-intensive in vitro and in vivo studies, a robust in silico analysis can provide valuable early insights into the potential toxicological liabilities of 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

Structural Alerts and Physicochemical Properties

The chemical structure of 4-(4-Hydroxy-3-methoxyphenyl)piperidine contains several features that warrant consideration:

  • Piperidine Ring: As a basic amine, it can influence cell membrane interactions and may be a substrate for various enzymes and transporters.

  • Phenolic Hydroxyl Group: Phenols can undergo metabolic activation to form reactive quinone-type species, which may lead to cytotoxicity and genotoxicity. The methoxy group at the ortho position may modulate this reactivity.

  • Lipophilicity: The overall lipophilicity of the molecule will influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target interactions.[6]

Computational Toxicity Prediction

A variety of computational models can be employed to predict potential toxicities. It is recommended to use a battery of QSAR (Quantitative Structure-Activity Relationship) and expert rule-based systems to increase the confidence in the predictions.

Table 1: Recommended In Silico Toxicity Endpoints for 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Toxicity EndpointRationale for AssessmentRecommended Tools
Genotoxicity (Ames Mutagenicity)To assess the potential for DNA damage and carcinogenicity.Toxtree, VEGA QSAR[7]
CarcinogenicityTo predict the long-term cancer risk.VEGA QSAR[7]
Acute Oral ToxicityTo estimate the LD50 and guide initial dose selection for in vivo studies.STopTox[7]
Skin and Eye IrritationTo predict local tolerance.VEGA QSAR, Toxtree[7]
hERG InhibitionTo assess the risk of cardiac QT prolongation.Commercially available QSAR models
Cytochrome P450 MetabolismTo predict metabolic pathways and potential drug-drug interactions.In-house or commercial P450 models

The results from these in silico assessments should be used to prioritize and guide subsequent experimental studies.

In Vitro Toxicity Assessment: A Tiered Experimental Approach

In vitro assays are essential for providing initial experimental data on the cytotoxic and genotoxic potential of 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

Cytotoxicity Evaluation

A primary step in safety assessment is to determine the compound's potential to cause cell death.[8] A panel of cell lines, including both cancerous and non-cancerous human cells, should be used to determine the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50).[8][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat cells with a range of concentrations of 4-(4-Hydroxy-3-methoxyphenyl)piperidine and incubate for 24, 48, or 72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[10]

The SRB assay is based on the ability of the dye to bind to cellular protein components, providing a measure of cell mass.[9]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After incubation, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[9]

  • Washing: Wash plates multiple times with water.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]

  • Washing: Wash with 1% acetic acid to remove unbound dye.[8]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.[8]

Cytotoxicity_Workflow cluster_assays In Vitro Cytotoxicity Assays cluster_mtt MTT Assay cluster_srb SRB Assay start Start: Compound Dilution Series cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (24-72h) cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition cell_fixation Fix Cells with TCA compound_treatment->cell_fixation formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization mtt_readout Read Absorbance (570nm) formazan_solubilization->mtt_readout data_analysis Data Analysis: Calculate IC50/GI50 mtt_readout->data_analysis srb_staining Stain with SRB cell_fixation->srb_staining srb_solubilization Solubilize Dye srb_staining->srb_solubilization srb_readout Read Absorbance (510nm) srb_solubilization->srb_readout srb_readout->data_analysis Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent 4-(4-Hydroxy-3-methoxyphenyl)piperidine O_Demethylation O-Demethylation (e.g., CYP2D6) Parent->O_Demethylation Piperidine_Oxidation Piperidine Ring Oxidation Parent->Piperidine_Oxidation Catechol_Metabolite Catechol Metabolite O_Demethylation->Catechol_Metabolite Quinone_Formation Oxidation to Ortho-quinone (Reactive Intermediate) Catechol_Metabolite->Quinone_Formation Glucuronidation Glucuronidation Catechol_Metabolite->Glucuronidation Sulfation Sulfation Catechol_Metabolite->Sulfation Detoxified_Metabolite Detoxified Metabolite Glucuronidation->Detoxified_Metabolite Sulfation->Detoxified_Metabolite

Caption: Potential metabolic pathways of the parent compound.

Apoptosis and Cell Signaling Pathway Analysis

If cytotoxicity is observed, assays to detect apoptosis (e.g., caspase activation, Annexin V staining) should be conducted. [8]Furthermore, the effect of the compound on key cell signaling pathways, such as the PI3K/Akt pathway, which is known to be modulated by some piperidine derivatives, should be investigated using techniques like Western blotting. [8][9]

Summary and Recommendations

The toxicological and safety assessment of 4-(4-Hydroxy-3-methoxyphenyl)piperidine requires a systematic, multi-faceted approach. This guide proposes a tiered strategy, beginning with in silico predictions to identify potential hazards, followed by a comprehensive suite of in vitro assays to assess cytotoxicity and genotoxicity. The results of these initial studies will inform the design and necessity of subsequent in vivo evaluations. A thorough understanding of the compound's metabolic fate and its potential to form reactive metabolites is critical. By following this structured approach, researchers and drug developers can build a robust safety profile for 4-(4-Hydroxy-3-methoxyphenyl)piperidine, enabling informed decisions for its continued development.

References

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4-(4-Hydroxy-3-methoxyphenyl)piperidine physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Introduction: The Strategic Importance of the Piperidine Scaffold

To the experienced researcher, the piperidine ring is more than a simple heterocycle; it is a privileged scaffold and a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, a testament to its versatile nature and favorable pharmacological profile.[1][3] The molecule at the center of this guide, 4-(4-Hydroxy-3-methoxyphenyl)piperidine, combines this essential scaffold with a guaiacol moiety, a substitution pattern also found in various biologically active compounds.

As Senior Application Scientists, we understand that a molecule's therapeutic potential is fundamentally governed by its physicochemical properties.[4][5] These characteristics—such as ionization state (pKa), lipophilicity (logP), and solubility—dictate the entire journey of a drug candidate through a biological system, from absorption and distribution to metabolism and excretion (ADME).[6][7] This guide provides an in-depth analysis of the core physicochemical properties of 4-(4-Hydroxy-3-methoxyphenyl)piperidine, offering not just data, but the strategic rationale behind its characterization for professionals in drug discovery and development.

Molecular Structure and Core Properties

The foundational step in characterizing any new chemical entity is to establish its fundamental identity. The structure of 4-(4-Hydroxy-3-methoxyphenyl)piperidine features a basic piperidine nitrogen and a weakly acidic phenolic hydroxyl group, making it an amphipathic molecule with complex, pH-dependent behavior.

PropertyValueSource
IUPAC Name 4-(4-hydroxy-3-methoxyphenyl)piperidine-
Molecular Formula C₁₂H₁₇NO₂Calculated
Molecular Weight 207.27 g/mol Calculated
CAS Number Not available-

Ionization and Acidity (pKa)

Expert Rationale: A molecule's pKa is arguably its most critical physicochemical parameter. It dictates the degree of ionization at a given pH, which directly controls aqueous solubility, the ability to cross lipid membranes, and the nature of binding interactions with the target protein.[7] For 4-(4-Hydroxy-3-methoxyphenyl)piperidine, two key ionization events must be considered: the protonation of the basic piperidine nitrogen and the deprotonation of the acidic phenolic hydroxyl group.

Estimated pKa Values:

Ionizable GroupEstimated pKaJustification
Piperidine Nitrogen (Basic) ~10.5 - 11.0The pKa of piperidine is approximately 11.2.[8] The electron-donating nature of the phenyl substituent is expected to have a minor effect on this value.
Phenolic Hydroxyl (Acidic) ~9.5 - 10.0The pKa of phenol is ~10.0. The adjacent electron-donating methoxy group may slightly increase this value, but it remains in the physiological range where changes in pH can significantly alter its charge state.

This dual-pKa nature means the molecule can exist as a cation (at low pH), a zwitterion, or an anion (at high pH), profoundly influencing its behavior.

Experimental Protocol: pKa Determination by Potentiometric Titration

This is the gold-standard method for empirical pKa determination.

  • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50% Methanol/Water) to ensure solubility of both neutral and ionized forms.

  • Acidification: Add a stoichiometric excess of standardized hydrochloric acid (e.g., 0.1 M HCl) to fully protonate the piperidine nitrogen.

  • Titration: Titrate the solution with a standardized basic titrant (e.g., 0.1 M NaOH) using a calibrated pH electrode to monitor the pH. Record the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Sophisticated software is used to calculate the precise inflection points to derive the pKa values.

Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Methanol/Water prep1->prep2 prep3 Add excess HCl (0.1 M) prep2->prep3 titrate Titrate with NaOH (0.1 M) prep3->titrate monitor Record pH vs. Volume titrate->monitor plot Plot pH vs. Volume monitor->plot analyze Calculate Inflection Points plot->analyze pka Determine pKa Values analyze->pka

Caption: Workflow for potentiometric pKa determination.

Lipophilicity and Partitioning (LogP/LogD)

Expert Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes, including the gut wall and the blood-brain barrier.[6] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. Because our compound's ionization is pH-dependent, we must consider the LogD, which is the distribution coefficient at a specific pH.

Estimated LogP Value:

  • Calculated XLogP3: ~1.8 - 2.2

  • Justification: The related compound 4-(3-Methoxyphenyl)piperidine has a calculated XLogP3 of 2.4.[9] The addition of a polar hydroxyl group to the phenyl ring will significantly decrease lipophilicity, lowering the LogP value into this estimated range. Conversely, 4-(3-Methoxyphenyl)piperidin-4-ol, which has two hydroxyl groups, has an XLogP3 of 0.9.[10] Our molecule, with only one hydroxyl group, is expected to be more lipophilic than this diol analog.

Relationship Between pH, pKa, and Species Distribution

G pH_low Low pH (e.g., pH 2) cation Dominant Species: Cationic (Piperidine Protonated) pH_low->cation pH_mid Mid pH (e.g., pH 7.4) zwitterion Dominant Species: Zwitterionic/Neutral (Charge balance) pH_mid->zwitterion pH_high High pH (e.g., pH 12) anion Dominant Species: Anionic (Phenol Deprotonated) pH_high->anion cation->zwitterion pH > pKa (amine) zwitterion->anion pH > pKa (phenol)

Caption: Impact of pH on the dominant ionic species.

Experimental Protocol: LogP Determination by Shake-Flask Method

This classic method (OECD Guideline 107) directly measures the partitioning of the compound.

  • Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely octanol). Prepare octanol-saturated water and water-saturated octanol to create the two phases.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel containing known volumes of both octanol-saturated water and water-saturated octanol.

  • Equilibration: Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases. Let the layers separate completely.

  • Quantification: Carefully separate the aqueous and octanol layers. Determine the concentration of the compound in each layer using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).

Aqueous Solubility

Expert Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates.[11] A compound must be in solution to be absorbed. The solubility of 4-(4-Hydroxy-3-methoxyphenyl)piperidine will be highly dependent on pH due to its ionizable groups. It is expected to have higher solubility at pH values where it is predominantly in its charged cationic or anionic forms and lower solubility near its isoelectric point where the neutral/zwitterionic form dominates.

Qualitative Prediction:

  • Low Solubility: Expected near the isoelectric point (pI), which will be the average of the two pKa values.

  • High Solubility: Expected at pH < pKa(amine) and pH > pKa(phenol), where the charged species dominate.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, taking care not to disturb the solid pellet. Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC method with a standard curve.

Structural and Spectroscopic Characterization

Expert Rationale: Before any physicochemical or biological testing, the identity, structure, and purity of the compound must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide a detailed map of the proton environment. Expected signals would include aromatic protons (around 6.5-7.5 ppm), a singlet for the methoxy group (~3.8 ppm), and complex multiplets for the piperidine ring protons (typically 1.5-3.5 ppm). The signals for the phenolic OH and amine NH protons may be broad and their position solvent-dependent.[12][13]

    • ¹³C NMR: Would confirm the number of unique carbon atoms. Expected signals include those for the aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the sp³-hybridized piperidine carbons (20-60 ppm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode would be ideal. The primary ion observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton (208.28). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.

  • Infrared (IR) Spectroscopy:

    • This technique identifies key functional groups. Expected characteristic absorption bands would include a broad O-H stretch (for the phenol) around 3200-3600 cm⁻¹, an N-H stretch (for the secondary amine) around 3300-3500 cm⁻¹, C-O stretching for the ether and phenol, and aromatic C-H and C=C stretching bands.

Summary and Implications for Drug Development

The physicochemical profile of 4-(4-Hydroxy-3-methoxyphenyl)piperidine presents a molecule with characteristics amenable to drug development, but with key challenges to manage.

ParameterPredicted/Expected ValueImplication for Drug Development
Molecular Weight 207.27 g/mol Favorable; well within "Rule of 5" guidelines for good oral absorption.[5]
pKa (Amine) ~10.5 - 11.0Will be >99% protonated (cationic) at physiological pH 7.4, enhancing aqueous solubility but potentially reducing passive membrane permeability.
pKa (Phenol) ~9.5 - 10.0Largely neutral at physiological pH, but can be deprotonated for salt formation or in more basic microenvironments.
LogP ~1.8 - 2.2A balanced value suggesting a good trade-off between solubility and permeability, though the high degree of ionization at pH 7.4 (LogD) will be the more important factor.
Solubility pH-dependentFormulation strategies will be critical. For oral delivery, the high solubility in the acidic stomach environment (due to the protonated amine) would be advantageous.

Conclusion: As a Senior Application Scientist, my analysis indicates that 4-(4-Hydroxy-3-methoxyphenyl)piperidine is a promising scaffold. Its molecular weight is ideal, and its lipophilicity is in a favorable range. The dominant challenge and key strategic consideration for its development will be managing its pH-dependent properties. The strong basicity of the piperidine nitrogen ensures high solubility in acidic environments but will necessitate careful formulation design to achieve optimal absorption and distribution. The protocols and analyses outlined in this guide provide a robust framework for the empirical characterization required to advance this or any similar candidate from the bench to preclinical development.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery Blog. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-18. [Link]

  • Giaginis, C., & Tsantili-Kakoulidou, A. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 3(4), 395-409. [Link]

  • Wager, T. T., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(8), 1211-1225. [Link]

  • Raytor. (2025, July 16). How Drug Physical and Chemical Properties Impact Effectiveness. Raytor Blog. [Link]

  • Patsnap. (2025, May 21). What are the physicochemical properties affecting drug distribution? Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10702890, 4-(3-Methoxyphenyl)piperidine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1091076, 4-(3-methoxyphenyl)piperidin-4-ol. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. [Link]

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An In-depth Technical Guide to the Structural Analogs of 4-(4-Hydroxy-3-methoxyphenyl)piperidine: Synthesis, Biological Activity, and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-hydroxy-3-methoxyphenyl)piperidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules. Its unique combination of a hydrophilic phenol, a lipophilic methoxy group, and a basic piperidine nitrogen provides a versatile template for designing ligands that can interact with a variety of biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of structural analogs based on this important chemical entity.

The 4-(4-Hydroxy-3-methoxyphenyl)piperidine Scaffold: A Gateway to CNS-Active Compounds

The guaiacol moiety (4-hydroxy-3-methoxyphenyl) is a key structural feature that imparts significant biological activity to the piperidine core. This phenolic group can participate in crucial hydrogen bonding interactions with target proteins, while the adjacent methoxy group can influence conformation and lipophilicity. The piperidine ring itself offers multiple points for substitution, allowing for the fine-tuning of pharmacological properties.

Derivatives of this scaffold have been extensively explored for their potent and diverse pharmacological activities, including:

  • Opioid Receptor Modulation: A significant body of research has focused on developing both agonists and antagonists for mu (µ), delta (δ), and kappa (κ) opioid receptors. These compounds hold promise for the treatment of pain, addiction, and gastrointestinal disorders.[1][2][3]

  • CNS Disorders: The ability of these molecules to cross the blood-brain barrier has made them attractive candidates for treating a range of neurological conditions.[4]

  • Other Therapeutic Areas: Analogs have also been investigated for their potential in managing conditions such as obesity and for their role as inhibitors of various enzymes.[5][6]

Synthetic Strategies for Constructing the 4-Arylpiperidine Core

The construction of the 4-(4-hydroxy-3-methoxyphenyl)piperidine scaffold and its analogs can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

Grignard Addition to 4-Piperidones

A common and versatile approach involves the addition of a Grignard reagent derived from a protected guaiacol derivative to a suitable N-protected 4-piperidone. This method allows for the direct installation of the aryl group at the 4-position of the piperidine ring.

Experimental Protocol: Synthesis of N-Boc-4-(4-hydroxy-3-methoxyphenyl)-4-hydroxypiperidine

  • Protection of Vanillin: The phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is protected, for example, as a benzyl ether, to prevent its reaction with the Grignard reagent.

  • Formation of the Grignard Reagent: The protected vanillin is converted to the corresponding aryl bromide, which is then reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

  • Grignard Reaction: The freshly prepared Grignard reagent is added dropwise to a solution of N-Boc-4-piperidone in anhydrous THF at low temperature (e.g., -78 °C).

  • Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The resulting tertiary alcohol is then deprotected (e.g., by hydrogenolysis if a benzyl protecting group is used) to yield the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki and Negishi reactions, offer powerful alternatives for the synthesis of 4-arylpiperidines.[4][7] These methods typically involve the coupling of a piperidine-derived organometallic reagent with an aryl halide or triflate.

Workflow for Suzuki Coupling:

G cluster_0 Preparation of Piperidine Boronic Ester cluster_1 Suzuki Coupling cluster_2 Final Product Formation A N-Boc-4-piperidone B Vinyl Triflate A->B Shapiro Reaction C Piperidine Boronic Ester B->C Miyaura Borylation E 4-(4-Hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine C->E Pd Catalyst, Base D 4-Bromo-2-methoxyphenol D->E F Reduction E->F e.g., H2, Pd/C G Final Product F->G

Caption: Suzuki coupling approach to 4-arylpiperidines.

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-(4-hydroxy-3-methoxyphenyl)piperidine analogs can be significantly altered by modifying different parts of the molecule.

N-Substituent

The substituent on the piperidine nitrogen plays a crucial role in determining the compound's activity and selectivity.[8]

  • Small Alkyl Groups: N-methyl substitution often leads to potent opioid receptor ligands.

  • Aralkyl Groups: Larger substituents, such as phenethyl, can enhance affinity and introduce selectivity for specific opioid receptor subtypes.

  • Polar Groups: Introduction of polar functional groups on the N-substituent can limit blood-brain barrier penetration, leading to peripherally selective drugs.[6]

Modifications of the Piperidine Ring

Substitution on the piperidine ring itself can influence both potency and the agonist/antagonist nature of the compound.

  • 3-Methyl Substitution: The introduction of a methyl group at the 3-position, as seen in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, was a key discovery that led to a class of pure opioid antagonists.[3]

Bioisosteric Replacement of the Guaiacol Moiety

The 4-hydroxy-3-methoxyphenyl group is critical for activity, but it can be replaced by other bioisosteric groups to modulate properties such as metabolic stability and receptor selectivity.[9][10][11][12]

Table 1: Bioisosteric Replacements for the Guaiacol Moiety

Original MoietyBioisosteric ReplacementRationale for Replacement
Phenolic HydroxylCarboxamide, CarbamateImprove metabolic stability and pharmacokinetic profile.[13]
Methoxy GroupHalogens (e.g., F, Cl)Modulate lipophilicity and electronic properties.
Guaiacol RingHeterocycles (e.g., Pyridine, Thiophene)Alter hydrogen bonding capacity and introduce new interaction points.

Biological Evaluation of 4-(4-Hydroxy-3-methoxyphenyl)piperidine Analogs

A variety of in vitro and in vivo assays are employed to characterize the pharmacological properties of these compounds.

In Vitro Radioligand Binding Assays

These assays are used to determine the binding affinity of the synthesized compounds for their target receptors.

Protocol: Opioid Receptor Binding Assay

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cell lines or animal brain tissue.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-naloxone) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[8]

Functional Assays

Functional assays, such as the [³⁵S]GTPγS binding assay, are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).

Workflow for [³⁵S]GTPγS Binding Assay:

A Cell Membranes with GPCR E Incubation A->E B Test Compound (Agonist/Antagonist) B->E C GDP C->E D [³⁵S]GTPγS D->E F Filtration E->F G Scintillation Counting F->G H Data Analysis G->H

Caption: [³⁵S]GTPγS binding assay workflow.

Case Studies in Drug Development

The therapeutic potential of the 4-(4-hydroxy-3-methoxyphenyl)piperidine scaffold is exemplified by the development of several clinical candidates.

LY255582: A Pan-Opioid Antagonist for Obesity

LY255582 is a non-selective opioid receptor antagonist that was investigated for its potential as a treatment for obesity.[5][6][14][15][16] Studies showed that it could reduce food intake and body weight in animal models.[6][16] Although it did not proceed to market for this indication, the research on LY255582 provided valuable insights into the role of the opioid system in appetite regulation and laid the groundwork for the development of other peripherally restricted antagonists.

Alvimopan (Entereg®): A Peripherally Acting µ-Opioid Antagonist

Alvimopan is a peripherally selective µ-opioid receptor antagonist that is approved for the management of postoperative ileus.[17][18][19][20] By selectively blocking opioid receptors in the gut without affecting central analgesia, alvimopan helps to accelerate the recovery of gastrointestinal function after surgery.[17] The development of alvimopan highlights the successful application of medicinal chemistry principles to design a tissue-selective drug from a centrally active scaffold.

Future Directions

The 4-(4-hydroxy-3-methoxyphenyl)piperidine scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on:

  • Exploring Non-Opioid Targets: A deeper investigation into the activity of these analogs at other CNS receptors, such as serotonin and dopamine receptors, could lead to new treatments for psychiatric and neurodegenerative disorders.

  • Developing Allosteric Modulators: Designing molecules that bind to allosteric sites on GPCRs could offer a more nuanced approach to receptor modulation with potentially fewer side effects.

  • Applying Novel Synthetic Methodologies: The use of cutting-edge synthetic techniques, such as C-H activation and flow chemistry, could facilitate the rapid and efficient synthesis of diverse analog libraries.

References

  • A Stereodivergent Approach to Substituted 4-Hydroxypiperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. PubMed. Available at: [Link]

  • Structures of CNS-active drugs with common aryl-alkyl-amine groups. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available at: [Link]

  • Disposition of the opioid antagonist, LY255582, in rats and dogs. PubMed. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Alvimopan – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]

  • In vivo rat brain opioid receptor binding of LY255582 assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously. PubMed. Available at: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

  • Alvimopan for post-operative ileus: What we should know?. ResearchGate. Available at: [Link]

  • Alvimopan and enhanced recovery pathways in colorectal surgery. Open Access Journals. Available at: [Link]

  • Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites. PubMed. Available at: [Link]

  • Central administration of the opioid antagonist, LY255582, decreases short- and long-term food intake in rats. PubMed. Available at: [Link]

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. ACS Publications. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PMC. Available at: [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • (PDF) The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. ResearchGate. Available at: [Link]_

  • The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed. Available at: [Link]

  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. PubMed. Available at: [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO - UFRJ. Available at: [Link]

  • The protective role of the opioid antagonist LY255582 in the management of high fat diet-induced obesity in adult male albino rats. PubMed. Available at: [Link]

  • Alvimopan for the Management of Postoperative Ileus After Bowel Resection: Characterization of Clinical Benefit by Pooled Responder Analysis. PMC. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drughunter.com. Available at: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]

  • Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery. PubMed. Available at: [Link]

  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. PubMed. Available at: [Link]

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

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A Technical Guide to 4-(4-Hydroxy-3-methoxyphenyl)piperidine: Physicochemical Properties, 3D Structural Analysis, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 4-(4-Hydroxy-3-methoxyphenyl)piperidine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This molecule uniquely combines two pharmacologically relevant scaffolds: the 4-arylpiperidine core, prevalent in numerous central nervous system (CNS) active agents, and the guaiacol (4-hydroxy-3-methoxyphenyl) moiety, found in various natural products and pharmaceuticals. This document details the compound's physicochemical properties, explores its three-dimensional structure through computational analysis, outlines a robust synthetic strategy via the catalytic hydrogenation of a pyridine precursor, and discusses its potential applications in drug discovery. The methodologies presented are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction to the 4-Arylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the architecture of pharmaceuticals.[1] Its saturated, six-membered structure allows for complex three-dimensional arrangements of substituents, making it a cornerstone in the design of drugs targeting a wide range of biological receptors. Among its many variations, the 4-arylpiperidine motif is a particularly privileged scaffold, forming the core of numerous approved drugs, including analgesics, antipsychotics, and antihistamines.

The title compound, 4-(4-Hydroxy-3-methoxyphenyl)piperidine, integrates this valuable piperidine core with a guaiacol substituent. The guaiacol group itself is a key structural alert in molecules with diverse biological activities, from antioxidant to antimicrobial effects. The combination of these two moieties presents a unique building block for creating novel chemical entities with potential therapeutic value, particularly in the realm of CNS disorders. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in drug discovery programs.

Physicochemical and Structural Properties

A precise understanding of a compound's molecular properties is fundamental to any research and development effort. While no dedicated entry for 4-(4-Hydroxy-3-methoxyphenyl)piperidine exists in major public databases as of this writing, its core properties can be accurately determined from its chemical formula.

2.1 Molecular Identity and Properties

The key identifiers and calculated properties of the molecule are summarized below. The molecular weight is derived from its chemical formula, C₁₂H₁₇NO₂. A PubChem entry for an isomer, 4-(3-methoxyphenyl)piperidin-4-ol, confirms the molecular weight for this formula as 207.27 g/mol .[2] Another entry for Piperidinium benzoate also shares the same molecular formula and a calculated molecular weight of 207.27 g/mol .[3]

PropertyValueSource
IUPAC Name 4-(4-Hydroxy-3-methoxyphenyl)piperidine-
Molecular Formula C₁₂H₁₇NO₂Calculated
Molecular Weight 207.27 g/mol [2][3]
SMILES COC1=C(O)C=C(C=C1)C2CCNCC2Calculated
Hydrogen Bond Donors 2 (on -OH and -NH groups)Calculated
Hydrogen Bond Acceptors 3 (on two -O- atoms and one -N- atom)Calculated
2.2 3D Structural Conformation

An experimentally determined 3D structure (e.g., from X-ray crystallography) for 4-(4-Hydroxy-3-methoxyphenyl)piperidine is not publicly available. However, its conformation can be reliably predicted using computational chemistry and an understanding of stereochemical principles.

  • Piperidine Ring Conformation : The piperidine ring strongly prefers a low-energy chair conformation to minimize torsional and angular strain.

  • Substituent Orientation : The 4-(4-Hydroxy-3-methoxyphenyl) group is a bulky substituent. To minimize steric hindrance, specifically 1,3-diaxial interactions, it will overwhelmingly favor the equatorial position on the piperidine ring. The axial conformation would be significantly higher in energy and thus negligibly populated at room temperature.

  • Computational Modeling : A 3D model can be readily generated from the compound's SMILES string using standard molecular modeling software (e.g., Avogadro, PyMOL, ChemDraw 3D). Further energy minimization using force fields (e.g., MMFF94) or more advanced quantum mechanical methods can provide a highly accurate representation of the molecule's lowest energy state.

Synthesis and Characterization

The synthesis of 4-arylpiperidines is a well-established field in organic chemistry. One of the most reliable and atom-economical methods is the catalytic hydrogenation of the corresponding 4-arylpyridine precursor.[1][4] This approach is favored for its high yields and the availability of the pyridine starting materials.

3.1 Retrosynthetic Analysis and Strategy

The logical approach to synthesizing the target piperidine is through the reduction of its aromatic pyridine analogue. This strategy simplifies the synthesis to two key stages: the formation of the C-C bond between the pyridine and phenyl rings, and the subsequent saturation of the pyridine ring.

The diagram below illustrates this common and effective retrosynthetic strategy.

G Target Target: 4-(4-Hydroxy-3-methoxyphenyl)piperidine Disconnection1 C-N Ring Reduction (Catalytic Hydrogenation) Target->Disconnection1 Precursor1 Key Intermediate: 4-(4-Hydroxy-3-methoxyphenyl)pyridine Disconnection2 C-C Bond Formation (Suzuki Coupling) Precursor1->Disconnection2 Disconnection1->Precursor1 Precursor2 Starting Material 1: 4-Halopyridine (e.g., 4-Bromopyridine) Precursor3 Starting Material 2: (4-Hydroxy-3-methoxyphenyl)boronic acid Disconnection2->Precursor2 Disconnection2->Precursor3 G cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization A Core Scaffold 4-(4-OH-3-MeO-Ph)piperidine B N-Alkylation / Arylation A->B C Phenolic OH Derivatization A->C D Diverse Chemical Library B->D C->D E High-Throughput Screening (e.g., Receptor Binding Assays) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Sources

A Methodological Guide to Determining the Biological Half-life of 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the biological half-life of 4-(4-Hydroxy-3-methoxyphenyl)piperidine, a heterocyclic compound featuring a piperidine scaffold common in medicinal chemistry.[1][2] The pharmacokinetic parameter of half-life (t½) is critical in drug development, influencing dosing frequency, steady-state concentration, and the overall safety and efficacy profile of a therapeutic candidate.[3] Given the absence of published, specific pharmacokinetic data for this compound, this document serves as a methodological whitepaper for researchers and drug development professionals. It outlines the theoretical considerations, predictive metabolic pathways, and detailed, field-proven protocols for both in vitro and in vivo half-life determination. The guide emphasizes the causality behind experimental design, adherence to self-validating systems through rigorous analytical quantification, and the integration of data to build a robust pharmacokinetic profile.

Section 1: Foundational Principles of Pharmacokinetics (PK)

The journey of a drug candidate from administration to elimination is governed by a set of processes collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. Understanding these processes is fundamental to drug development.[4]

1.1. The Central Role of Half-Life (t½)

Half-life is defined as the time required for the concentration of a drug in the body (typically measured in plasma) to be reduced by 50%.[5] It is a composite parameter determined by two independent variables: the volume of distribution (Vd) and clearance (CL).[6]

  • t½ ≈ (0.693 * Vd) / CL [6]

An optimal half-life, generally between 12 and 48 hours for once-daily oral dosing, is a key objective in drug design to ensure sustained therapeutic effect and patient compliance.[3] A half-life that is too short may necessitate frequent dosing, while an overly long half-life can lead to drug accumulation and potential toxicity, complicating the management of adverse effects.[3]

1.2. Structural Considerations for 4-(4-Hydroxy-3-methoxyphenyl)piperidine

The structure of 4-(4-Hydroxy-3-methoxyphenyl)piperidine suggests several key features that will influence its pharmacokinetic profile:

  • Piperidine Ring: This saturated heterocycle is a common motif in pharmaceuticals.[2][7] It is susceptible to metabolism by Cytochrome P450 (CYP) enzymes, primarily through oxidation of the ring or N-dealkylation if substituted on the nitrogen.[8][9]

  • Phenolic and Methoxy Groups: The substituted phenyl ring is a primary site for metabolism. O-demethylation of the methoxy group is a common metabolic pathway, often catalyzed by enzymes like CYP2D6.[10] The resulting catechol derivative can then undergo further conjugation reactions. The phenolic hydroxyl group itself is a prime site for glucuronidation or sulfation (Phase II metabolism).

Section 2: Predicted Metabolic Pathways

Before embarking on experimental studies, it is crucial to predict the likely metabolic fate of the compound. This informs the development of analytical methods and the search for potential metabolites. For 4-(4-Hydroxy-3-methoxyphenyl)piperidine, the primary metabolic transformations are expected to be mediated by Phase I (oxidation) and Phase II (conjugation) enzymes in the liver.

Key predicted pathways include:

  • O-Demethylation: Conversion of the 3-methoxy group to a hydroxyl group, forming a catechol metabolite, a reaction frequently catalyzed by CYP2D6 or CYP3A4.[10][11]

  • Piperidine Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen atom can occur, potentially leading to lactam formation.[8]

  • Glucuronidation/Sulfation: The phenolic hydroxyl group is a likely site for conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs), significantly increasing water solubility and facilitating excretion.

G parent 4-(4-Hydroxy-3-methoxyphenyl)piperidine met1 O-Demethylation (Catechol Metabolite) parent->met1 Phase I (CYP450s) met2 Piperidine Ring Oxidation (Hydroxylation) parent->met2 Phase I (CYP450s) met3 Direct Glucuronidation/ Sulfation parent->met3 Phase II (UGTs, SULTs) met1_conj Secondary Glucuronidation/ Sulfation met1->met1_conj Phase II

Caption: Predicted metabolic pathways for 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

Section 3: In Vitro Half-life Determination: Metabolic Stability Assay

The first step in experimentally determining half-life is to assess the compound's metabolic stability. This is most commonly done using an in vitro system with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing CYP450 enzymes.[12] This assay provides the intrinsic clearance (CLint), which is the rate of metabolism at the enzyme site, and an in vitro half-life.[12]

3.1. Rationale and Causality

The goal is to measure the rate of disappearance of the parent compound over time. By using liver microsomes from relevant species (e.g., rat, mouse, human), we can get an early indication of how quickly the compound might be cleared by the liver in vivo.[12] This is a cost-effective screening method to rank-order compounds and predict hepatic clearance before committing to expensive animal studies.[4] The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for CYP450 enzyme activity.[13]

3.2. Experimental Protocol: Microsomal Stability

  • Preparation:

    • Prepare a stock solution of 4-(4-Hydroxy-3-methoxyphenyl)piperidine in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes (e.g., pooled human or rat liver microsomes) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (or NADPH stock solution) and keep on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed solution of liver microsomes (final protein concentration of 0.5 mg/mL) and the NADPH solution.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).[14]

    • The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[14][15]

3.3. Data Analysis

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

Section 4: In Vivo Half-life Determination: Rodent Pharmacokinetic Study

While in vitro data is valuable, in vivo studies are essential to understand how a compound behaves in a complete biological system, accounting for distribution and multiple elimination pathways (hepatic, renal).[16][17] Rodent PK studies are a standard component of preclinical drug development.[16][18]

4.1. Rationale and Experimental Design Choices

  • Species Selection: Sprague-Dawley rats are commonly used due to their size, well-characterized physiology, and historical data context.[18]

  • Administration Routes:

    • Intravenous (IV): A bolus IV injection is used to achieve 100% bioavailability. This allows for the determination of clearance (CL) and volume of distribution (Vd) without the confounding factor of absorption.[17]

    • Oral (PO): Oral gavage is used to assess oral absorption and calculate oral bioavailability (F%).[14]

  • Dose Selection: The dose (e.g., 2 mg/kg IV, 10 mg/kg PO) should be high enough for accurate analytical detection in plasma but low enough to remain in a linear pharmacokinetic range and avoid toxicity.

  • Blood Sampling: A sparse sampling design may be used, especially in smaller animals like mice, but a full profile from cannulated rats provides higher quality data.[17][19] Time points are chosen to capture the absorption, distribution, and elimination phases (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Bioanalysis & PK Formulation Compound Formulation (IV & PO Vehicles) Dosing Dose Administration (IV or PO) Formulation->Dosing Animal_Prep Animal Acclimation & Cannulation (Rat) Animal_Prep->Dosing Sampling Serial Blood Sampling (Pre-defined time points) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing LCMS LC-MS/MS Quantification Processing->LCMS PK_Analysis PK Parameter Calculation (t½, AUC, CL) LCMS->PK_Analysis

Caption: Workflow for an in vivo rodent pharmacokinetic study.

4.2. Experimental Protocol: Rat PK Study

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group) with jugular vein cannulas for blood sampling.

  • Formulation and Administration:

    • IV Group: Formulate the compound in a suitable vehicle (e.g., 20% Solutol in water) at a concentration for a 2 mg/kg dose. Administer as a single bolus via the tail vein.

    • PO Group: Formulate in a vehicle like 0.5% methylcellulose for a 10 mg/kg dose. Administer via oral gavage.[14]

  • Blood Collection:

    • Collect blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points post-dose.

    • Keep samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[14]

  • Bioanalysis:

    • Quantify the plasma concentrations of 4-(4-Hydroxy-3-methoxyphenyl)piperidine using a validated LC-MS/MS method as described in the following section.

Section 5: Bioanalytical Methodology: LC-MS/MS Quantification

Accurate determination of drug concentration in a complex biological matrix like plasma is critical for reliable PK data.[20] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[15]

5.1. Protocol: Plasma Sample Analysis

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and an aliquot of internal standard (IS) stock solution.

    • To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the IS.

    • Vortex thoroughly to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the protein.

    • Transfer the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a C18 reverse-phase column to separate the analyte from endogenous plasma components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typical.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the detection of the parent compound and the IS using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a specific product ion generated by fragmentation, ensuring high specificity.

  • Calibration and Quality Control:

    • Prepare a calibration curve by spiking known concentrations of the test compound into blank plasma.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the analytical run.

Section 6: Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., Phoenix WinNonlin).

6.1. Key Pharmacokinetic Parameters

ParameterDescriptionImportance
t½ (Half-life) Time for plasma concentration to decrease by 50%.Determines dosing interval and time to steady state.[21]
Cmax Maximum observed plasma concentration.Related to efficacy and potential peak-concentration toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Reflects the extent of absorption and overall exposure.
CL (Clearance) Volume of plasma cleared of the drug per unit time.A primary parameter that determines the maintenance dose rate.[3]
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution.
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulation.Crucial for determining the oral dose relative to the IV dose.

6.2. Hypothetical Data Summary

The following table illustrates how data from the proposed in vivo study would be presented.

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
t½ (h) 5.25.5
Cmax (ng/mL) 450850
Tmax (h) 0.081.0
AUC (ng*h/mL) 9802450
CL (L/h/kg) 2.04-
Vd (L/kg) 15.3-
F (%) -50%

Interpretation: In this hypothetical example, the half-life of ~5 hours suggests the compound is cleared moderately quickly. The oral bioavailability of 50% indicates reasonable absorption from the gut. The high volume of distribution (Vd > 1 L/kg) suggests significant distribution into tissues outside of the bloodstream.

Section 7: Conclusion

Determining the biological half-life of a novel compound like 4-(4-Hydroxy-3-methoxyphenyl)piperidine is a multi-step process that integrates predictive science with rigorous in vitro and in vivo experimentation. This guide provides a robust, scientifically-grounded framework for executing these studies. The process begins with in vitro metabolic stability assays to provide an early assessment of hepatic clearance, followed by definitive in vivo pharmacokinetic studies in rodent models to understand the compound's behavior in a whole organism. Success hinges on the use of validated, high-sensitivity bioanalytical methods like LC-MS/MS to generate reliable data. The resulting pharmacokinetic profile, centered around the crucial parameter of half-life, is indispensable for making informed decisions in the drug development pipeline, guiding dose selection for efficacy and safety studies, and ultimately increasing the probability of clinical success.

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Methodological & Application

Synthesis of 4-(4-Hydroxy-3-methoxyphenyl)piperidine: A Detailed Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 4-(4-Hydroxy-3-methoxyphenyl)piperidine, a key intermediate in the development of novel pharmaceuticals. The described methodology is optimized for high yield and purity, addressing common synthetic challenges and providing practical insights for researchers in drug discovery and development. This guide emphasizes a robust and reproducible two-stage process involving a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a mild deprotection step.

Introduction

The piperidine ring is a fundamental heterocyclic structure found in a vast array of natural products and synthetic drugs.[2][3] When functionalized with an aryl group at the 4-position, the resulting 4-arylpiperidine derivatives exhibit a wide range of pharmacological activities, including opioid receptor modulation and antipsychotic effects.[4][5][6][7] Specifically, the 4-(4-hydroxy-3-methoxyphenyl) moiety is of significant interest due to its structural resemblance to endogenous catecholamines, making it a valuable pharmacophore for targeting various receptors and enzymes.

This document outlines a reliable synthetic route to 4-(4-Hydroxy-3-methoxyphenyl)piperidine, designed to be accessible to researchers with a solid foundation in organic synthesis. The protocol is divided into two main parts: the synthesis of a Boc-protected intermediate via a Suzuki-Miyaura coupling, and the subsequent deprotection to yield the final product. The rationale behind the choice of reagents, reaction conditions, and purification methods is explained to provide a comprehensive understanding of the entire process.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentSupplierGrade
1-Boc-4-piperidoneSigma-Aldrich≥97%
Trifluoromethanesulfonic anhydrideSigma-Aldrich≥99%
2,6-LutidineSigma-Aldrich≥99%
Dichloromethane (DCM)Fisher ScientificAnhydrous
4-Hydroxy-3-methoxyphenylboronic acidCombi-Blocks≥97%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals99%
Sodium carbonateJ.T. Baker≥99.5%
1,4-DioxaneAcros OrganicsAnhydrous
TolueneFisher ScientificACS Grade
Deionized Water------
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Trifluoroacetic acid (TFA)Oakwood Chemical≥99%
Sodium bicarbonateEMD MilliporeACS Grade
Magnesium sulfate (anhydrous)EMD MilliporeACS Grade
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC) system

Synthetic Protocol

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)piperidine is accomplished through a two-step sequence as illustrated below. This approach utilizes a robust and well-established Suzuki-Miyaura cross-coupling reaction, which is a powerful method for the formation of C-C bonds.[8][9]

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection A 1-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl) trifluoromethanesulfonate C tert-butyl 4-(4-hydroxy-3-methoxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate A->C Pd(PPh3)4, Na2CO3 Dioxane/Toluene/H2O, 80 °C B 4-Hydroxy-3-methoxyphenylboronic acid B->C D tert-butyl 4-(4-hydroxy-3-methoxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate E 4-(4-Hydroxy-3-methoxyphenyl)piperidine D->E Trifluoroacetic acid (TFA) DCM, Room Temp

Caption: Overall synthetic workflow for 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

Step 1: Synthesis of tert-butyl 4-(4-hydroxy-3-methoxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate

This initial step involves the formation of a vinyl triflate from 1-Boc-4-piperidone, which then undergoes a Suzuki-Miyaura cross-coupling with 4-hydroxy-3-methoxyphenylboronic acid. This palladium-catalyzed reaction is highly efficient for creating the desired aryl-piperidine linkage.[10][11]

Protocol:

  • Vinyl Triflate Formation: To a solution of 1-Boc-4-piperidone (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

    • Expert Insight: The use of a non-nucleophilic base like 2,6-lutidine is crucial to prevent side reactions with the highly reactive triflic anhydride. Maintaining a low temperature is essential to control the exothermicity and prevent degradation.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude vinyl triflate. This intermediate is often used in the next step without further purification.

Suzuki-Miyaura Coupling:

  • To a degassed solution of the crude vinyl triflate (1.0 eq) and 4-hydroxy-3-methoxyphenylboronic acid (1.2 eq) in a 2:1:1 mixture of 1,4-dioxane, toluene, and deionized water (0.1 M), add sodium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Trustworthiness: Degassing the solvent mixture is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, leading to lower yields.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC (1:1 Hexanes:EtOAc).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexanes:EtOAc) to afford tert-butyl 4-(4-hydroxy-3-methoxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate as a solid.

ParameterConditionRationale
Catalyst Tetrakis(triphenylphosphine)palladium(0)A versatile and reliable Pd(0) catalyst for Suzuki couplings.
Base Sodium carbonateA moderately strong base sufficient to facilitate transmetalation.
Solvent System Dioxane/Toluene/WaterThe aqueous phase is necessary for the boronic acid and base, while the organic phase solubilizes the organic reactants and catalyst.
Temperature 80 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.
Step 2: Deprotection to Yield 4-(4-Hydroxy-3-methoxyphenyl)piperidine

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free piperidine. The Boc group is widely used in amine protection due to its stability under many reaction conditions and its facile removal with acid.[12][13][14][15][16][17]

Protocol:

  • Dissolve the tert-butyl 4-(4-hydroxy-3-methoxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Expert Insight: While strong acids like TFA are effective for Boc deprotection, milder conditions using reagents like oxalyl chloride in methanol can also be employed if acid-sensitive functional groups are present.[18][19] The large excess of TFA ensures complete and rapid deprotection.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC (9:1 DCM:MeOH).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(4-Hydroxy-3-methoxyphenyl)piperidine as a solid.

  • The product can be further purified by recrystallization if necessary.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical_Workflow cluster_0 Product Validation A Crude Product B NMR Spectroscopy (¹H and ¹³C) A->B Structural Elucidation C Mass Spectrometry (LC-MS or HRMS) A->C Molecular Weight Verification D HPLC Analysis A->D Purity Assessment E Pure 4-(4-Hydroxy-3-methoxyphenyl)piperidine B->E C->E D->E

Caption: Analytical workflow for product characterization and validation.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group, and the piperidine ring protons.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the calculated mass of the product.

  • HPLC: HPLC analysis will determine the purity of the final compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Inactive palladium catalyst.Ensure proper degassing of the reaction mixture. Use a fresh batch of catalyst.
Incomplete formation of the vinyl triflate.Increase the reaction time or use a slight excess of triflic anhydride.
Incomplete deprotection in Step 2 Insufficient acid.Increase the amount of TFA or the reaction time.
Scavenging of acid by other basic functionalities.Ensure no other basic groups are present that could compete for the acid.
Formation of byproducts Side reactions during coupling.Optimize the reaction temperature and catalyst loading.
Over-alkylation during workup.Carefully control the pH during the neutralization step.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-(4-Hydroxy-3-methoxyphenyl)piperidine. By following the detailed steps and considering the expert insights provided, researchers can confidently produce this valuable building block for their drug discovery programs. The emphasis on robust and well-understood chemical transformations ensures high reproducibility and scalability.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. PubMed. Available at: [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ACS Publications. Available at: [Link]

  • Synthesis of arylpiperidines 4 and 5. ResearchGate. Available at: [Link]

  • Boc Deprotection Mechanism. YouTube. Available at: [Link]

  • Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. ACS Publications. Available at: [Link]

  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • 3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. ACS Publications. Available at: [Link]

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. ACS Publications. Available at: [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • 4-Amino-1-Boc-piperidine. PubChem. Available at: [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. Available at: [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Available at: [Link]

  • Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.
  • Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. ACS Publications. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. PubMed. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

Sources

Application Note: NMR Spectroscopic Characterization of 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-(4-Hydroxy-3-methoxyphenyl)piperidine is a highly versatile pharmacophore and synthetic building block. The piperidine ring is a ubiquitous motif in biologically active compounds, and its precise substitution pattern dictates the molecule's 3D conformation, lipophilicity, and receptor-binding affinity[1]. The presence of the guaiacol moiety (4-hydroxy-3-methoxyphenyl) at the C4 position introduces specific electronic and steric variables that must be rigorously characterized during drug development.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of this compound. By combining conformational logic with advanced 2D NMR techniques, researchers can unequivocally assign all proton and carbon resonances.

Conformational Dynamics & Structural Logic

Before interpreting the NMR spectra, it is critical to understand the solution-state dynamics of the piperidine ring. NMR spectroscopy is uniquely suited to study these conformational equilibria[2].

The bulky 4-(4-hydroxy-3-methoxyphenyl) substituent strongly dictates the ring's geometry. To minimize 1,3-diaxial steric clashes with the axial protons at C2 and C6, the molecule overwhelmingly favors a chair conformation where the aryl group occupies the equatorial position[2].

G A Axial Aryl Conformer (High Energy) B Equatorial Aryl Conformer (Favored, >95%) A->B Ring Inversion (Rapid at RT) C 1,3-Diaxial Interactions (Steric Strain) C->A Destabilizes

Conformational equilibrium of 4-substituted piperidines highlighting equatorial preference.

Because the aryl group is equatorial, the H-4 methine proton is forced into the axial position . This causality is the cornerstone of our NMR assignment: an axial H-4 proton will exhibit two large axial-axial couplings ( J≈11−12 Hz) with H-3ax/H-5ax, and two small axial-equatorial couplings ( J≈3−4 Hz) with H-3eq/H-5eq, resulting in a distinct triplet of triplets (tt) splitting pattern.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every experimental choice is grounded in chemical causality.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) for 1 H NMR, or 50–100 mg for 13 C NMR. Transfer to a standard 5 mm NMR tube.

  • Causality: Why use DMSO- d6​ instead of CDCl 3​ ? Phenolic compounds and secondary amines often exhibit broadened, overlapping signals in CDCl 3​ due to dynamic intermolecular hydrogen bonding. DMSO- d6​ acts as a strong hydrogen bond acceptor, locking the exchangeable protons (OH, NH) into distinct chemical environments and sharpening their signals[3].

Step 2: Instrument Parameters & Acquisition
  • 1 H NMR: 400 MHz (or higher), 16–32 scans, relaxation delay ( D1​ ) of 2 seconds.

  • 13 C NMR: 100 MHz (or higher), 512–1024 scans, D1​ of 2–5 seconds, utilizing standard proton decoupling (e.g., zgpg30)[3].

Step 3: D 2​ O Exchange (Validation Step)
  • Procedure: After acquiring the initial 1 H spectrum, add 1–2 drops of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Causality: The labile protons on the phenol (-OH) and piperidine (-NH) will rapidly exchange with deuterium, causing their respective signals to disappear from the spectrum. This provides absolute confirmation of the heteroatom-bound proton assignments.

Reference NMR Spectral Data

The following tables summarize the predicted, high-resolution quantitative data for 4-(4-Hydroxy-3-methoxyphenyl)piperidine based on empirical chemical shift rules for the methoxyphenyl and piperidine scaffolds[2],[3].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic & Causality
OH (Phenol) 8.80s (br)-1HHighly deshielded; disappears upon D 2​ O exchange.
H-2' (Ar) 6.85d2.01HOrtho to methoxy; exhibits only meta-coupling to H-6'.
H-5' (Ar) 6.70d8.01HOrtho to OH; exhibits strong ortho-coupling to H-6'.
H-6' (Ar) 6.65dd8.0, 2.01HOrtho to H-5', meta to H-2'.
OCH 3​ 3.75s-3HStandard methoxy singlet[3].
H-2eq, H-6eq 3.00br d12.02HEquatorial protons; deshielded by adjacent nitrogen.
H-2ax, H-6ax 2.55td12.0, 2.52HAxial protons; large geminal and diaxial couplings.
H-4ax (Pip) 2.45tt11.5, 3.51HAxial methine; proves equatorial aryl conformation[2].
NH (Pip) 2.20br s-1HBroadened by quadrupolar 14 N relaxation; D 2​ O exchangeable.
H-3eq, H-5eq 1.65br d12.52HEquatorial protons on the aliphatic backbone.
H-3ax, H-5ax 1.45qd12.5, 4.02HShielded axial protons; distinct multiplet structure.
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic & Causality
C-3' (Ar-OCH 3​ ) 147.5QuaternaryStrongly deshielded by the electronegative oxygen atom[3].
C-4' (Ar-OH) 146.0QuaternaryDeshielded by the hydroxyl group.
C-1' (Ar-R) 138.0QuaternaryAttachment point to the piperidine ring.
C-6' (Ar) 119.0CHPara to the methoxy group.
C-5' (Ar) 115.5CHOrtho to the hydroxyl group.
C-2' (Ar) 111.0CHOrtho to the methoxy group; highly shielded.
OCH 3​ 55.5CH 3​ Standard methoxy carbon resonance[3].
C-2, C-6 (Pip) 46.5CH 2​ Deshielded by the adjacent secondary amine nitrogen.
C-4 (Pip) 42.0CHMethine carbon attached to the electron-rich aryl ring.
C-3, C-5 (Pip) 34.0CH 2​ Aliphatic ring carbons; most shielded in the molecule.

Advanced 2D NMR Workflow & Troubleshooting

To elevate the trustworthiness of the structural assignment from "probable" to "unequivocal," a systematic 2D NMR workflow must be employed. Relying solely on 1D NMR can lead to misassignments, especially in the aliphatic region (1.4–3.0 ppm) where piperidine ring protons overlap.

G Step1 1D 1H & 13C NMR (Initial Assessment) Step2 1H-1H COSY (Piperidine Spin System) Step1->Step2 Step3 1H-13C HSQC (Direct C-H Mapping) Step1->Step3 Step5 D2O Exchange (Identify OH/NH) Step1->Step5 Step4 1H-13C HMBC (Aryl-Piperidine Linkage) Step2->Step4 Step3->Step4 Final Complete Structural Assignment Step4->Final Step5->Final

Self-validating 2D NMR workflow for complete structural elucidation.
Critical 2D NMR Validation Checkpoints:
  • COSY (Correlation Spectroscopy): Use COSY to trace the unbroken spin system of the piperidine ring. The H-4 methine proton ( δ 2.45) must show cross-peaks to both the axial ( δ 1.45) and equatorial ( δ 1.65) protons of C-3 and C-5[2].

  • HSQC (Heteronuclear Single Quantum Coherence): Resolve overlapping proton signals by correlating them to their distinct carbon atoms. The two distinct proton signals for H-2ax and H-2eq will both correlate to the single C-2 carbon at δ 46.5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate proof of structure. To verify the linkage between the piperidine ring and the guaiacol moiety, look for a 3-bond ( 3JCH​ ) correlation between the piperidine H-4 proton ( δ 2.45) and the aromatic C-2' ( δ 111.0) and C-6' ( δ 119.0) carbons.

References

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences (MDPI), 24(3), 2937.[Link]

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Preparation of 4-(4-Hydroxy-3-methoxyphenyl)piperidine stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-tested guide for the preparation, handling, and quality control of 4-(4-Hydroxy-3-methoxyphenyl)piperidine stock solutions intended for cell culture-based assays. Recognizing that the reproducibility of in vitro experiments is critically dependent on the precise and consistent preparation of test compounds, this guide moves beyond a simple recitation of steps. It delves into the scientific rationale behind each procedural choice, from solvent selection to sterilization and storage, ensuring that researchers can establish a self-validating system for their work. The protocols herein are designed for researchers, scientists, and drug development professionals aiming to achieve the highest standards of accuracy and reliability in their cellular studies.

Introduction: The Criticality of Stock Solution Integrity

4-(4-Hydroxy-3-methoxyphenyl)piperidine and its derivatives are of significant interest in pharmacological research, often investigated for their potential interactions with various cellular targets. The journey from a powdered compound to a biologically active agent in a cell culture plate is fraught with potential pitfalls. Inconsistent stock solution preparation is a major, yet often overlooked, source of experimental variability. Factors such as solvent choice, final concentration, solubility limits, and storage conditions can dramatically impact the effective concentration of the compound delivered to the cells, leading to erroneous or irreproducible results.

This guide provides a robust framework to mitigate these risks. By understanding the 'why' behind each step, researchers can adapt these protocols to their specific needs while maintaining the highest level of scientific integrity.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a reliable protocol. 4-(4-Hydroxy-3-methoxyphenyl)piperidine is a small molecule with specific solubility and stability characteristics that must be respected.

PropertyValueSource / Note
Molecular Formula C₁₂H₁₇NO₂PubChem CID: 18001220[1]
Molecular Weight 207.27 g/mol Derived from molecular formula.
Appearance Typically a solid powder.General chemical information.
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic molecules, making it a standard choice for creating high-concentration stock solutions.[2]
Aqueous Solubility Sparingly soluble.The piperidine and phenol moieties confer some polarity, but overall aqueous solubility is limited. This necessitates the use of an organic solvent for initial stock preparation.[3]

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical decision in this process. The ideal solvent must effectively dissolve the compound at a high concentration without exhibiting significant cytotoxicity when diluted into the cell culture medium.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Rationale: DMSO is the industry standard for preparing stock solutions of poorly water-soluble compounds for several reasons:

  • High Solubilizing Power: It can dissolve a vast range of both polar and non-polar compounds.[4]

  • Miscibility with Water: DMSO is miscible with aqueous cell culture media, allowing for homogenous dilution.[4]

  • Low Volatility: Its high boiling point (189°C) minimizes evaporation and concentration changes during handling.[4]

Critical Consideration: DMSO Cytotoxicity While invaluable, DMSO is not inert. At higher concentrations, it can induce cell cycle arrest, differentiation, or cell death.[4] Extensive research has shown that the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤ 0.1% , and almost always < 0.5% , to avoid off-target effects.[5][6] The specific tolerance can be cell-line dependent, with some sensitive cell types showing effects at concentrations as low as 0.3%.[7][8]

Expert Insight: Always run a "vehicle control" in your experiments. This control group should contain cells treated with the same final concentration of DMSO as your experimental groups, but without the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[9]

Protocol: Preparation of a High-Concentration Primary Stock Solution (1000x)

This protocol describes the preparation of a 10 mM primary stock solution in 100% sterile-filtered DMSO. This high concentration allows for minimal volume addition to cell cultures, thereby keeping the final DMSO concentration low.

Materials
  • 4-(4-Hydroxy-3-methoxyphenyl)piperidine powder

  • Dimethyl Sulfoxide (DMSO), Sterile-Filtered, Cell Culture Grade[10]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials[11]

  • Sterile, DMSO-compatible syringe filters (0.22 µm, PTFE or nylon)[11][12]

  • Sterile syringes

  • Calibrated micropipettes and sterile, low-retention tips

Step-by-Step Methodology
  • Calculation: Determine the mass of the compound needed.

    • For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 207.27 g/mol × 1000 mg/g = 2.07 mg

  • Weighing: Accurately weigh the calculated amount of powder using an analytical balance. Tare a sterile microcentrifuge tube and carefully add the powder directly into the tube.

    Causality Link: Weighing directly into the dissolution vessel minimizes compound loss that can occur during transfer.

  • Dissolution: a. Add the calculated volume of sterile DMSO (e.g., 1 mL for 2.07 mg) to the tube containing the powder. b. Cap the tube securely and vortex at medium speed for 1-2 minutes. c. Visually inspect the solution against a light source to ensure complete dissolution. The solution should be clear and free of any visible particulates. If particulates remain, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[13]

  • Sterilization (Critical Step): a. Draw the entire DMSO stock solution into a sterile syringe. b. Attach a sterile, 0.22 µm DMSO-compatible syringe filter (PTFE or nylon) to the syringe.[12] c. Dispense the solution through the filter into a new, sterile, light-protected (amber) vial or into smaller, single-use aliquots in sterile microcentrifuge tubes.[11]

    Trustworthiness Check: Aseptic filtration is the industry-standard and recommended method for sterilizing DMSO solutions, as autoclaving can degrade both the solvent and the compound.[11] This step is crucial for preventing microbial contamination in downstream cell culture experiments.

  • Labeling and Aliquoting: a. Clearly label the primary stock vial and all aliquots with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[14] b. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce contamination.[6][15]

Workflow Diagram

G cluster_prep Primary Stock Preparation (in Laminar Flow Hood) calc 1. Calculate Mass (e.g., 2.07 mg for 1mL of 10mM) weigh 2. Weigh Compound (Directly into sterile tube) calc->weigh add_dmso 3. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex to Dissolve (Visually inspect for clarity) add_dmso->dissolve filter 5. Sterile Filter (0.22 µm PTFE/Nylon filter) dissolve->filter aliquot 6. Aliquot & Label (Single-use volumes) filter->aliquot store 7. Store at -20°C (Protect from light) aliquot->store

Caption: Workflow for preparing a sterile, high-concentration primary stock solution.

Protocol: Preparation of Aqueous Working Solutions

The primary DMSO stock should never be added directly to cells. It must first be serially diluted to create intermediate and final working solutions in a sterile aqueous buffer or complete cell culture medium.

Rationale for Serial Dilution

Rapidly diluting a high-concentration organic stock into an aqueous solution can cause the compound to precipitate out of solution, a phenomenon known as "crashing out."[16] A stepwise, serial dilution process minimizes this risk by gradually changing the solvent environment.

Step-by-Step Methodology (Example: 10 µM Final Concentration)
  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary DMSO stock from the -20°C freezer and thaw it at room temperature.

  • Prepare Intermediate Dilution (e.g., 100x): a. In a sterile tube, pipette 99 µL of sterile phosphate-buffered saline (PBS) or complete cell culture medium. b. Add 1 µL of the 10 mM primary stock to the 99 µL of medium. c. Mix thoroughly by gentle pipetting or brief vortexing. This creates a 100 µM intermediate stock solution in 1% DMSO.

    Expert Insight: Preparing this intermediate dilution in the same medium that your cells are cultured in (including serum) can help assess for immediate precipitation issues. Serum proteins can sometimes help stabilize compounds in solution.[16]

  • Prepare Final Working Solution: a. Determine the volume of culture medium in your experimental well (e.g., 1 mL in a 24-well plate). b. To achieve a final concentration of 10 µM, you will perform a 1:10 dilution of the 100 µM intermediate stock. c. Add 100 µL of the 100 µM intermediate stock to 900 µL of medium in the well. The final volume is 1 mL. d. The final concentration of the compound is 10 µM , and the final concentration of DMSO is 0.1% .

Dilution Workflow Diagram

G primary Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 100 µM in 1% DMSO primary->intermediate 1:100 Dilution (in Culture Medium) final Final Working Solution 10 µM in 0.1% DMSO intermediate->final 1:10 Dilution (in Culture Well)

Caption: Serial dilution workflow from primary stock to final working concentration.

Quality Control, Storage, and Stability

A protocol is only as good as its validation and the stability of its products.

Quality Control Checks
  • Visual Inspection: Always visually inspect solutions for any signs of precipitation or cloudiness after each dilution step. If observed, the protocol may need optimization (e.g., using a co-solvent or adjusting concentrations).[16]

  • pH Measurement: For aqueous working solutions, ensure the pH has not shifted significantly from the optimal range for your cell culture medium (typically pH 7.2-7.4).

  • Sterility: While aseptic technique should prevent contamination, if issues arise, sterility of the stock can be confirmed by incubating a small volume in sterile broth.

Storage and Handling
  • Primary DMSO Stock: Store aliquots at -20°C or -80°C for long-term stability, protected from light.[6][17] A properly stored DMSO stock can be stable for at least 6 months.[6] Avoid repeated freeze-thaw cycles.[6][15]

  • Aqueous Working Solutions: These should be prepared fresh for each experiment.[3] Do not store compounds diluted in cell culture medium, as the complex mixture of salts, proteins, and buffers can lead to compound degradation over time.[15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates upon dilution into aqueous medium. The compound's solubility limit in the final aqueous environment has been exceeded. The dilution was too rapid ("crashing out").Perform an additional intermediate serial dilution step. Decrease the final working concentration. Consider using a biocompatible co-solvent in the intermediate dilution step, ensuring final concentrations are non-toxic.[16]
Inconsistent experimental results between batches. Degradation of the primary stock solution due to improper storage (light exposure, repeated freeze-thaw cycles). Pipetting errors during dilution.Prepare fresh primary stock solution. Always use single-use aliquots.[6] Use calibrated pipettes and practice proper pipetting technique.
Vehicle (DMSO) control shows unexpected cytotoxicity. The final DMSO concentration is too high for the specific cell line. The DMSO itself is contaminated or has degraded.Reduce the final DMSO concentration by preparing a more concentrated primary stock (e.g., 50-100 mM) if solubility allows. Use a new, unopened bottle of sterile, cell culture-grade DMSO.[10]

References

  • Case studies: Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Olympus Life Science.[Link]

  • Al-Rubiay, A., Al-Zubaidi, A., & Hussein, M. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.[Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.[Link]

  • Corning Life Sciences. (2022). Top Tips for In-House Media Preparation. Corning.[Link]

  • Singh, M., & Singh, M. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.[Link]

  • Bolsun, A. (2020). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. ResearchGate.[Link]

  • Do, T., & Le, V. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.[Link]

  • G-Biosciences. DMSO Sterile Filtered. G-Biosciences.[Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada.[Link]

  • Nick, T. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio.[Link]

  • Serana Europe GmbH. Dimethyl Sulfoxide, Sterile Filtered, 500 ml. Serana Europe.[Link]

  • Ajinomoto Co., Inc. Technical tips_Key point for making cell stocks. Ajinomoto.[Link]

  • Peters, B., & Schryver, T. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology.[Link]

  • ResearchGate. (2022). Sterile filter before drug exposure to cell culture? ResearchGate.[Link]

  • ResearchGate. (2013). Can I store the drug solution made in cell culture media? ResearchGate.[Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.[Link]

  • Sereda, et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC.[Link]

  • Google Patents. (1974). 4-hydroxy-piperidine derivatives and their preparation.
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.[Link]

  • Zimmerman, D. M., et al. (1994). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. PubMed.[Link]

  • Organic & Biomolecular Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing.[Link]

  • PubChemLite. 3-(4-methoxyphenyl)piperidine hydrochloride (C12H17NO). PubChemLite.[Link]

  • ResearchGate. (2025). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. ResearchGate.[Link]

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Application Notes and Protocols for In Vivo Dosing of 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Guide for Preclinical Evaluation of a Novel Piperidine Compound

Disclaimer: Information regarding the specific compound "4-(4-Hydroxy-3-methoxyphenyl)piperidine" is not extensively available in the public domain. The following application notes and protocols are a generalized guide for the in vivo dosing of a novel investigational compound with a similar chemical scaffold, based on established best practices in preclinical drug development. Researchers must adapt these guidelines based on the specific physicochemical properties, mechanism of action, and toxicological profile of their compound of interest.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and naturally occurring alkaloids, making it a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a wide range of biological activities including analgesic, anti-inflammatory, antiviral, and anti-cancer properties.[1][2][3] The specific compound, 4-(4-Hydroxy-3-methoxyphenyl)piperidine, combines the piperidine core with a guaiacol (4-hydroxy-3-methoxyphenyl) moiety. Guaiacol and its derivatives are known for their antioxidant and anti-inflammatory properties.[][5][6]

This structural combination suggests a potential for synergistic or novel pharmacological activities. Notably, the 4-(m-hydroxyphenyl)piperidine fragment is a key component of morphine and related opioids, suggesting a potential for this compound to interact with opioid receptors.[7][8] Indeed, various derivatives of 4-(hydroxyphenyl)piperidine have been investigated as potent and selective opioid receptor modulators for pain management.[7][9][10][11] Furthermore, other piperidine derivatives are being explored as dopamine transporter inhibitors and for their roles in managing neurological disorders.[12][13]

Given the rich pharmacology associated with its constituent parts, a systematic in vivo evaluation of 4-(4-Hydroxy-3-methoxyphenyl)piperidine is warranted to elucidate its therapeutic potential. These application notes provide a comprehensive framework for designing and executing initial in vivo studies.

Preclinical In Vivo Study Design: A Phased Approach

A successful in vivo study begins with meticulous planning. The initial steps involve gathering essential prerequisite data before moving into animal studies.

Prerequisite Data for Dosage Calculation

Before any in vivo work commences, a solid foundation of in vitro data is crucial for estimating a safe starting dose.[14] This foundational dataset should include:

ParameterDescriptionRelevance to In Vivo Dosing
IC50 / EC50 The concentration that produces 50% of the maximal inhibitory or effective response in a relevant in vitro assay.[14]Provides a preliminary indication of the compound's potency and helps in estimating the therapeutic dose range.
Cytotoxicity (CC50) The concentration that causes the death of 50% of cells in a cytotoxicity assay.[14]Crucial for establishing a preliminary safety window and setting the upper limits for initial dose-ranging studies.
Solubility The ability of the compound to dissolve in various solvents.[14]Dictates the choice of vehicle for formulation and the feasibility of different administration routes.
Mechanism of Action The specific biochemical interaction through which the compound produces its pharmacological effect.[14][15]Guides the selection of appropriate animal models and relevant pharmacodynamic endpoints to measure.
Animal Model Selection

The choice of animal model is contingent on the hypothesized mechanism of action and the therapeutic area of interest. For a compound with potential analgesic properties, rodent models of pain (e.g., tail-flick, hot plate, or acetic acid writhing tests) are commonly used.[7] If investigating neuroprotective effects, models of neurodegeneration would be more appropriate. All animal procedures must adhere to institutional and national guidelines for the ethical care and use of laboratory animals.

Dose Formulation and Vehicle Selection

The formulation of the test compound is a critical step that can significantly impact its bioavailability and, consequently, the experimental outcome. The ideal vehicle should be non-toxic and capable of solubilizing the compound at the required concentrations. Common vehicles for preclinical studies include:

  • Aqueous solutions: Saline, phosphate-buffered saline (PBS), or water for highly soluble compounds.

  • Suspensions: For poorly soluble compounds, vehicles such as 0.5% carboxymethylcellulose (CMC) or 10% Tween 80 can be used.

  • Solutions in organic co-solvents: A mixture of DMSO, polyethylene glycol (PEG), and saline can be effective for compounds with low aqueous solubility.

It is imperative to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.[16]

In Vivo Dosing Protocols: A Step-by-Step Guide

The following protocols outline a general approach to establishing a safe and effective dosing regimen for a novel compound like 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

Phase 1: Maximum Tolerated Dose (MTD) Determination

The initial step in any in vivo study is to determine the highest dose that can be administered without causing unacceptable toxicity.[14][16]

Protocol: Single-Dose MTD Study

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice).

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of the compound to each group. The starting dose can be estimated from in vitro cytotoxicity data and allometric scaling.[14]

  • Administration Route: Choose a clinically relevant route of administration (e.g., intraperitoneal, oral, or intravenous).[17]

  • Monitoring: Observe the animals closely for at least 72 hours for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-20% loss in body weight.[16]

Phase 2: Efficacy and Dose-Response Studies

Once the MTD is established, the next phase is to evaluate the compound's efficacy in a relevant disease model.[15]

Protocol: Dose-Response Efficacy Study

  • Animal Model: Utilize an appropriate disease model (e.g., a pain model for a potential analgesic).

  • Group Allocation: Assign animals to multiple treatment groups (n=8-10 per group), including a vehicle control and a positive control (a known effective drug).[16]

  • Dose Selection: Administer a range of doses below the MTD. A typical design might include three doses (e.g., low, medium, and high).

  • Dosing Regimen: The frequency of dosing (e.g., once daily, twice daily) should be based on available pharmacokinetic data or estimations of the compound's half-life.[14]

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.[14]

  • Data Analysis: Compare the outcomes between the treatment groups, vehicle control, and positive control to determine the effective dose range.

Recommended Administration Routes and Volumes

The choice of administration route is critical for ensuring consistent and reproducible results.[17] The following table provides general guidelines for common routes in mice.

Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)
Intravenous (IV) < 0.2 mL27-30
Intraperitoneal (IP) < 2-3 mL25-27
Subcutaneous (SC) < 3 mL25-27
Oral (PO) - Gavage < 10 mL/kg20-22 (with ball tip)
Data compiled from multiple sources providing guidelines for animal experimentation.[17]

Visualization of Experimental Workflow and Potential Mechanism

Diagrams are essential for visualizing complex experimental designs and biological pathways.

G cluster_preclinical Preclinical Data Acquisition cluster_invivo In Vivo Protocol In Vitro Assays In Vitro Assays MTD Study MTD Study In Vitro Assays->MTD Study Estimate Starting Dose Physicochemical Properties Physicochemical Properties Physicochemical Properties->MTD Study Formulation Development Efficacy Study Efficacy Study MTD Study->Efficacy Study Determine Safe Dose Range Pharmacokinetics Pharmacokinetics Efficacy Study->Pharmacokinetics Correlate Dose with Effect

Caption: General experimental workflow for an in vivo study.

G Compound Compound Opioid_Receptor μ-Opioid Receptor Compound->Opioid_Receptor Binds & Activates G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel ↓ Ca²⁺ Influx G_Protein->Ca_Channel K_Channel ↑ K⁺ Efflux G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Caption: Hypothetical signaling pathway for an opioid agonist.

Conclusion

The systematic in vivo evaluation of novel compounds such as 4-(4-Hydroxy-3-methoxyphenyl)piperidine is a complex but essential process in drug discovery. By following a phased approach that begins with robust in vitro characterization and proceeds to carefully designed MTD and efficacy studies, researchers can effectively elucidate the therapeutic potential and safety profile of new chemical entities. The protocols and guidelines presented here provide a foundational framework for these investigations, emphasizing the importance of scientific rigor and ethical considerations in preclinical research.

References

  • InVivo Biosystems. (n.d.). Drug Discovery and Development Services. Retrieved from [Link]

  • Loew, G. H., Lawson, J. A., Uyeno, E. T., Toll, L., Frenking, G., Polgar, W., ... & Camerman, A. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular Pharmacology, 34(3), 363–376.
  • Krasavin, M. (2022).
  • Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Shafi, S., et al. (2022). Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. Molecules, 27(20), 6936.
  • Chem-Impex. (n.d.). 4-(3-Methoxyphenoxy)Piperidine Hydrochloride. Retrieved from [Link]

  • Perveen, S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Archives of Pharmacal Research, 35(8), 1409-1415.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Wang, Y., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 63(17), 9343–9358.
  • Wang, Y., et al. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 57(15), 6523-6537.
  • ResearchGate. (2021). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Retrieved from [Link]

  • Zimmerman, D. M., et al. (2005). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 48(12), 3981-3984.
  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(2), 262-271.
  • Lapa, G. B., et al. (2005). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(22), 4946-4949.
  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1994). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. Journal of Medicinal Chemistry, 37(14), 2262-2265.
  • Ali, A., et al. (2021). Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways. Frontiers in Pharmacology, 12, 689880.

Sources

Formulation techniques for 4-(4-Hydroxy-3-methoxyphenyl)piperidine drug delivery

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Advanced Drug Delivery Formulations for 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Introduction

4-(4-Hydroxy-3-methoxyphenyl)piperidine is a heterocyclic compound featuring both a phenolic hydroxyl group and a piperidine ring, structures that are prevalent in many pharmacologically active molecules.[1][2] While the specific therapeutic applications of this compound are varied, its structural characteristics—notably its aromaticity and potential for low aqueous solubility—present significant challenges for conventional drug delivery. It is estimated that over 40% of marketed drug products are hydrophobic, leading to poor dissolution and variable oral bioavailability, which can hinder therapeutic efficacy.[3][4]

This document, intended for researchers and drug development professionals, provides a detailed guide to two proven formulation strategies designed to overcome the delivery challenges associated with poorly soluble compounds like 4-(4-Hydroxy-3-methoxyphenyl)piperidine. As a senior application scientist, the goal is not merely to present protocols but to elucidate the scientific rationale behind these techniques, enabling robust and reproducible formulation development. We will explore the preparation of amorphous solid dispersions and the encapsulation within liposomal vesicles, providing step-by-step methodologies, characterization protocols, and field-proven insights to guide your research.

Part 1: Physicochemical Profile & Rationale for Advanced Formulation

A thorough understanding of the Active Pharmaceutical Ingredient (API) is the foundation of successful formulation development.[4] The properties of 4-(4-Hydroxy-3-methoxyphenyl)piperidine dictate the necessity for advanced formulation approaches.

Table 1: Physicochemical Properties of 4-(4-Hydroxy-3-methoxyphenyl)piperidine and Structurally Related Analogs

PropertyValue / ObservationImplication for FormulationSource
Molecular FormulaC₁₂H₁₇NO₂--
Molecular Weight207.27 g/mol Influences diffusion and membrane transport.[5]
XLogP3~1.5 - 2.4 (estimated)Indicates moderate lipophilicity, suggesting poor aqueous solubility.[6]
Key Functional GroupsPhenolic Hydroxyl, Methoxy, Secondary Amine (Piperidine)Sites for potential hydrogen bonding but also contribute to lipophilicity. The phenolic group is susceptible to oxidation.[1]
Predicted SolubilityPoorly soluble in waterDissolution is likely the rate-limiting step for oral absorption.[3][7]

The Bioavailability Challenge

Based on its predicted lipophilicity, 4-(4-Hydroxy-3-methoxyphenyl)piperidine can be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[8] For such drugs, oral bioavailability is limited not by their ability to permeate biological membranes, but by their slow rate of dissolution in the gastrointestinal fluids.[3][9] Therefore, the primary goal of formulation is to enhance the dissolution rate and maintain a supersaturated state of the drug at the site of absorption.[10]

Advanced formulation strategies address this by:

  • Increasing the Surface Area: Reducing particle size to the nanoscale dramatically increases the surface area available for dissolution.[11]

  • Improving Wettability: Dispersing the hydrophobic drug within a hydrophilic matrix enhances its interaction with aqueous media.[12][13]

  • Modifying the Physical State: Converting the drug from a stable crystalline form to a higher-energy amorphous state increases its apparent solubility.[4][7]

The following sections provide detailed protocols for two techniques that leverage these principles: Solid Dispersions and Liposomal Encapsulation.

Part 2: Formulation Protocol I - Amorphous Solid Dispersion by Solvent Evaporation

Solid dispersion is a highly effective technique for improving the oral bioavailability of poorly soluble drugs by dispersing the API in a hydrophilic carrier, often in an amorphous state.[9][13] The solvent evaporation method is a common and scalable approach to producing these dispersions.[8]

Workflow for Solid Dispersion Preparation

G cluster_prep Preparation Phase cluster_process Processing Phase cluster_post Post-Processing Phase A 1. Solubilization Dissolve API and Polymer in a common volatile solvent (e.g., Ethanol/Methanol). B 2. Mixing Ensure complete dissolution and homogeneity using a magnetic stirrer. A->B Homogeneous Solution C 3. Solvent Evaporation Remove solvent under vacuum using a rotary evaporator. Forms a thin film. B->C D 4. Further Drying Place in vacuum oven to remove residual solvent. C->D Solid Film E 5. Harvesting Scrape the solid dispersion from the flask. D->E F 6. Size Reduction Mill or grind the product to a uniform powder. E->F G 7. Storage Store in a desiccator to prevent recrystallization. F->G G cluster_prep Lipid Film Formation cluster_process Vesicle Formation & Sizing cluster_purify Purification A 1. Solubilization Dissolve lipids (e.g., PC, Cholesterol) and API in an organic solvent (e.g., Chloroform/Methanol). B 2. Film Deposition Evaporate solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall. A->B C 3. Hydration Hydrate the film with an aqueous buffer (e.g., PBS) above the lipid phase transition temperature (Tc). B->C D 4. Vesicle Formation Vortex or agitate to form Multilamellar Vesicles (MLVs). C->D E 5. Size Reduction (Homogenization) Extrude through polycarbonate membranes or sonicate to form Small Unilamellar Vesicles (SUVs). D->E F 6. Purification Remove unencapsulated API via dialysis or size exclusion chromatography. E->F G 7. Characterization & Storage Analyze for size, ZP, EE%. Store at 4°C. F->G

Caption: Workflow for preparing liposomes via the thin-film hydration method.

Detailed Step-by-Step Protocol

Materials:

  • 4-(4-Hydroxy-3-methoxyphenyl)piperidine (API)

  • Phospholipids (e.g., Phosphatidylcholine (PC) from soy or egg)

  • Cholesterol [14][15]* Organic solvent system (e.g., Chloroform/Methanol, 2:1 v/v)

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Rotary evaporator

  • Probe sonicator or bath sonicator, or a mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)

Procedure:

  • Lipid and Drug Solubilization (Method A):

    • Choose a lipid composition. A common starting point is a molar ratio of PC:Cholesterol between 80:20 and 70:30. [15] * Accurately weigh the lipids and the API and dissolve them in the organic solvent system in a round-bottom flask. A typical drug-to-lipid ratio to screen is 1:10 to 1:20 (w/w).

    • Scientist's Note: Cholesterol is included to modulate the fluidity and stability of the lipid bilayer, which can improve the retention of the encapsulated drug. [14]Co-dissolving the drug with the lipids in the organic phase (Method A) promotes its incorporation into the lipid bilayer during vesicle formation. [15]

  • Thin-Film Formation:

    • Using a rotary evaporator, remove the organic solvent under vacuum at a temperature below the lipid phase transition temperature (Tc) (e.g., 30-35 °C).

    • A thin, uniform, and transparent lipid film should form on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove all traces of organic solvent.

  • Hydration:

    • Add the pre-warmed aqueous buffer (warmed to a temperature above the Tc of the primary lipid) to the flask.

    • Allow the film to hydrate for about 30-60 minutes without agitation.

    • Rationale: Hydrating above the Tc ensures the lipids are in a fluid state, which facilitates proper swelling and the formation of lipid bilayers.

  • Vesicle Formation:

    • Agitate the flask by hand-shaking or vortexing. The lipid film will peel off the flask wall and form a milky suspension of Multilamellar Vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To obtain a more uniform and smaller vesicle size distribution (e.g., Small Unilamellar Vesicles or SUVs), further processing is required.

    • Option A (Extrusion): Load the MLV suspension into a mini-extruder and repeatedly pass it through polycarbonate membranes of a defined pore size (e.g., 10-15 passes through a 100 nm membrane). This is the preferred method for achieving a narrow size distribution.

    • Option B (Sonication): Use a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator to reduce the size of the MLVs. Sonication can sometimes lead to lipid degradation or contamination from the probe tip.

  • Purification:

    • To separate the liposome-encapsulated drug from the unencapsulated (free) drug, dialyze the liposomal suspension against a large volume of the fresh buffer at 4 °C. Change the buffer 2-3 times over 12-24 hours.

    • Rationale: The dialysis membrane allows the small, free drug molecules to pass through into the external buffer while retaining the much larger liposomes.

  • Storage:

    • Store the final liposomal formulation at 4 °C. Do not freeze, as ice crystal formation can disrupt the vesicles.

Part 4: Essential Characterization Protocols

Characterization is a critical step to validate the quality, stability, and potential performance of your formulation. [16]

Protocol 4.1: Drug Loading (DL) and Encapsulation Efficiency (EE)

Applicable to: Both Solid Dispersions and Liposomes.

  • Total Drug Content (Solid Dispersion):

    • Accurately weigh a known amount of the solid dispersion powder (e.g., 10 mg).

    • Dissolve it in a known volume of a solvent in which both the drug and carrier are freely soluble (e.g., Methanol).

    • Filter the solution and quantify the drug concentration using a validated analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy).

    • Calculation: Drug Loading (%) = (Mass of drug in powder / Total mass of powder) x 100

  • Encapsulation Efficiency (Liposomes):

    • Step 1: Quantify Total Drug: Take an aliquot of the unpurified liposome suspension. Disrupt the vesicles by adding a strong solvent like methanol or a surfactant like Triton X-100. Quantify the drug concentration (Total Drug).

    • Step 2: Quantify Free Drug: Take an aliquot of the purified liposome suspension (after dialysis). The drug concentration in the dialysate represents the unencapsulated drug. Alternatively, separate the free drug from the liposomes using centrifugation filtration units. Quantify the drug in the filtrate (Free Drug).

    • Calculation:

      • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [17] * Drug Loading (%) = (Mass of encapsulated drug / Total mass of lipid) x 100

Protocol 4.2: Particle Size and Zeta Potential Analysis

Applicable to: Liposomes (and nanosized solid dispersions).

  • Sample Preparation: Dilute the liposomal suspension with filtered deionized water or PBS to an appropriate concentration to avoid multiple scattering effects.

  • Analysis: Use a Dynamic Light Scattering (DLS) instrument to measure the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

  • Zeta Potential: Use the same instrument (if equipped with an electrode) to measure the zeta potential, which indicates the surface charge and provides an insight into the formulation's physical stability. [11] * Scientist's Note: A PDI value below 0.3 indicates a relatively homogenous population of vesicles. A high absolute zeta potential (e.g., > |20| mV) suggests good colloidal stability due to electrostatic repulsion between particles. [11]

Protocol 4.3: In Vitro Dissolution and Drug Release

Applicable to: Both Solid Dispersions and Liposomes.

  • Apparatus: Use a USP Dissolution Apparatus II (Paddle) or Apparatus I (Basket). [16]2. Dissolution Medium: For oral delivery simulation, use 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a switch to a phosphate buffer of pH 6.8 to mimic intestinal conditions. [18]Maintain the temperature at 37 ± 0.5 °C.

  • Procedure:

    • Add a precisely weighed amount of the solid dispersion powder or a known volume of the liposomal formulation to the dissolution vessel containing the medium.

    • Set the paddle speed (e.g., 50 or 75 rpm).

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

    • Filter the samples and analyze for drug concentration using HPLC-UV or UV-Vis.

  • Data Analysis: Plot the cumulative percentage of drug released versus time. Compare the release profile of the formulation against that of the pure, unformulated API. [19]

Conceptual Diagram of Enhanced Dissolution

G cluster_api Pure API Crystal cluster_formulations Advanced Formulations cluster_sd Solid Dispersion cluster_lipo Liposome cluster_release Dissolution Medium (GI Fluid) API Large Crystalline Drug Particle Release Molecularly Dissolved Drug API->Release Slow Dissolution SD Amorphous Drug (blue dots) in Polymer Matrix SD->Release Fast Dissolution Lipo Drug Encapsulated in Lipid Bilayer Lipo->Release Sustained Release

Caption: Formulations improve drug delivery by enhancing dissolution rate.

Part 5: Data Interpretation & Troubleshooting

Table 2: Expected Outcomes and Common Troubleshooting Steps

ParameterSolid DispersionLiposomeCommon Issues & Solutions
Appearance Fine, homogenous powderOpalescent, uniform suspensionIssue: Phase separation or crystallization in SD. Solution: Increase polymer ratio; ensure complete solvent removal; store in desiccated conditions.
Drug Loading High (e.g., 10-50%)Lower (e.g., 1-10%)Issue: Low EE% in liposomes. Solution: Optimize drug-to-lipid ratio; modify lipid composition (e.g., add charged lipids); hydrate with a buffer at a pH where the drug is less soluble to reduce leakage.
Particle Size N/A (unless nanosized)80-200 nm (post-extrusion)Issue: Large or polydisperse liposomes (PDI > 0.4). Solution: Increase number of extrusion cycles; check membrane integrity; ensure hydration occurs above lipid Tc.
In Vitro Release Rapid, often achieving >80% release in 60 minsSlower, more sustained release profile over several hoursIssue: Release from SD is not significantly faster than pure API. Solution: Confirm amorphicity via XRD/DSC; try a different, more hydrophilic polymer.
Stability Prone to recrystallization if exposed to humidity/heatProne to aggregation, fusion, and drug leakage over timeIssue: Liposome size increases during storage. Solution: Ensure zeta potential is sufficiently high; store strictly at 4 °C; consider adding PEGylated lipids for steric stabilization.

Conclusion

The formulation of 4-(4-Hydroxy-3-methoxyphenyl)piperidine presents a classic challenge in pharmaceutical development: enhancing the bioavailability of a poorly water-soluble compound. The two techniques detailed in this guide, amorphous solid dispersion and liposomal encapsulation, offer robust and well-characterized pathways to address this problem. Solid dispersions primarily act by increasing the drug's dissolution rate, making them highly suitable for rapid-release oral dosage forms. [12]Liposomes offer the dual benefit of solubilization and a controlled-release profile, which can be advantageous for protecting the API from degradation and modifying its pharmacokinetic profile. [20] Successful implementation of these protocols requires not only procedural accuracy but also a commitment to thorough physicochemical characterization. By validating each formulation for drug loading, particle size, and in vitro release, researchers can build a comprehensive understanding of their system's performance and make data-driven decisions to optimize drug delivery.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MDPI. (n.d.).
  • Hindawi. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • MDPI. (2025). Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities. MDPI.
  • PubMed. (n.d.).
  • Bentham Science. (2016).
  • PubMed. (2025). Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities. PubMed.
  • ResearchGate. (2025). Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs.
  • Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Liposomal Encapsulation of Phenolic Compounds for Augmentation of Bio‐Efficacy: A Review.
  • PMC. (n.d.).
  • Pharma Excipients. (2022). Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms. Pharma Excipients.
  • FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.
  • IntechOpen. (2023). Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. IntechOpen.
  • PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidine. PubChem.
  • PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidin-4-ol. PubChem.
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Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(4-Hydroxy-3-methoxyphenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chemical bottlenecks associated with the synthesis of 4-(4-hydroxy-3-methoxyphenyl)piperidine.

This molecule is typically synthesized via a three-to-four step sequence: a Suzuki-Miyaura cross-coupling of a tetrahydropyridine boronic ester with an aryl halide, followed by alkene reduction, and final amine deprotection. Below, we dissect the causality behind common yield failures and provide field-proven, self-validating protocols to ensure high-throughput recovery.

Synthetic Workflow & Logical Architecture

SynthesisWorkflow Start 4-Bromo-2-methoxyphenol Protect Step 1: Phenol Protection (BnBr, K2CO3, DMF) Start->Protect Int1 1-Benzyloxy-4-bromo-2-methoxybenzene Protect->Int1 Yield: >95% Suzuki Step 2: Suzuki-Miyaura Coupling N-Boc-tetrahydropyridine-4-boronic acid pinacol ester (Pd(dppf)Cl2, Na2CO3, Dioxane/H2O) Int1->Suzuki Int2 N-Boc-4-(4-benzyloxy-3-methoxyphenyl) -1,2,3,6-tetrahydropyridine Suzuki->Int2 Yield: 80-90% Hydro Step 3: Hydrogenation & Hydrogenolysis (H2, Pd(OH)2/C, MeOH) Int2->Hydro Int3 N-Boc-4-(4-hydroxy-3-methoxyphenyl) piperidine Hydro->Int3 Yield: >95% Deprotect Step 4: Boc Deprotection (TFA, DCM) Int3->Deprotect Product 4-(4-Hydroxy-3-methoxyphenyl)piperidine Deprotect->Product Yield: 85-90%

Figure 1: Optimized 4-step synthetic workflow incorporating benzyl protection for maximum yield.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why is my Suzuki-Miyaura coupling yield stalling below 40% when using unprotected 4-bromo-2-methoxyphenol? The Causality: The free phenolic hydroxyl group is highly acidic (pKa ~10). Under the 1[1], the phenol deprotonates. The resulting phenoxide is highly electron-rich, which severely deactivates the aryl bromide toward the initial oxidative addition of the Palladium catalyst. Furthermore, the free proton can prematurely quench the Pd-aryl intermediate, leading to protodeboronation of your pinacol ester. The Solution: Implement a self-validating protection strategy.2[2]. The benzyl group is completely orthogonal to the Boc-protected amine and can be removed seamlessly in the exact same hydrogenation step used to reduce the tetrahydropyridine double bond. This adds a step but dramatically increases the overall throughput yield.

Q2: I am seeing incomplete reduction of the tetrahydropyridine double bond during Step 2. How can I drive this to completion? The Causality: Tetrahydropyridines generated from Suzuki couplings often suffer from sluggish hydrogenation due to steric hindrance and catalyst poisoning. Residual palladium species, phosphine ligands (like dppf), or halide salts from the cross-coupling step strongly coordinate to standard Pd/C catalysts, deactivating their surface area. The Solution: First, incorporate a metal-scavenging workup (e.g., washing the organic layer with aqueous trimercaptotriazine or using silica-thiol) after the Suzuki coupling. Second,3[3]. Pearlman's catalyst is highly active for sterically hindered alkenes and efficiently performs the simultaneous hydrogenolysis of the benzyl protecting group.

Q3: My final Boc deprotection shows complete conversion on LC-MS, but my isolated yield is abysmal (<30%). Where is my product going? The Causality: You are likely losing the product in the aqueous phase during basic workup. The final molecule, 4-(4-hydroxy-3-methoxyphenyl)piperidine, is highly amphoteric. It contains a basic secondary amine (pKa ~10.5) and an acidic phenol (pKa ~10). If you perform a standard extraction at pH 7 or pH 14, the molecule exists as a highly water-soluble zwitterion or phenoxide, respectively, and will not partition into organic solvents like ethyl acetate or DCM. The Solution: Abandon liquid-liquid extraction for this step. Instead, evaporate the deprotection solvent completely. Dissolve the crude salt in a minimal amount of methanol and load it onto a Strong Cation Exchange (SCX-2) solid-phase extraction cartridge. Wash with methanol to remove organic impurities, then elute the pure free-base product using 2M ammonia in methanol.

Quantitative Data Summary: Condition Comparisons
Reaction StepCondition TestedCatalyst / ReagentsConversion (%)Isolated Yield (%)Primary Failure Mode
Suzuki Coupling Unprotected PhenolPd(PPh3)4, K2CO3, Dioxane/H2O45%32%Protodeboronation, sluggish oxidative addition
Suzuki Coupling Benzyl-Protected PhenolPd(dppf)Cl2, Na2CO3, DME/H2O>98%88% None (Optimized)
Hydrogenation Standard Pd/C10% Pd/C, H2 (1 atm), MeOH60%55%Catalyst poisoning by phosphine residues
Hydrogenation Pearlman's Catalyst20% Pd(OH)2/C, H2 (50 psi), MeOH>99%96% None (Optimized)
Boc Deprotection Liquid-Liquid ExtractionTFA/DCM, then aq. NaOH / EtOAc100%28%Product lost to aqueous phase (zwitterion)
Boc Deprotection SCX Catch-and-ReleaseTFA/DCM, then SCX-2 Cartridge100%92% None (Optimized)
Optimized Step-by-Step Experimental Protocols
Protocol 1: Benzyl Protection & Suzuki-Miyaura Coupling
  • Protection: Dissolve 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous DMF (0.5 M). Add K2CO3 (2.0 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, and concentrate to yield 1-benzyloxy-4-bromo-2-methoxybenzene.

  • Coupling Setup: In a Schlenk flask, combine the protected aryl bromide (1.0 eq),.

  • Solvent & Degassing: Add a 5:1 mixture of Dimethoxyethane (DME) and water. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a stream of argon. Heat the mixture to 80 °C for 4 hours until TLC/LC-MS indicates complete consumption of the aryl bromide.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc) to afford the coupled intermediate.

Protocol 2: Simultaneous Hydrogenation and Hydrogenolysis
  • Setup: Dissolve the coupled intermediate in anhydrous methanol (0.1 M) in a Parr shaker flask or high-pressure reactor.

  • Catalyst: Add 20% Pd(OH)2/C (Pearlman’s catalyst, 10% w/w).

  • Reaction: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 50 psi with H2 gas and shake/stir vigorously at room temperature for 12 hours.

  • Filtration: Vent the H2 gas safely. Filter the suspension through a tightly packed Celite pad (Caution: Pd catalysts can be pyrophoric when dry; keep the filter cake wet with solvent). Concentrate the filtrate in vacuo to yield N-Boc-4-(4-hydroxy-3-methoxyphenyl)piperidine.

Protocol 3: Boc Deprotection and SCX Isolation
  • Deprotection: Dissolve the N-Boc intermediate in anhydrous DCM (0.2 M). Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Warm to room temperature and stir for 2 hours.

  • Concentration: Evaporate the volatiles completely under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • SCX Purification: Dissolve the crude residue in a minimal volume of MeOH. Load onto a pre-conditioned SCX-2 ion-exchange cartridge.

  • Washing & Elution: Wash the cartridge with 3 column volumes of MeOH to remove non-basic impurities. Elute the target product using 2M NH3 in MeOH.

  • Final Isolation: Concentrate the ammoniacal eluent to afford pure 4-(4-hydroxy-3-methoxyphenyl)piperidine as a free base.

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for 4-(4-Hydroxy-3-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues in your experiments. Our approach is to not only provide protocols but to explain the scientific principles behind them, ensuring you can make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(4-Hydroxy-3-methoxyphenyl)piperidine expected to have poor aqueous solubility?

A: The limited aqueous solubility of 4-(4-Hydroxy-3-methoxyphenyl)piperidine stems from its molecular structure. The molecule contains a substituted phenyl ring and a piperidine ring, both of which are significantly hydrophobic. These non-polar regions tend to self-associate to minimize contact with polar water molecules, leading to low solubility. While the hydroxyl (-OH) group on the phenyl ring and the secondary amine (-NH-) in the piperidine ring can participate in hydrogen bonding with water, their contribution is often insufficient to overcome the hydrophobicity of the larger carbon skeleton.

Q2: What are the primary strategies I can use to improve the solubility of this compound?

A: A variety of techniques can be employed, ranging from simple adjustments to more complex formulation strategies. The most common and effective approaches include:

  • pH Modification: Leveraging the basic piperidine nitrogen to form a more soluble salt.[1][2]

  • Co-solvency: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[3][4]

  • Inclusion Complexation: Encapsulating the molecule within a cyclodextrin host to increase its apparent solubility.[5][][7]

  • Use of Surfactants: Incorporating the compound into micelles above the surfactant's critical micelle concentration (CMC).[8][9]

  • Particle Size Reduction: Increasing the surface area of the solid compound to enhance its dissolution rate.[1][10]

  • Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix.[11][12]

The choice of method depends heavily on the requirements of your specific application (e.g., in vitro assay, in vivo preclinical study) and the desired final concentration.

Q3: How can I determine the baseline or intrinsic solubility of my compound batch?

A: Determining the intrinsic aqueous solubility is a critical first step. A common and straightforward method is the shake-flask method.

Protocol: Shake-Flask Method for Intrinsic Solubility
  • Preparation: Add an excess amount of your solid 4-(4-Hydroxy-3-methoxyphenyl)piperidine to a known volume of your desired aqueous medium (e.g., deionized water, phosphate-buffered saline) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. To remove the undissolved solid, filter the supernatant through a low-binding 0.22 µm syringe filter or centrifuge at high speed (e.g., >10,000 x g) and carefully collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Result: The measured concentration represents the equilibrium solubility of the compound in that specific medium and at that temperature.

Troubleshooting Guide

Problem 1: My compound immediately precipitates when added to my aqueous buffer (e.g., PBS at pH 7.4). What should I do first?

Answer: This is a classic sign of poor solubility at neutral pH. The first and most direct strategy to address this for a piperidine-containing compound is pH modification.[2] The piperidine ring contains a basic nitrogen atom with a pKa of approximately 10-11.[2][13] At a neutral pH like 7.4, the compound exists predominantly in its neutral, free base form, which is less soluble. By lowering the pH, you protonate this nitrogen, forming a piperidinium salt. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[2][14]

Experimental Protocol: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH range for solubilizing your compound.[13]

  • Stock Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent where it is freely soluble (e.g., 100 mM in DMSO).

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 8).

  • Dilution and Observation: Add a small aliquot of the stock solution to each buffer to achieve your target final concentration. Vortex each vial immediately.

  • Incubation & Analysis: Incubate the samples for at least one hour at your experimental temperature. Visually inspect for any precipitation. For a quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC.

Data Interpretation

pH Condition Expected Observation Scientific Rationale
Acidic (pH < 6) Clear solution, high solubilityThe piperidine nitrogen is protonated (R₃NH⁺), forming a soluble salt.[2]
Neutral (pH ~7.4) Precipitation, low solubilityThe compound is primarily in its neutral free base form, which is poorly soluble.[13]
Basic (pH > 8) Low solubilityThe compound remains in its neutral free base form.

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    A[subgraph "Low pH (Acidic)<br/><b>High Solubilityb>"
        B("<fontcolor='#202124'><b>R₃N-H⁺b><br/>(Piperidinium Salt)<br/>Charged, Polarfont>");
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    C[subgraph "High pH (Neutral/Basic)<br/><b>Low Solubilityb>"
        D("<fontcolor='#202124'><b>R₃Nb><br/>(Free Base)<br/>Neutral, Less Polarfont>");
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A -- "+ H⁺" --> C;
C -- "- H⁺" --> A;

A[style="filled", fillcolor="#4285F4"];
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Figure 1. pH influence on the ionization and solubility of the piperidine moiety.
Problem 2: Adjusting the pH isn't enough or is incompatible with my experiment (e.g., cell culture). What's next?

Answer: When pH modification is not a viable option, using a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3][15] This change in the bulk solvent properties makes it more favorable for the hydrophobic compound to dissolve.[4][16] It's a widely used strategy, especially for preparing concentrated stock solutions for in vitro screening.[1]

Workflow for Co-Solvent Screening

CoSolvent_Workflow start Start: Compound Precipitates select_solvents Select Biocompatible Co-solvents DMSO Ethanol PEG 400 Propylene Glycol start->select_solvents prep_stocks Prepare Concentrated Stock (e.g., 10-100 mM in 100% co-solvent) select_solvents->prep_stocks screen_conc Screen Co-solvent Concentrations Test 1%, 5%, 10% (v/v) in aqueous buffer prep_stocks->screen_conc observe Observe for Precipitation|{Visual Check & Microscopy} screen_conc->observe quantify Optional: Quantify Solubility (HPLC analysis of supernatant) observe->quantify Precipitate Observed optimize Optimize Formulation Use lowest effective co-solvent % observe->optimize No Precipitate quantify->screen_conc Re-test lower concentrations toxicity_check Validate: Check for Vehicle Toxicity|{Run co-solvent only control in assay} optimize->toxicity_check end End: Soluble Formulation toxicity_check->end

Figure 2. Stepwise workflow for selecting and optimizing a co-solvent system.
Commonly Used Co-solvents for Preclinical Formulations
Co-solventTypical Concentration RangeKey Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 10%Excellent solubilizing power but can be toxic to cells at >0.5%.[17]
Ethanol 1% - 20%Generally well-tolerated but can be volatile and may affect protein stability.
Polyethylene Glycol 400 (PEG 400) 5% - 40%Low toxicity, often used in in vivo formulations. Can be viscous.[18]
Propylene Glycol (PG) 5% - 40%Good safety profile, commonly used in oral and parenteral formulations.[16]

Important: Always run a vehicle control (your final co-solvent mixture without the compound) in your experiments to ensure the solvent itself does not cause artifacts or toxicity.

Problem 3: Co-solvents are causing toxicity in my cell-based assay. How can I get a truly aqueous solution?

Answer: This is a common and critical challenge. The ideal solution is to use an enabling excipient that encapsulates the drug molecule, effectively hiding its hydrophobic parts from the aqueous environment. The most effective and widely used excipients for this purpose are cyclodextrins.[5][]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7] Your poorly soluble compound can partition into this non-polar cavity, forming a "host-guest" inclusion complex.[19] This complex as a whole is water-soluble, dramatically increasing the apparent solubility of the compound without the need for organic co-solvents.[20]

Figure 3. Encapsulation of a hydrophobic drug by a cyclodextrin to form a water-soluble complex.
Protocol: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and highly soluble derivative.[20]

  • Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v) in your desired buffer. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Add Compound: Weigh and add an excess amount of your solid 4-(4-Hydroxy-3-methoxyphenyl)piperidine to the cyclodextrin solution.

  • Complexation: Vigorously stir or sonicate the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Clarification: Centrifuge the suspension at high speed to pellet any remaining undissolved compound.

  • Sterilization & Use: Carefully collect the clear supernatant and sterilize it by passing it through a 0.22 µm filter. This stock solution can now be diluted into your cell culture medium.

  • Quantification: Determine the final concentration of your compound in the stock solution by HPLC or LC-MS.

Selecting the Right Cyclodextrin
Cyclodextrin TypeCavity Size (Å)Key Features
α-Cyclodextrin (α-CD) 4.7 - 5.3Smaller cavity, suitable for smaller molecules. Limited water solubility.
β-Cyclodextrin (β-CD) 6.0 - 6.5Most common size, often suitable for single aromatic rings. Low water solubility.
γ-Cyclodextrin (γ-CD) 7.5 - 8.3Larger cavity, can accommodate larger or multiple functional groups. Good water solubility.
HP-β-CD, SBE-β-CD 6.0 - 6.5Chemically modified derivatives of β-CD with greatly enhanced aqueous solubility and safety profiles.[5][20]

For a molecule with a substituted phenyl ring like 4-(4-Hydroxy-3-methoxyphenyl)piperidine, HP-β-CD or SBE-β-CD are excellent starting points due to their appropriate cavity size and high water solubility.[20]

References
  • Molecules. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Journal of Pharmaceutics. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC. Available from: [Link]

  • Pharmaceuticals. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Drug Discovery & Development. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • DARU Journal of Pharmaceutical Sciences. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Touro Scholar. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • International Journal of Pharmacy & Life Sciences. (2013). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Current Pharmaceutical Design. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Available from: [Link]

  • Pharmaceutics. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Touro College. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Available from: [Link]

  • Journal of Molecular Liquids. (2023). A recent overview of surfactant–drug interactions and their importance. PMC. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Available from: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • Chemate. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Available from: [Link]

  • Acta Pharmaceutica Sinica B. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available from: [Link]

  • ACS Publications. (2018, October 23). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media | Molecular Pharmaceutics. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • Foods. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Available from: [Link]

  • IJRAR. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE. Available from: [Link]

  • Pharmaceuticals (Basel). (2022). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PMC. Available from: [Link]

  • Molecules. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Methoxyphenyl)piperidine. PubChem. Available from: [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Pharmaffiliates. (n.d.). tert-Butyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate. Available from: [Link]

Sources

Troubleshooting 4-(4-Hydroxy-3-methoxyphenyl)piperidine degradation in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(4-Hydroxy-3-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered when working with this compound in solution. We will explore the underlying chemical principles of its degradation and provide systematic, field-proven strategies for mitigation.

Quick Reference Troubleshooting Table

Observed Issue Primary Suspected Cause(s) Initial Recommended Actions
Solution turns yellow/brown/pink Oxidation of the phenolic hydroxyl group1. Degas solvent with N₂ or Argon. 2. Add a chelating agent (e.g., 0.1 mM EDTA). 3. Work under low-light conditions.
Loss of parent compound peak in HPLC pH-mediated hydrolysis, oxidation, or thermal degradation1. Verify solution pH. 2. Analyze a freshly prepared sample. 3. Review storage temperature.
Appearance of new peaks in chromatogram Formation of degradation products1. Perform a forced degradation study to identify known degradants. 2. Use LC-MS to determine the mass of unknown peaks.
Precipitation or insolubility pH shift affecting solubility, degradation to an insoluble product1. Confirm solution pH is appropriate for solubility. 2. Filter precipitate and analyze both solid and supernatant.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-(4-Hydroxy-3-methoxyphenyl)piperidine is rapidly turning a brown color. What is causing this?

A1: The primary cause of coloration is the oxidation of the 4-hydroxy-3-methoxyphenyl (guaiacol) moiety. The phenolic hydroxyl group is highly susceptible to oxidation, which converts it into a quinone or quinone-like structure.[1] These resulting compounds are often highly colored and can further polymerize to form even darker pigments.[2]

Causality:

  • Oxygen: Dissolved molecular oxygen in your solvent is a key culprit.

  • pH: At neutral to alkaline pH, the phenolic proton is abstracted, forming a phenoxide ion. This negatively charged species is significantly more electron-rich and thus far more susceptible to oxidation than the protonated phenol.

  • Metal Ions: Trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺) in your solvent or glassware can catalytically accelerate the oxidation process.

  • Light: Exposure to light, particularly UV, can provide the energy to initiate radical-based oxidation reactions.[3]

Immediate Mitigation:

  • Work under an inert atmosphere: Purge your solvents and the headspace of your container with an inert gas like nitrogen or argon before and during your experiment.

  • Control pH: Maintain the solution at a slightly acidic pH (e.g., pH 4-6) where the phenolic group is protonated and less reactive.

  • Use Chelating Agents: Add a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to sequester catalytic metal ions.

Q2: I'm observing a significant loss of the parent compound in my HPLC analysis over a short period. What are the likely degradation pathways?

A2: The loss of the parent compound indicates a chemical transformation. For this molecule, there are two primary reactive centers: the phenolic ring and the piperidine nitrogen. Understanding which environmental factors are at play is key to diagnosing the specific pathway.

The main degradation pathways are:

  • Oxidation: As discussed in Q1, this is the most common pathway, leading to quinone formation. In the presence of strong oxidants like hydrogen peroxide, N-oxidation of the piperidine nitrogen to form an N-oxide is also possible.[4]

  • Acid/Base-Mediated Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions can promote instability.[3][5] More critically, basic conditions deprotonate the phenol, dramatically increasing its susceptibility to oxidation.[2]

  • Photodegradation: The aromatic ring can absorb UV light, leading to photolytic cleavage or radical-initiated degradation.[6]

  • Thermal Degradation: High temperatures can provide the activation energy for various decomposition reactions.[7]

To systematically determine the cause, a forced degradation study is the most effective approach. This involves intentionally exposing the compound to harsh conditions to rapidly identify its vulnerabilities.[8]

In-Depth Troubleshooting Guides

Guide 1: Investigating Oxidative Degradation

Oxidation is the most probable cause of instability for 4-(4-Hydroxy-3-methoxyphenyl)piperidine. The workflow below outlines how to confirm and mitigate this issue.

G Parent 4-(4-Hydroxy-3-methoxyphenyl)piperidine OrthoQuinone Ortho-Quinone Derivative (Colored Species) Parent->OrthoQuinone O₂, Metal Ions, High pH (Most Common Pathway) N_Oxide Piperidine N-Oxide Parent->N_Oxide Strong Oxidants (e.g., H₂O₂) (Less Common) Polymer Polymeric Products (Dark Precipitates) OrthoQuinone->Polymer Further Reaction G Start Symptom: Solution Discoloration or Parent Peak Loss PrepFresh 1. Prepare fresh solution in degassed, high-purity solvent (e.g., HPLC-grade) Start->PrepFresh SplitSample 2. Split into three aliquots: A) Control B) Sparged with Air/O₂ C) Sparged with N₂/Ar PrepFresh->SplitSample Incubate 3. Incubate all samples (e.g., 4 hours, RT, protected from light) SplitSample->Incubate Analyze 4. Analyze by HPLC-UV Incubate->Analyze Compare 5. Compare degradation: Is B >> A > C? Analyze->Compare ResultOxidative Conclusion: Degradation is Oxygen-Mediated Compare->ResultOxidative Yes ResultOther Conclusion: Primary cause is not dissolved oxygen. (Proceed to Guide 2) Compare->ResultOther No

Caption: Systematic workflow to confirm oxidative degradation.

  • Solvent Choice & Preparation: Use high-purity (e.g., HPLC or LC-MS grade) solvents to minimize metal ion contamination. Always degas solvents by sparging with an inert gas (N₂, Ar) for 15-20 minutes or by sonication under vacuum.

  • pH Control: Buffer your solution to a slightly acidic pH (4-6). Avoid basic conditions unless required by the experimental protocol, and if so, use extreme care to exclude oxygen.

  • Use of Antioxidants: For long-term storage, consider adding a suitable antioxidant. The choice depends on compatibility with your downstream application.

  • Inert Atmosphere: For maximum protection, perform all manipulations in a glove box or under a constant stream of inert gas.

Guide 2: Protocol for a Comprehensive Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. [7][8]The goal is to achieve 5-20% degradation of the drug substance. [6]If degradation exceeds 20%, the stress condition should be repeated with reduced severity (e.g., lower temperature, shorter time). [7]

G Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Control Control Sample (Unstressed, t=0) Start->Control StressConditions Expose Aliquots to Stress Conditions Start->StressConditions Analyze Analyze All Samples by HPLC-UV/MS Control->Analyze Acid Acid Hydrolysis 0.1 M HCl, 60°C StressConditions->Acid Base Base Hydrolysis 0.1 M NaOH, RT StressConditions->Base Oxidative Oxidative 3% H₂O₂, RT StressConditions->Oxidative Thermal Thermal 80°C, in solution StressConditions->Thermal Photolytic Photolytic ICH Q1B conditions StressConditions->Photolytic Neutralize Neutralize Acid/Base Samples Before Analysis Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze Report Report: % Degradation, Mass Balance, Degradation Profile Analyze->Report

Caption: Flowchart for a standard forced degradation study.

  • Preparation: Prepare a stock solution of 4-(4-Hydroxy-3-methoxyphenyl)piperidine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water. [6]2. Stress Conditions: Distribute aliquots of the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C. [9] * Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Note: Expect rapid discoloration due to phenoxide oxidation.

    • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature. [7] * Thermal Degradation: Heat a vial of the stock solution at 80°C. [9] * Photolytic Degradation: Expose a vial of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). [6] * Control: Keep one vial of the stock solution under normal storage conditions (e.g., 4°C, protected from light).

  • Sampling: Withdraw samples from each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, immediately after sampling to stop the reaction. [9]5. Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Determine the "mass balance." This is an important concept that verifies if the decrease in the parent peak area is accounted for by the sum of the areas of the degradation product peaks. A good mass balance (typically 95-105%) indicates that all significant degradation products are being detected. [10][11]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

This method serves as a starting point and should be optimized to ensure adequate separation between the parent compound and all degradation products.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]

  • da Silva, W. M. F., et al. (2017, March 8). Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. IntechOpen. Retrieved from [Link]

  • Wei, Y., et al. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. Retrieved from [Link]

  • Tohma, H., & Kita, Y. (n.d.). Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. Organic Reactions. Retrieved from [Link]

  • Li, T., et al. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. Retrieved from [Link]

  • Rastogi, A., & Collins, G. E. (2024, November 12). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. Retrieved from [Link]

  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Ankur, C. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Bhaskar, R. D., et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • Pharmtech. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Li, M., & Liu, D. D. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013, March). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Wang, J., et al. (2010, November 2). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(4-Hydroxy-3-methoxyphenyl)piperidine. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative instability of this compound. Our goal is to provide not just solutions, but a foundational understanding of the degradation mechanisms to ensure the integrity of your experiments and the longevity of your materials.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental chemical reasons behind the degradation of 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

FAQ 1: I've noticed my solid sample of 4-(4-Hydroxy-3-methoxyphenyl)piperidine is developing a yellow or brownish tint over time. What is causing this color change?

This is a classic and visually apparent sign of oxidative degradation. The molecular structure of 4-(4-Hydroxy-3-methoxyphenyl)piperidine contains two primary moieties susceptible to oxidation: the phenolic hydroxyl group and the secondary amine of the piperidine ring.

The primary cause of the color change is the oxidation of the electron-rich guaiacol (4-hydroxy-3-methoxyphenyl) moiety. Phenolic compounds are readily oxidized, especially in the presence of oxygen, light, and trace metal impurities. The initial step involves the formation of a phenoxy radical. This highly reactive intermediate can then undergo further reactions to form quinone or quinone-methide type structures. These newly formed, highly conjugated systems absorb light in the visible spectrum, resulting in the yellow-to-brown discoloration you are observing.[1][2][3] The antioxidant capability of phenolic compounds is directly tied to this ability to donate a hydrogen atom from a hydroxyl group to stabilize free radicals.[2][4]

OxidationPathway cluster_0 Initial Compound (Colorless) cluster_1 Oxidative Stressors cluster_2 Degradation Products (Colored) Compound 4-(4-Hydroxy-3-methoxyphenyl)piperidine (Phenol Moiety) Products Ortho-Quinone & Other Conjugated Species Compound->Products Oxidation Stressors Atmospheric O₂ UV Light Heat Metal Ions Stressors->Compound Catalyzes Degradation

Caption: Proposed oxidative degradation pathway.

FAQ 2: Beyond atmospheric oxygen, what are the key environmental factors that accelerate the degradation of this compound?

Several factors act synergistically to accelerate oxidation. Understanding and controlling these is critical for maintaining sample integrity.

  • Light Exposure: Phenolic compounds are particularly susceptible to photodegradation. Exposure to sunlight, and even ambient laboratory light, can provide the activation energy needed to initiate radical formation, significantly accelerating decomposition.[5][6] Studies have shown that storage in the presence of sunlight causes the most notable decline in phenolic compound stability.[6]

  • Elevated Temperatures: Heat increases the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[7] Storing the compound at elevated temperatures (e.g., 40 °C) has been shown to lead to significant degradation of related phenolic structures.[5][6]

  • Moisture (Water Activity): The presence of water can facilitate oxidative reactions. An increase in water activity has been demonstrated to greatly enhance the loss of phenolic compounds during storage.[8][9]

  • Presence of Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), are potent catalysts for the oxidation of both phenols and amines.[10] These ions can be introduced from spatulas, glassware, or as impurities in solvents.

  • pH: The stability of the phenolic group is pH-dependent. Under basic conditions, the phenol is deprotonated to the more easily oxidized phenoxide ion, increasing its susceptibility to degradation.

Section 2: Recommended Storage and Handling Protocols

This section provides actionable, field-proven methodologies for preserving the quality of your compound.

FAQ 3: What are the definitive short-term (in-use) and long-term (archival) storage conditions for 4-(4-Hydroxy-3-methoxyphenyl)piperidine?

Adherence to proper storage conditions is the most effective preventative measure. We have summarized the optimal conditions in the table below.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale & Causality
Temperature 2-8 °C (Refrigerated)-20 °C or below (Frozen)Reduces the rate of chemical degradation by lowering molecular kinetic energy.[7]
Atmosphere Tightly sealed containerInert Gas (Argon or Nitrogen) backfillDisplaces atmospheric oxygen, a primary reactant in the oxidation pathway.
Light Amber glass vial or container wrapped in foilAmber glass vial stored inside a dark cabinet or boxPrevents UV and visible light from initiating photo-oxidative reactions.[5][6]
Container Chemically inert glass vial with a PTFE-lined capChemically inert glass vial with a PTFE-lined cap, sealed with paraffin filmPrevents leaching of contaminants and ensures an airtight seal against oxygen and moisture ingress.
Form Solid (Anhydrous)Solid (Anhydrous)Storing as a solid minimizes mobility and interaction between molecules. Avoid storing in solution, as solvent can participate in degradation pathways.
FAQ 4: I need to weigh the compound and prepare solutions for my experiments. What is the best practice for handling it on the bench to minimize degradation?

Your handling technique during an experiment is as crucial as long-term storage. Even brief exposure to adverse conditions can introduce impurities.

Protocol for Handling and Solution Preparation:

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere: If possible, handle the solid inside a glove box or use a gentle stream of argon or nitrogen to blanket the compound while weighing.

  • Minimize Exposure: Weigh the required amount quickly and efficiently. Immediately and securely reseal the main container, purging with inert gas before long-term storage if possible.

  • Solvent Selection: Use high-purity, anhydrous solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Fresh Solutions: Prepare solutions immediately before use. 4-(4-Hydroxy-3-methoxyphenyl)piperidine is significantly less stable in solution than as a solid. Do not store stock solutions for extended periods unless their stability in that specific solvent and concentration has been validated.

  • Light Protection: Prepare solutions in amber volumetric flasks or flasks wrapped in aluminum foil.

FAQ 5: Is it advisable to add antioxidants or other stabilizers to my solid sample or solutions?

While the best practice is to prevent oxidation through proper storage, the addition of stabilizers can be a valid secondary strategy, particularly for long-term solution storage.

  • For Organic Solutions: A small amount of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) can be effective. A typical concentration is 0.01-0.1% (w/v). However, you must first confirm that BHT does not interfere with your downstream assay.

  • For Aqueous Solutions: If your compound must be in an aqueous buffer, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM). EDTA sequesters catalytic metal ions that accelerate oxidation.[11] Ensure the pH of the buffer is neutral or slightly acidic (pH 6-7) to minimize phenoxide formation.

Section 3: Troubleshooting and Quality Control

This section provides guidance for assessing sample quality and making informed decisions when degradation is suspected.

FAQ 6: My sample is already discolored. Can I still use it for my experiment?

Using a discolored, and therefore impure, sample is highly discouraged. The colored impurities are structurally different from the parent compound and can lead to:

  • Inaccurate quantification (if measuring by UV-Vis or HPLC with a non-specific method).

  • Unpredictable and potentially interfering activity in biological assays.

  • Formation of unexpected side products in chemical reactions.

Recommendation: Do not use the sample if the integrity of your results is critical. Your options are to either discard the material and obtain a fresh lot or attempt purification (e.g., recrystallization or column chromatography) if the material is irreplaceable.

FAQ 7: How can I set up a quality control (QC) experiment to quantitatively assess the stability and purity of my sample over time?

A routine stability assessment using High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity. This protocol allows you to monitor the decrease in the main compound's peak area and the emergence of new peaks corresponding to degradation products.[12][13]

Experimental Protocol: HPLC Stability Assessment

  • Sample Preparation (Time Zero):

    • Accurately prepare a stock solution of your "gold standard" (fresh, pure) 4-(4-Hydroxy-3-methoxyphenyl)piperidine in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dilute this stock to a working concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Method:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 280 nm.[14]

    • Injection Volume: 10 µL.

  • Data Analysis (Time Zero):

    • Inject the working solution. The main peak for the parent compound should be sharp and symmetrical. Integrate the area of this peak. This is your 100% reference.

  • Stability Study:

    • Store aliquots of the solid compound under the conditions you wish to test (e.g., on the benchtop vs. in a freezer).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), prepare a new solution from the stored solid using the exact same procedure as in Step 1.

    • Analyze the new solution using the identical HPLC method.

  • Purity Calculation:

    • Calculate the purity at each time point by dividing the main peak area by the total area of all peaks in the chromatogram and multiplying by 100.

    • The appearance of new, smaller peaks (especially earlier-eluting, more polar ones) is indicative of oxidative degradation products.

StabilityWorkflow cluster_0 Setup cluster_1 Monitoring (Time = Tₓ) cluster_2 Analysis & Decision A Prepare Stock Solution (Time Zero, T₀) B Run Initial HPLC (Reference) A->B C Store Aliquots under Test Conditions A->C F Compare Chromatograms (Tₓ vs T₀) B->F D Prepare New Solution from Stored Aliquot C->D At each time point E Run HPLC Analysis D->E E->F G Calculate Purity: (Area_Parent / Area_Total) * 100 F->G H Purity Acceptable? G->H I Continue Use H->I Yes J Purify or Discard H->J No

Caption: Workflow for a quantitative HPLC stability study.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. CORE. [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. [Link]

  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed. [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]

  • Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. ScienceDirect. [Link]

  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. [Link]

  • Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical MethodsA Comparison of Structure−Activity Relationship. ACS Publications. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. [Link]

  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. [Link]

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Publications. [Link]

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. [Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Hydrogen peroxide oxidation of 4-hydroxy-2, 2, 6, 6-tetramethylpiperidine.

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Resolving HPLC Peak Tailing for 4-(4-Hydroxy-3-methoxyphenyl)piperidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth approach to troubleshooting and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-(4-Hydroxy-3-methoxyphenyl)piperidine. As a basic compound, it is susceptible to secondary interactions with the stationary phase, which can lead to asymmetrical peaks, compromising resolution and the accuracy of quantification. This document will explore the underlying causes of this phenomenon and offer systematic, field-proven solutions.

Understanding the Challenge: Why Does 4-(4-Hydroxy-3-methoxyphenyl)piperidine Exhibit Peak Tailing?

The primary reason for peak tailing in basic compounds like 4-(4-Hydroxy-3-methoxyphenyl)piperidine is undesirable secondary interactions with the silica-based stationary phase commonly used in reversed-phase HPLC.[1] The piperidine moiety in the molecule is basic and, depending on the mobile phase pH, can become protonated and carry a positive charge.

These positively charged analyte molecules can then interact with residual silanol groups (Si-OH) on the surface of the silica packing material.[2][3] At mid-range pH values, some of these silanol groups can be deprotonated and carry a negative charge (SiO-), leading to a strong ionic interaction that retains a fraction of the analyte longer than the bulk, resulting in a tailing peak.[4]

The structure of 4-(4-Hydroxy-3-methoxyphenyl)piperidine, with its basic piperidine ring, makes it particularly prone to these interactions. The pKa of piperidine is approximately 11.2, meaning it will be protonated and positively charged in acidic to neutral mobile phases.[5]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and provides a structured approach to resolving peak tailing for 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

Q1: My peak for 4-(4-Hydroxy-3-methoxyphenyl)piperidine is tailing. What is the first thing I should check?

A1: Evaluate Your Mobile Phase pH.

The pH of your mobile phase is the most critical factor influencing the peak shape of basic compounds.[6][7]

The Causality:

  • At low pH (≤ 3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups on the silica surface, keeping them in their neutral (Si-OH) form.[8][9] This minimizes the ionic interaction with the protonated analyte, leading to a more symmetrical peak shape.

  • At mid-range pH (4-7): A significant portion of the silanol groups will be deprotonated (SiO-), leading to strong ionic interactions with the positively charged analyte, causing peak tailing.[4]

  • At high pH (>8): While this would neutralize the analyte, most traditional silica-based columns are not stable at high pH and will degrade.[6] However, specialized hybrid or organic polymer-based columns can be used at higher pH ranges.[10]

Troubleshooting Protocol:

  • Initial Assessment: Check the current pH of your mobile phase. If it is in the mid-range (4-7), this is a likely cause of the tailing.

  • pH Adjustment: Prepare a new mobile phase with a pH of approximately 2.5 to 3.0. A common choice is 0.1% formic acid or trifluoroacetic acid (TFA) in water and acetonitrile.[11]

  • Analysis: Equilibrate the column with the new mobile phase and re-inject your sample. Observe the peak shape for improvement.

Q2: I've lowered the mobile phase pH, but I still see some peak tailing. What's my next step?

A2: Consider Your HPLC Column Choice and Condition.

Not all C18 columns are created equal. The type and quality of the stationary phase play a significant role in minimizing secondary interactions.[2][9]

The Causality:

  • Type A vs. Type B Silica: Older "Type A" silica columns have a higher metal content and more acidic silanol groups, which are more prone to causing peak tailing with basic compounds.[2][8] Modern "Type B" or "ultra-pure" silica columns have significantly fewer of these active sites.[9]

  • Endcapping: Many modern columns are "end-capped," meaning the residual silanol groups are chemically derivatized with a small, inert group to prevent them from interacting with analytes.[12][13]

  • Column Contamination: Over time, columns can become contaminated with strongly retained compounds that can act as active sites for secondary interactions.

Troubleshooting Protocol:

  • Column Verification: Check the specifications of your column. If you are using an older "Type A" silica column, consider switching to a modern, high-purity, end-capped C18 or a column with an alternative stationary phase.

  • Column Cleaning: If you suspect contamination, follow the manufacturer's instructions for column cleaning. This typically involves flushing with a series of strong solvents.

  • Alternative Stationary Phases: If peak tailing persists, consider stationary phases designed for basic compounds, such as those with a polar-embedded group or hybrid silica/polymer materials.[2][14]

Column Type Key Feature Impact on Peak Tailing for Basic Compounds
Type A Silica High metal content, more acidic silanolsProne to significant peak tailing[2][8]
Type B (High Purity) Silica Low metal content, fewer acidic silanolsReduced peak tailing compared to Type A[9]
End-capped Columns Residual silanols are chemically blockedSignificantly improved peak shape[12][13]
Polar-Embedded Phases A polar group is embedded in the alkyl chainProvides shielding of residual silanols[4]
Hybrid Silica/Polymer Combination of silica and organic polymerEnhanced pH stability and reduced silanol activity[2]
Q3: Are there any mobile phase additives that can help improve the peak shape?

A3: Yes, using a competing base or an ion-pairing reagent can be effective.

The Causality:

  • Competing Base: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can help to "mask" the active silanol sites.[8] The TEA molecules will preferentially interact with the silanol groups, reducing their availability to interact with your analyte.[8] However, this can sometimes shorten column lifetime.[8]

  • Ion-Pairing Reagents: These reagents, such as alkyl sulfonates, have a hydrophobic part that interacts with the stationary phase and a charged part that can form an ion pair with the charged analyte.[15][16] This can improve retention and peak shape.

Troubleshooting Protocol:

  • Competing Base Addition: Add a low concentration (e.g., 0.05-0.1%) of triethylamine (TEA) to your mobile phase. Be sure to adjust the final pH after the addition.

  • Ion-Pairing Chromatography: If a competing base is not effective, consider using an ion-pairing reagent. This will require more significant method development, including selecting the appropriate reagent and optimizing its concentration.[17]

Q4: Could my HPLC system itself be causing the peak tailing?

A4: Yes, extra-column volume can contribute to peak broadening and tailing.

The Causality:

  • Dead Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and a tailing peak shape.[12] This is especially noticeable for early eluting peaks.

  • Improper Fittings: Mismatched or poorly connected fittings can create small voids or "dead volumes" where the sample can diffuse, leading to peak distortion.[12]

Troubleshooting Protocol:

  • Tubing Inspection: Minimize the length and internal diameter of all connecting tubing.

  • Fitting Check: Ensure all fittings are properly tightened and are of the correct type for your column and system.

  • Systematic Evaluation: If you suspect a system issue, you can troubleshoot by systematically replacing components (e.g., injector, tubing) and observing the effect on the peak shape.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving peak tailing for 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

Troubleshooting_Workflow start Peak Tailing Observed for 4-(4-Hydroxy-3-methoxyphenyl)piperidine check_pH Is Mobile Phase pH in the 4-7 range? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.0 (e.g., 0.1% Formic Acid) check_pH->adjust_pH Yes check_column Is the column old, Type A silica, or not end-capped? check_pH->check_column No re_evaluate_peak Re-evaluate Peak Shape adjust_pH->re_evaluate_peak re_evaluate_peak->check_column Tailing end_good Symmetrical Peak Achieved re_evaluate_peak->end_good Symmetrical replace_column Switch to a modern, end-capped, Type B silica or alternative phase column check_column->replace_column Yes consider_additives Is some tailing still present? check_column->consider_additives No replace_column->re_evaluate_peak add_competing_base Add a competing base (e.g., TEA) to the mobile phase consider_additives->add_competing_base Yes check_system Are all peaks tailing or broadened? consider_additives->check_system No add_competing_base->re_evaluate_peak inspect_system Inspect for extra-column volume (tubing, fittings) check_system->inspect_system Yes end_bad Consult Further Technical Support check_system->end_bad No inspect_system->re_evaluate_peak

A logical workflow for troubleshooting peak tailing.

Advanced Considerations

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[12]

  • Temperature: While less common for peak tailing, temperature can affect selectivity and peak shape. Ensure your column oven is set to a stable and appropriate temperature.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues for 4-(4-Hydroxy-3-methoxyphenyl)piperidine, leading to more accurate and reliable HPLC results.

References

  • 8 Phenomenex.

  • 2 Phenomenex.

  • 4 Chrom Tech, Inc.

  • 12 Labcompare.com.

  • 11 ResearchGate.

  • 9 uHPLCs.

  • 6 Moravek, Inc.

  • Benchchem.

  • 10 Phenomenex.

  • Element Lab Solutions.

  • 18 LCGC International.

  • 19 Agilent.

  • 20 YMC.

  • 3 Pharma Growth Hub.

  • 21 MAC-MOD Analytical.

  • 7 LCGC International.

  • 13 Agilent.

  • 15 Welch Materials.

  • 16 TCI Chemicals.

  • 22 TCI Chemicals.

  • Sigma-Aldrich.

  • 17 Regis Technologies.

  • 23 Labtech.

  • 24 Veeprho.

  • 14 ResearchGate.

  • 25 ACS Publications.

  • 26 PubChem.

  • 27 PubChem.

  • 28 PMC.

  • 29 Google Patents.

  • 30 Chemspace.

  • 31 Cheméo.

  • 5 Chair of Analytical Chemistry.

  • 32 PubChemLite.

  • 33 University of Regina.

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Optimizing extraction methods for 4-(4-Hydroxy-3-methoxyphenyl)piperidine from plasma

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(4-Hydroxy-3-methoxyphenyl)piperidine Plasma Extraction

Welcome to the technical support guide for the extraction of 4-(4-Hydroxy-3-methoxyphenyl)piperidine from plasma. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to develop a robust, reliable, and reproducible extraction method, grounded in industry-standard bioanalytical principles.[1][2][3]

Analyte Physicochemical Profile

Understanding the chemical nature of 4-(4-Hydroxy-3-methoxyphenyl)piperidine is the critical first step in developing a successful extraction strategy. The molecule possesses both a weakly acidic phenolic hydroxyl group and a basic secondary amine within the piperidine ring, making it amphoteric. This dual character is the key to manipulating its solubility for efficient extraction.

PropertyValue (Predicted/Estimated)Implication for Extraction
Structure Contains both a hydrogen-bond donor/acceptor (phenol) and a proton acceptor (piperidine amine).
Molecular Weight 193.25 g/mol ---
pKa (Phenol) ~10The hydroxyl group will be deprotonated (phenoxide anion) at pH > 10, increasing aqueous solubility.
pKa (Piperidine) ~11The piperidine nitrogen will be protonated (cation) at pH < 11, significantly increasing aqueous solubility.[4]
logP ~2.4Indicates moderate lipophilicity when in its neutral form.[5]

Core Insight: The analyte is most hydrophobic and extractable into an organic solvent when it is in its neutral form. This occurs in the narrow pH window between the two pKa values (approximately pH 10-11), which is impractical. Therefore, extraction strategies must focus on suppressing the ionization of one functional group while accepting the charge of the other, or using a dual-mode retention mechanism like mixed-mode SPE.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for extraction: LLE, SPE, or PPT?

A1: For this specific analyte, Mixed-Mode Solid-Phase Extraction (SPE) is the most recommended starting point.[6][7] Here’s a breakdown of the reasoning:

  • Protein Precipitation (PPT): While fast and simple, PPT often results in "dirty" extracts with significant matrix components (like phospholipids) that can cause ion suppression in LC-MS/MS analysis. It should only be considered for rapid, non-validated screening assays.

  • Liquid-Liquid Extraction (LLE): LLE is a viable option, but optimizing it for an amphoteric compound can be complex. You would typically need to work at a high pH (>11) to neutralize the piperidine amine, which can risk degrading the phenolic group through oxidation. Emulsion formation is also a common issue with plasma samples.[8][9]

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and cleanup. Specifically, a mixed-mode strong cation exchange (MCX) sorbent is ideal.[10][11] This approach utilizes two retention mechanisms:

    • Reversed-Phase: The hydrophobic backbone of the sorbent interacts with the phenyl ring of the analyte.

    • Ion Exchange: The strong cation exchange groups (like benzenesulfonic acid) on the sorbent strongly retain the positively charged piperidine amine (at acidic pH).[6]

This dual retention allows for aggressive wash steps with organic solvents to remove neutral and acidic interferences, leading to a much cleaner final extract.

Q2: How critical is pH control during the extraction process?

A2: pH control is the single most important variable for this analyte.

  • For LLE: To extract into an organic solvent, the analyte must be neutralized. Adjusting the sample pH to >11 (at least 2 units above the piperidine's pKa) is necessary to deprotonate the amine.[9]

  • For SPE (Mixed-Mode Cation Exchange): The strategy is the opposite. The sample should be pre-treated by acidifying to a pH of 6 or lower. This ensures the piperidine nitrogen is fully protonated (positively charged), enabling strong retention on the cation exchange sorbent.[7] Elution is then achieved by using a solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the piperidine, disrupting the ionic interaction.

Q3: Should I be concerned about the stability of the phenolic group?

A3: Yes. Phenolic compounds can be susceptible to oxidation, especially at alkaline pH or in the presence of metal ions, which can lead to artificially low recovery. To mitigate this, consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your plasma samples upon collection or during sample pre-treatment. Storing samples at -80°C is also recommended.[12]

Troubleshooting Extraction Problems

This section addresses common issues encountered during method development.

Guide 1: Liquid-Liquid Extraction (LLE) Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery 1. Incorrect pH: The piperidine amine is still protonated, keeping the analyte in the aqueous phase.Action: Ensure the aqueous sample pH is adjusted to >11 using a base like NaOH or NH4OH before adding the extraction solvent. Verify pH with a meter.
2. Inappropriate Solvent: The organic solvent polarity does not match the analyte's lipophilicity.Action: Start with a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Avoid highly polar solvents that have some miscibility with water.
High Variability / Poor Precision 1. Inconsistent pH Adjustment: Small variations in pH near the pKa can cause large shifts in partitioning.Action: Use a standardized, validated procedure for pH adjustment. Prepare fresh buffers and verify pH for each batch.
2. Inconsistent Vortexing/Shaking: Insufficient mixing leads to incomplete partitioning equilibrium.Action: Standardize the mixing time and speed using a multi-tube vortexer. A minimum of 5-10 minutes is often required.
Emulsion Formation 1. Vigorous Shaking: High shear forces can create stable emulsions with plasma proteins and lipids.[8][13]Action: Instead of vigorous vortexing, use gentle, repeated inversions of the tube for a longer period (15-20 minutes).[13]
2. High Lipid/Protein Content: The sample matrix itself is stabilizing the emulsion.Action 1: Add a saturated salt solution (brine) to "salt out" the organic phase, which increases the ionic strength of the aqueous layer and helps break the emulsion.[8][14] Action 2: Centrifuge the tubes at high speed (e.g., >3000 x g) for 10-15 minutes to physically disrupt the emulsion.
Guide 2: Solid-Phase Extraction (SPE) Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery 1. Analyte Breakthrough (Found in Load/Wash Fractions): The piperidine amine was not charged, preventing ionic retention.[15]Action: Ensure the sample is acidified to pH ≤ 6 before loading. Confirm the conditioning and equilibration steps were performed correctly.[16]
2. Incomplete Elution (Analyte stuck on cartridge): The elution solvent is not basic enough to neutralize the piperidine amine.Action: Increase the concentration of the base in your elution solvent. A common starting point is 5% ammonium hydroxide in methanol. Ensure you are using a sufficient volume to completely elute the analyte.[12][17]
3. Sorbent Drying: The sorbent bed dried out after conditioning and before sample loading, deactivating the stationary phase.[17]Action: Do not allow the sorbent to go dry between the final equilibration step and the sample loading step. Load the sample immediately after equilibration.
High Matrix Effects / "Dirty" Extract 1. Inadequate Wash Step: Interferences (e.g., phospholipids) that are retained by reversed-phase are not being sufficiently removed.Action: On a mixed-mode cation exchange sorbent, you can use a very strong organic wash. After loading, wash with an acidic solvent (e.g., 0.1% formic acid in water) followed by 100% methanol. The analyte will remain bound by the strong ionic interaction while many interferences will be washed away.[7]
Poor Reproducibility 1. Inconsistent Flow Rate: Applying the sample or solvents too quickly can prevent proper equilibrium and interaction with the sorbent.[16]Action: Use a vacuum manifold with a gauge or a positive pressure manifold to ensure a consistent, slow flow rate (e.g., ~1 mL/min).
2. Channeling in Sorbent Bed: The sorbent bed is not packed uniformly, or the flow rate is too high.Action: Ensure cartridges are from a reputable supplier. Tap the cartridges gently before use. Use a lower, more consistent flow rate.

Recommended Starting Protocols

These protocols are intended as a robust starting point for method development and must be validated according to regulatory guidelines such as those from the FDA and EMA.[1][2][18][19]

Protocol 1: Mixed-Mode Strong Cation Exchange (MCX) SPE

This is the primary recommended method for achieving the highest level of purity and recovery.

Materials:

  • Mixed-Mode Strong Cation Exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide

  • Human Plasma (with anticoagulant like K2-EDTA)

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds. This lyses cells, precipitates some proteins, and ensures the analyte is protonated (pH ~2-3).

    • Centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Add 1 mL of methanol to the cartridge and pass it through slowly.

  • SPE Cartridge Equilibration:

    • Add 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the cartridge at a slow, consistent flow rate (~1 mL/min).

  • Wash Step 1 (Remove polar interferences):

    • Add 1 mL of 2% formic acid in water.

  • Wash Step 2 (Remove non-polar, neutral/acidic interferences):

    • Add 1 mL of methanol.

  • Elution:

    • Dry the cartridge under vacuum for 1-2 minutes to remove the wash solvent.

    • Add 1 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method can be effective but requires careful optimization of pH and mixing.

Materials:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE)

  • Reagents: 1 M Sodium Hydroxide (NaOH)

  • Human Plasma

Step-by-Step Procedure:

  • Sample Alkalinization:

    • To 200 µL of plasma in a glass tube, add 50 µL of 1 M NaOH to adjust the pH to >11.

    • Vortex briefly.

  • Extraction:

    • Add 1 mL of MTBE.

    • Cap the tube and mix by gentle inversion for 15 minutes. Avoid vigorous shaking to prevent emulsions.

  • Phase Separation:

    • Centrifuge at 3000 x g for 10 minutes.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.

  • Dry-down and Reconstitution:

    • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase for analysis.

Visual Workflow and Logic Diagrams

Diagrams generated using Graphviz DOT language provide a clear visual representation of the experimental and troubleshooting workflows.

Diagram 1: General Extraction Method Selection Workflow

G cluster_start Start: Plasma Sample cluster_decision Assay Requirements cluster_methods Extraction Methods cluster_outcome Expected Outcome Start Plasma containing 4-(4-Hydroxy-3-methoxyphenyl)piperidine Req What is the goal of the assay? Start->Req PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Req->PPT Speed & Simplicity LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE at high pH) Req->LLE Moderate Cleanup SPE Mixed-Mode SPE (MCX) (Recommended) Req->SPE High Purity & Selectivity Outcome_PPT Fast, but high matrix effects. Suitable for screening. PPT->Outcome_PPT Outcome_LLE Good recovery, but prone to emulsions and requires pH >11. LLE->Outcome_LLE Outcome_SPE Highest purity, best for validated quantitative assays. SPE->Outcome_SPE

Caption: Workflow for selecting an appropriate extraction method.

Diagram 2: Troubleshooting Low Recovery in Mixed-Mode SPE

G Start Problem: Low Analyte Recovery Question1 Where was the analyte lost? (Analyze all fractions) Start->Question1 Node_LoadWash Lost in Load or Wash Fractions (Analyte Breakthrough) Question1->Node_LoadWash Load/Wash Node_Elution Not Found in Eluate (Retained on Sorbent) Question1->Node_Elution Eluate Node_Nowhere Not Found in Any Fraction Question1->Node_Nowhere Nowhere Solution1 Cause: Insufficient Retention 1. Verify sample pH is <= 6. 2. Ensure sorbent was not dry. 3. Decrease sample load flow rate. Node_LoadWash->Solution1 Solution2 Cause: Incomplete Elution 1. Increase base % in elution solvent (e.g., 5% -> 10% NH4OH). 2. Increase elution volume. Node_Elution->Solution2 Solution3 Cause: Analyte Degradation 1. Check stability on benchtop. 2. Add antioxidant to samples. 3. Check for non-specific binding to collection tubes. Node_Nowhere->Solution3

Caption: Decision tree for troubleshooting low SPE recovery.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Frontage Labs. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Balsevich, J., et al. (n.d.). Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. ResearchGate. Retrieved from [Link]

  • KCAS Bio. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • K-Jhil Scientific. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (2025, May 22). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. Retrieved from [Link]

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

  • Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • Agilent Technologies. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Methoxyphenyl)piperidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-methoxycinnamylpiperidine. PubChem. Retrieved from [Link]

  • IRIS - Unibo. (n.d.). Evaluation of different extraction approaches for the determination of phenolic compounds and their metabolites in plasma by nanoLC-ESI-TOF-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancement of phenolic compounds extraction from grape pomace by high voltage atmospheric cold plasma. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Methoxyphenyl)piperidin-4-ol. PubChem. Retrieved from [Link]

  • PubMed. (2010, February 1). Determination of free and liposomal amphotericin B in human plasma by liquid chromatography-mass spectroscopy with solid phase extraction and protein precipitation techniques. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • PubMed. (2013, June 26). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • SpringerLink. (2024, February 26). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Retrieved from [Link]

  • PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

  • MDPI. (2022, November 16). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-Methoxyphenyl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3-methoxyphenyl)piperidine (C12H17NO). Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Scale-Up of 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 4-(4-Hydroxy-3-methoxyphenyl)piperidine—a critical building block for various CNS agents—presents unique chemoselectivity and mass-transfer challenges. The standard synthetic route relies on a Suzuki-Miyaura Coupling (SMC) of a guaiacol derivative with a tetrahydropyridine boronic ester, followed by concurrent alkene reduction/debenzylation, and final Boc deprotection.

This guide is engineered by senior application scientists to help you diagnose, troubleshoot, and eliminate impurities during multi-kilogram campaigns.

I. Pathway & Impurity Visualization

G Start Protected Precursors: Benzyl-Guaiacol + Tetrahydropyridine SMC Step 1: Suzuki-Miyaura Coupling Start->SMC Int1 Intermediate 1: Protected Tetrahydropyridine SMC->Int1 Optimal Conditions Imp1 Impurity A: Biphenyl Dimer SMC->Imp1 O2 Ingress / High Pd Hydro Step 2: Catalytic Hydrogenation Int1->Hydro Int2 Intermediate 2: Boc-Protected Piperidine Hydro->Int2 High H2 Mass Transfer Imp2 Impurity B: Unreduced Alkene Hydro->Imp2 H2 Starvation Deprot Step 3: Acidic Deprotection Int2->Deprot Product Target API: 4-(4-Hydroxy-3-methoxyphenyl)piperidine Deprot->Product Mild Acid (HCl) Imp3 Impurity C: Demethylated Catechol Deprot->Imp3 Harsh Acid (HBr)

Workflow of 4-(4-Hydroxy-3-methoxyphenyl)piperidine synthesis and scale-up impurity pathways.

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why are we observing significant homocoupling (biphenyl dimer formation) during the Suzuki-Miyaura scale-up?

The Causality: Oxidative homocoupling of the boronic ester is a competing side reaction driven by oxygen ingress. Dissolved O2​ acts as an oxidant, intercepting the Pd(II) intermediate before the transmetalation step can occur. Furthermore, high palladium loading exacerbates this side reaction at scale. The Solution: Implement strict subsurface nitrogen sparging rather than simple headspace purging. Reducing the catalyst loading (e.g., to 0.15 mol %) and controlling the addition rate of the base are proven strategies to suppress dimeric impurities during scale-up 1.

Q2: The free phenol (guaiacol moiety) seems to be causing low yields and O-arylation in Step 1. How do we bypass this?

The Causality: The unprotected phenolic -OH group is highly nucleophilic under basic coupling conditions. It can coordinate with the Pd catalyst (stalling the catalytic cycle) or undergo competitive O-arylation. The Solution: Utilize a benzyl-protected precursor (e.g., 1-benzyloxy-4-bromo-2-methoxybenzene). The benzyl ether is completely stable under SMC conditions and is orthogonally cleaved during the subsequent hydrogenation step, eliminating the need for a separate deprotection unit operation.

Q3: During the hydrogenation step, we are seeing a mixture of the desired piperidine and unreduced tetrahydropyridine. How do we drive this to completion?

The Causality: Hydrogenation of the tetrahydropyridine double bond is a mass-transfer-limited three-phase reaction (gas-liquid-solid). At scale, poor agitation leads to a low volumetric mass transfer coefficient ( kL​a ), causing the liquid phase to become starved of H2​ . Furthermore, residual impurities and heavy metals from the SMC step can severely poison the hydrogenation catalyst. As noted in recent scalable piperidine syntheses, the purity of the pre-hydrogenation intermediate significantly impacts the reduction yield 2. The Solution: Implement a heavy metal scavenger (e.g., SiliaMetS Thiol) post-SMC to remove residual Pd. Upgrade the reactor agitation to a gas-entrainment impeller to ensure continuous H2​ saturation.

Q4: We detected a catechol impurity in the final product after Boc deprotection. What is causing the loss of the methoxy group?

The Causality: The use of overly harsh acids (like concentrated HBr or prolonged heating in strong aqueous acids) protonates the methoxy oxygen. The adjacent methyl group then undergoes an SN​2 attack by the halide counterion, cleaving the ether and yielding a catechol. The Solution: Switch to anhydrous, mild acidic conditions (e.g., 4M HCl in dioxane) which selectively cleave the tert-butyl carbamate without providing the nucleophilicity required for ether cleavage, a standard approach in the synthesis of sensitive arylpiperidine analogues 3.

III. Quantitative Data: Process Parameters & Impurity Limits

Summarizing the critical process parameters (CPPs) ensures that deviations are caught before they impact API purity.

Process StepTarget ImpurityCritical Parameter (CPP)Acceptable RangeImpact of Deviation
SMC Biphenyl DimerDissolved O2​ Level< 2.0 ppm> 5% homocoupled dimer formation
SMC Biphenyl DimerPd Catalyst Loading0.15 – 0.5 mol%Increased dimerization; higher scavenging costs
Hydrogenation Unreduced Alkene H2​ Pressure40 – 50 psiIncomplete saturation of tetrahydropyridine
Hydrogenation Unreduced AlkeneResidual Pd (Pre-Hydro)< 50 ppmPoisoning of Pd/C catalyst; stalled reaction
Deprotection Catechol (Demethylated)Reaction Temperature15°C – 25°CCleavage of the methoxy ether

IV. Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, every protocol below is designed as a self-validating system , incorporating mandatory In-Process Controls (IPCs) that must be met before proceeding to the next unit operation.

Protocol A: Optimized Suzuki-Miyaura Coupling (SMC)
  • Charge: To a jacketed reactor, add 1-benzyloxy-4-bromo-2-methoxybenzene (1.0 eq) and N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.05 eq).

  • Solvent & Degassing: Add 2-MeTHF/Water (4:1 v/v). Initiate subsurface sparging with N2​ for 45 minutes to achieve dissolved O2​ < 2.0 ppm.

  • Catalysis: Add K2​CO3​ (2.0 eq) and Pd(dppf)Cl2​ (0.15 mol%). Heat the biphasic mixture to 75°C.

  • Validation (IPC 1): After 6 hours, pull a 0.5 mL organic aliquot. Analyze via HPLC. Requirement: Starting bromide must be < 1.0 Area%. Do not proceed to workup until met.

  • Workup & Scavenging: Cool to 20°C, separate the aqueous layer. Add SiliaMetS Thiol scavenger (20 wt% relative to theoretical yield) to the organic layer. Stir at 40°C for 4 hours, then filter through a Celite pad.

  • Validation (IPC 2): Analyze the filtrate via ICP-MS. Requirement: Residual Pd < 50 ppm.

Protocol B: Mass-Transfer Optimized Hydrogenation & Debenzylation
  • Charge: Transfer the concentrated intermediate from Protocol A into a pressure reactor. Add 10% Pd/C (5 wt% loading relative to substrate).

  • Purge Cycle: Purge the headspace with N2​ (3x to 30 psi), followed by H2​ (3x to 30 psi) to ensure a completely inert atmosphere.

  • Reaction: Pressurize to 45 psi H2​ . Set the gas-entrainment impeller to 600 rpm to maximize kL​a . Maintain the internal temperature at 40°C.

  • Validation (IPC 3): After 12 hours, halt agitation, pull a filtered aliquot, and analyze via LC-MS. Requirement: Complete disappearance of the tetrahydropyridine mass (M+H - 2) and the benzyl ether mass. The intermediate must be >98% pure N-Boc-4-(4-hydroxy-3-methoxyphenyl)piperidine.

  • Filtration: Vent H2​ , purge with N2​ , and filter the catalyst over a specialized spark-free filter housing.

Protocol C: Chemoselective Boc Deprotection
  • Charge: Dissolve the N-Boc-piperidine intermediate in anhydrous Dichloromethane (DCM) (10 volumes).

  • Reaction: Cool the reactor to 0°C. Dropwise, add 4M HCl in dioxane (5.0 eq) over 30 minutes to manage the mild exotherm and off-gassing ( CO2​ and isobutylene).

  • Maturation: Warm the reactor to 20°C and stir for 4 hours.

  • Validation (IPC 4): Analyze via TLC (Ninhydrin stain) or HPLC. Requirement: No residual Boc-protected starting material.

  • Isolation: Concentrate the mixture under reduced pressure to 3 volumes. Add Methyl tert-butyl ether (MTBE) (10 volumes) to precipitate the target compound as a highly pure hydrochloride salt. Filter, wash with cold MTBE, and dry under vacuum at 40°C.

V. References

  • Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling with Low Pd Loading, Ru-Catalyzed Asymmetric Hydrogenation, and Acylation Using Impinging Jet Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Stability Testing Guidelines for 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stability testing and analytical profiling of 4-(4-Hydroxy-3-methoxyphenyl)piperidine . This compound presents unique analytical challenges due to the dual reactivity of its guaiacol (4-hydroxy-3-methoxyphenyl) moiety and its secondary piperidine amine.

This guide is designed for pharmaceutical scientists and analytical chemists to troubleshoot degradation issues, design robust [1], and ensure self-validating experimental workflows.

Part 1: Core Principles & Mechanistic Vulnerabilities (FAQ)

Q: Why is 4-(4-Hydroxy-3-methoxyphenyl)piperidine highly susceptible to degradation in ambient environments? A: The instability is driven by two distinct structural vulnerabilities that dictate its degradation causality:

  • Phenolic Autoxidation: The hydroxyl group on the aromatic ring has a relatively low Hydrogen Bond Dissociation Energy (H-BDE). Exposure to trace transition metals, light, or atmospheric oxygen initiates a 1-electron oxidation (hydrogen atom abstraction), forming a phenoxy radical. This radical rapidly propagates to form highly conjugated ortho-quinone derivatives[2].

  • Amine Oxidation: The nitrogen atom in the piperidine ring is electron-rich and susceptible to 2-electron oxidation by peroxides (often present as trace impurities in excipients like polysorbates or PEGs), resulting in the formation of piperidine N-oxides[3].

Q: How do I ensure my stability-indicating method (SIM) is actually self-validating? A: A SIM is only self-validating if it achieves Mass Balance . During forced degradation, the sum of the peak areas of the remaining parent compound and all degradation products must equal 95–105% of the initial parent peak area. If the mass balance falls below 95%, you must suspect that degradants are either volatile, precipitating out of solution, or permanently retaining on the HPLC column (often true for highly polar N-oxides or polymeric quinones).

Part 2: Troubleshooting Guide: Common Experimental Issues

Issue 1: My sample solutions are turning yellow or brown over time, but HPLC-UV shows only a minor decrease in the parent peak.

  • Causality: You are observing the formation of ortho-quinones via phenolic autoxidation. Quinones have extremely high molar extinction coefficients in the visible spectrum. Even at trace concentrations (e.g., <0.1% degradation), they produce a strong color change.

  • Resolution: Switch your UV detection to a dual-wavelength setup (e.g., 220 nm for the parent compound and 400 nm for the quinone degradant). Purge sample vials with argon or nitrogen, and consider adding a chelating agent (e.g., EDTA) or an antioxidant (e.g., BHT) to the sample diluent to arrest radical propagation during analysis.

Issue 2: LC-MS analysis reveals a new peak with a +16 Da mass shift eluting before the parent compound.

  • Causality: The +16 Da shift, combined with an earlier retention time on a reversed-phase column (indicating increased polarity), is the hallmark of piperidine N-oxide formation. This occurs when the secondary amine reacts with hydroperoxides[3].

  • Resolution: Screen your formulation excipients or solvents for peroxide impurities. To confirm the N-oxide structure, perform a targeted MS/MS fragmentation; the N-oxide will typically show a characteristic loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da) during collision-induced dissociation (CID).

Issue 3: Forced degradation under acidic conditions (0.1 N HCl) shows no degradation, but basic conditions (0.1 N NaOH) cause rapid loss of the parent compound.

  • Causality: Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide anion. The phenoxide is significantly more electron-rich than the neutral phenol, drastically lowering its oxidation potential and accelerating autoxidation.

  • Resolution: This is a pseudo-hydrolytic degradation driven by base-catalyzed oxidation. To isolate true base hydrolysis from base-catalyzed oxidation, repeat the 0.1 N NaOH stress test in a strictly anaerobic environment (degassed solvents, argon headspace).

Part 3: Standardized Experimental Protocols

Protocol 1: Self-Validating Oxidative Forced Degradation[4]

Purpose: To probe 1-electron and 2-electron oxidative vulnerabilities independently.

Step 1: 2-Electron Oxidation (Peroxide Stress)

  • Prepare a 1.0 mg/mL solution of the API in a chemically inert solvent (e.g., 50:50 Water:Acetonitrile).

  • Add LC-MS grade H2​O2​ to achieve a final concentration of 0.3% v/v.

  • Incubate at 25°C in the dark.

  • Quench 100 µL aliquots at 2, 6, and 24 hours using an equal volume of 10 mM sodium thiosulfate (to neutralize unreacted peroxide and halt degradation).

  • Analyze via LC-MS to monitor N-oxide formation.

Step 2: 1-Electron Oxidation (Radical Initiator Stress)

  • Prepare a 1.0 mg/mL solution of the API.

  • Add 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) or AIBN to a final concentration of 5 mM[2].

  • Incubate at 40°C to initiate thermal radical generation.

  • Pull aliquots at 2, 6, and 24 hours. Quench by rapid cooling to 4°C and addition of 0.1% BHT.

  • Analyze via HPLC-UV to monitor quinone formation and mass balance.

Protocol 2: ICH Q1A(R2) Formal Stability Setup

Purpose: To establish the re-test period and storage conditions.

  • Batch Selection: Select at least three primary batches of the API manufactured at a minimum of pilot scale.

  • Packaging: Package the API in the exact container closure system proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (12 months minimum data for submission).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (6 months).

  • Testing Frequency: Test at 0, 3, 6, 9, and 12 months for long-term; 0, 3, and 6 months for accelerated conditions.

  • Attributes Monitored: Appearance, Assay (HPLC), Degradation Products, and Moisture Content (Karl Fischer).

Part 4: Quantitative Data Summaries

The following table summarizes the expected degradation profile of 4-(4-Hydroxy-3-methoxyphenyl)piperidine under standard ICH stress conditions.

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected Mass ShiftMass Balance Risk
Oxidation (Peroxide) 0.3% H2​O2​ 25°C / 24hAmine N-oxidation+16 DaLow
Oxidation (Radical) 5 mM AIBN/AAPH40°C / 24hPhenolic autoxidation (Quinones)-2 Da (Quinone)High (Polymerization)
Base Catalysis 0.1 N NaOH60°C / 48hBase-catalyzed autoxidationVariableMedium
Acid Hydrolysis 0.1 N HCl60°C / 48hHighly stableNoneLow
Photolysis ICH Q1B (1.2M lux-hr)AmbientPhoto-oxidation+14 Da / +16 DaMedium

Part 5: Visualizations

OxidativePathway Parent 4-(4-Hydroxy-3-methoxyphenyl)piperidine (Parent API) PhenolOx Phenolic Autoxidation (H-atom abstraction) Parent->PhenolOx O2 / Trace Metals / Light AmineOx Amine Oxidation (N-oxidation) Parent->AmineOx Peroxides / ROS Quinone Ortho-Quinone Derivative (Yellow/Brown Chromophore) PhenolOx->Quinone Radical Propagation NOxide Piperidine N-oxide (+16 Da Mass Shift) AmineOx->NOxide 2-Electron Oxidation

Caption: Oxidative degradation pathways of 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

ICHWorkflow Start API Batch Selection (Min. 3 Primary Batches) LongTerm Long-Term Storage (25°C/60% RH or 30°C/65% RH) Start->LongTerm Accelerated Accelerated Storage (40°C/75% RH for 6 months) Start->Accelerated Stress Forced Degradation (Oxidation, Hydrolysis, Photolysis) Start->Stress Analysis Stability-Indicating HPLC-UV/MS (Purity & Degradant Profiling) LongTerm->Analysis Accelerated->Analysis Stress->Analysis Outcome Establish Re-test Period & Storage Conditions Analysis->Outcome

Caption: ICH Q1A(R2) stability testing and forced degradation workflow.

Part 6: References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • Hovorka, S. W., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences. Available at:[Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at:[Link]

Sources

Technical Support Center: Dissolving 4-(4-Hydroxy-3-methoxyphenyl)piperidine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling and preparing solutions of 4-(4-Hydroxy-3-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully dissolving this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the integrity and reproducibility of your experiments.

Introduction

4-(4-Hydroxy-3-methoxyphenyl)piperidine possesses a chemical structure that includes both a phenolic hydroxyl group and a basic piperidine nitrogen. This bifunctional nature can influence its solubility characteristics. While DMSO is a powerful and widely used solvent for a broad range of organic molecules in biological research, challenges such as incomplete dissolution, precipitation upon dilution, and compound stability can arise.[1] This guide provides a systematic approach to preparing stable DMSO stock solutions of 4-(4-Hydroxy-3-methoxyphenyl)piperidine, grounded in the principles of solvent chemistry and best laboratory practices.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the dissolution process in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(4-Hydroxy-3-methoxyphenyl)piperidine not dissolving completely in DMSO at room temperature?

A1: Several factors can contribute to incomplete dissolution. Firstly, the purity of your compound can significantly impact its solubility.[2] Secondly, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water can alter the polarity of the solvent, potentially decreasing the solubility of your compound.[4] It is crucial to use anhydrous (dry) DMSO, preferably from a freshly opened bottle, for preparing stock solutions.[4][5] Lastly, you may be attempting to prepare a solution that is above the compound's saturation point in DMSO.

Q2: My compound dissolved initially, but then a precipitate formed. What happened?

A2: This phenomenon, known as precipitation, is a common issue when working with DMSO stock solutions.[3][4] It can be caused by a few factors:

  • Hygroscopicity of DMSO: As mentioned, DMSO can absorb atmospheric moisture over time, especially with repeated opening of the storage container. This increase in water content can cause the compound to crash out of solution.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can promote precipitation.[3] It is highly recommended to aliquot your stock solution into single-use vials to avoid this.[1][4]

  • Supersaturation: It's possible to create a supersaturated solution, especially if warming was used to dissolve the compound. Upon cooling to room temperature or colder storage temperatures, the compound may precipitate out.

Q3: Can I heat the DMSO to dissolve my compound?

A3: Gentle warming can be an effective method to aid dissolution.[1][6] A water bath set to a temperature of around 37°C is generally recommended.[4][7] However, it is crucial to consider the thermal stability of 4-(4-Hydroxy-3-methoxyphenyl)piperidine. Prolonged exposure to high temperatures could potentially degrade the compound. Always start with gentle warming for a short period.

Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This is a very common issue when diluting DMSO stock solutions into aqueous media.[1][6] The drastic change in solvent polarity causes the compound, which is less soluble in water, to precipitate. To mitigate this, a stepwise dilution approach is recommended.[8] Instead of a single large dilution, perform serial dilutions in 100% DMSO first to lower the concentration before the final dilution into your aqueous buffer.[1] This ensures a more gradual change in the solvent environment.

Q5: What is the maximum recommended concentration of DMSO in my final cell-based assay?

A5: High concentrations of DMSO can be toxic to cells and may interfere with your assay results.[1] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[1][8] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any solvent effects.[1]

Troubleshooting Flowchart

For a visual guide to troubleshooting common dissolution issues, please refer to the diagram below.

G cluster_0 Troubleshooting Dissolution of 4-(4-Hydroxy-3-methoxyphenyl)piperidine in DMSO start Start: Compound does not fully dissolve check_purity Is the compound of high purity? start->check_purity check_dmso Are you using anhydrous DMSO from a fresh bottle? check_purity->check_dmso Yes fail Issue Persists: Consult further literature or technical support check_purity->fail No try_vortex Vortex vigorously for 1-2 minutes check_dmso->try_vortex Yes check_dmso->fail No try_sonicate Sonicate in a water bath for 10-15 minutes try_vortex->try_sonicate success Success: Compound Dissolved try_vortex->success Dissolved try_warm Gently warm to 37°C for 5-10 minutes try_sonicate->try_warm try_sonicate->success Dissolved reassess_conc Reassess target concentration. Is it too high? try_warm->reassess_conc try_warm->success Dissolved reassess_conc->success Lower concentration works reassess_conc->fail Still insoluble

Caption: Troubleshooting workflow for dissolving 4-(4-Hydroxy-3-methoxyphenyl)piperidine in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a 10 mM stock solution of 4-(4-Hydroxy-3-methoxyphenyl)piperidine. The molecular weight of the compound is required for accurate calculations.

Materials:

  • 4-(4-Hydroxy-3-methoxyphenyl)piperidine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass:

    • Determine the molecular weight (MW) of 4-(4-Hydroxy-3-methoxyphenyl)piperidine from the supplier's information.

    • Use the following formula to calculate the mass required for your desired volume and concentration: Mass (mg) = Desired Concentration (mM) x MW ( g/mol ) x Desired Volume (mL) / 1000

    • Example: To prepare 1 mL of a 10 mM solution of a compound with a MW of 207.27 g/mol : Mass (mg) = 10 mM x 207.27 g/mol x 1 mL / 1000 = 2.0727 mg

  • Weigh the compound:

    • Accurately weigh the calculated mass of the compound using a calibrated analytical balance.

    • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the compound.

    • Tightly cap the tube.

  • Facilitate Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.[1]

    • Visually inspect the solution for any undissolved particles.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[1][4]

    • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.[4][7]

  • Storage:

    • Once the compound is completely dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4]

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[4][8]

Workflow for Stock Solution Preparation and Use

The following diagram illustrates the recommended workflow from receiving the solid compound to its use in an experiment.

Caption: Recommended workflow for handling 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

Data Summary Table

The following table provides a summary of key parameters and recommendations for dissolving and handling 4-(4-Hydroxy-3-methoxyphenyl)piperidine in DMSO.

ParameterRecommendationRationale & Key Considerations
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)DMSO is a powerful aprotic solvent, but its hygroscopicity necessitates the use of a dry grade to ensure maximum solubility.[4][5]
Aids to Dissolution Vortexing, Sonication, Gentle Warming (37°C)These methods increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice and solvation of the compound.[1][4][7]
Stock Solution Storage Aliquot and store at -20°C or -80°C, protected from lightAliquoting prevents repeated freeze-thaw cycles which can lead to precipitation and degradation.[1][4][8]
Final DMSO Concentration in Assays Typically < 0.5%Minimizes solvent-induced cytotoxicity and interference with biological assays. Always include a vehicle control.[1][8]
Dilution into Aqueous Buffers Perform serial dilutions in 100% DMSO before final aqueous dilutionThis stepwise approach minimizes the risk of precipitation caused by a sudden, large change in solvent polarity.[1]

References

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • BenchChem. (2025).
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • ResearchGate. (2014).
  • Sawangjaroen, K., et al. (n.d.). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. PMC.
  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?.
  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide.
  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?.
  • Google Patents. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • Emulate. (n.d.).

Sources

Reducing background noise in 4-(4-Hydroxy-3-methoxyphenyl)piperidine assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Diagnosing and Reducing High Background Noise

Welcome to the technical support center for researchers utilizing 4-(4-Hydroxy-3-methoxyphenyl)piperidine and its analogues. As a Senior Application Scientist, I understand that high background noise can mask true signals, leading to reduced assay sensitivity and inaccurate data. This guide provides in-depth troubleshooting strategies and detailed protocols to help you identify the source of background noise and restore confidence in your results.

The unique structure of 4-(4-Hydroxy-3-methoxyphenyl)piperidine, which contains both a phenolic group and a piperidine scaffold, presents specific challenges. The phenolic moiety can interact with assay components or interfere with detection methods, while the piperidine structure is common in ligands that may exhibit non-specific binding. This guide is structured to address these compound-specific issues as well as general causes of high background.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in assays involving phenolic compounds like this piperidine derivative?

A1: High background noise is typically multifactorial. The primary culprits include:

  • Non-Specific Binding (NSB): This is the most frequent cause, where the compound, antibodies, or detection reagents bind to unoccupied sites on the microplate surface or other assay components.[1][2][3]

  • Compound Interference: The 4-(4-hydroxy-3-methoxyphenyl) moiety has intrinsic properties that can interfere with certain assay formats. Its antioxidant nature can disrupt redox-based colorimetric assays, and it may exhibit autofluorescence in fluorescence-based systems.[4][5]

  • Inadequate Washing: Insufficient or inconsistent washing fails to remove unbound reagents, which then contribute to the background signal.[1][3][6]

  • Suboptimal Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the plate. The choice and concentration of the blocking agent are critical.[1][6]

  • Reagent Quality and Concentration: Using reagents at too high a concentration, especially detection antibodies, can significantly increase background.[3][7] Expired or improperly stored reagents can also be a source of noise.

Q2: How does the 4-(4-Hydroxy-3-methoxyphenyl)piperidine structure specifically contribute to background noise?

A2: The structure itself presents two main challenges:

  • The Phenolic Group: Phenolic compounds are known to interfere in various assays. They can act as reducing agents in colorimetric assays (e.g., those using Folin-Ciocalteu reagent) or enzyme-based assays involving peroxidase, leading to false positives or high background.[5][8][9] This group can also contribute to non-specific binding through hydrogen bonding and hydrophobic interactions.[10]

  • The Piperidine Scaffold: Piperidine is a common motif in ligands designed to interact with biological targets.[11] However, its hydrophobicity and charge characteristics can also promote non-specific binding to plastic surfaces and proteins used for blocking.[10][12]

Q3: What is the difference between "specific binding" and "non-specific binding" (NSB)?

A3: In the context of a receptor-binding assay, specific binding is the interaction of your 4-(4-Hydroxy-3-methoxyphenyl)piperidine compound with its intended biological target (e.g., a receptor or enzyme).[2][12] Non-specific binding refers to the compound or other assay reagents adhering to other sites, such as the walls of the microplate well, filter membranes, or blocking proteins.[2][12][13] High NSB creates background noise that obscures the signal from the specific binding you are trying to measure. It is crucial to minimize NSB to achieve a high signal-to-noise ratio.[14]

Q4: Can my assay plate itself be the problem?

A4: Yes. Different microplates have different surface properties. Polystyrene plates, commonly used for immunoassays, are hydrophobic and can adsorb proteins and other molecules, leading to high background if not blocked properly.[2] If you consistently face high background, consider testing plates with different surface treatments (e.g., low-binding plates) or from different manufacturers. Additionally, "edge effects," where wells on the perimeter of the plate behave differently due to temperature and evaporation gradients, can cause variable background.[1] A common solution is to avoid using the outer wells for critical samples and standards, instead filling them with buffer to create a humidity barrier.[1]

Systematic Troubleshooting Guide

High background noise should be addressed systematically. The following workflow will help you diagnose and resolve the issue efficiently. Start with the most common and easily correctable problems first.

Troubleshooting_Workflow cluster_nsb Troubleshooting Non-Specific Binding cluster_interference Troubleshooting Compound/Reagent Interference start High Background Detected check_controls Step 1: Review Controls (NSB, No-Enzyme, etc.) start->check_controls source_nsb Is NSB well abnormally high? check_controls->source_nsb Analyze NSB source_reagent Is No-Enzyme/Substrate well high? check_controls->source_reagent Analyze other controls source_nsb->source_reagent No optimize_blocking Step 2: Optimize Blocking - Test different agents (BSA, Casein) - Increase concentration/time source_nsb->optimize_blocking Yes check_compound Step 5: Assess Compound Interference - Run absorbance/fluorescence scan - Test in buffer alone source_reagent->check_compound Yes end_node Assay Optimized: Low Background Achieved source_reagent->end_node No, problem solved optimize_washing Step 3: Enhance Washing - Increase wash cycles/volume - Add Tween-20 to wash buffer optimize_blocking->optimize_washing optimize_reagents Step 4: Titrate Reagents - Reduce detection antibody conc. - Check compound concentration optimize_washing->optimize_reagents optimize_reagents->end_node check_reagents Step 6: Verify Reagent Quality - Use fresh buffers/substrate - Check for contamination check_compound->check_reagents check_reagents->end_node

Caption: A step-by-step logical flow for troubleshooting high background noise.

Problem Area 1: Non-Specific Binding (NSB)

NSB is the most common source of high background. It occurs when assay components stick indiscriminately to the plate surface.

Visualizing Specific vs. Non-Specific Binding

Binding_Concept cluster_surface Microplate Well Surface receptor Target Receptor nsb_site1 nsb_site2 Blocking Agent ligand Specific Ligand (e.g., your compound) ligand->receptor Specific Binding (Desired Signal) interferent Interfering Molecule (e.g., unbound antibody) interferent->nsb_site1 Non-Specific Binding (Background Noise) interferent->nsb_site2 Blocked by Agent

Caption: Conceptual model of specific vs. non-specific binding at the assay surface.

Solutions for NSB:
  • Optimize Blocking Conditions: A blocking buffer's job is to coat all available binding sites on the plate without interfering with the specific interactions.[6] If your background is high, your blocking may be insufficient.

    • Increase Incubation Time and/or Concentration: Try increasing the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) or the concentration of your blocking agent (e.g., from 1% BSA to 3% BSA).[6]

    • Test Different Blocking Agents: No single blocking agent is perfect for all assays. It is essential to empirically test a few to find the optimal one.[2] See the table below for common options.

Blocking AgentTypeMechanism of Action & Key Considerations
Bovine Serum Albumin (BSA) ProteinA widely used, inexpensive protein blocker that effectively prevents non-specific protein-surface binding.[2] Use a high-purity, protease-free grade.
Non-fat Dry Milk / Casein ProteinContains a heterogeneous mixture of proteins (casein) that can be very effective at blocking hydrophobic interactions.[15] Not recommended for assays with biotin-avidin systems, as milk contains biotin.
Fish Gelatin ProteinLess cross-reactivity with mammalian antibodies compared to BSA or milk. Good for reducing protein-protein interactions.[2]
Tween-20 / Triton X-100 DetergentNon-ionic detergents that disrupt hydrophobic and ionic bonds.[2] Often added to blocking and wash buffers at low concentrations (0.05-0.1%) to reduce background.[6][15]
Commercial Blockers ProprietaryFormulations optimized for high-sensitivity assays. Can be protein-free or contain a mix of proprietary blocking molecules. Often a good, albeit more expensive, option.[15]
  • Improve Wash Steps: Inadequate washing leaves behind unbound reagents that generate a signal.[3]

    • Increase Wash Volume and Cycles: Ensure you are using a sufficient volume to completely cover the well surface (e.g., 300-400 µL for a 96-well plate). Increase the number of wash cycles from 3 to 5.[16]

    • Add a Detergent: Including a non-ionic detergent like 0.05% Tween-20 in your wash buffer is highly effective at disrupting weak, non-specific interactions.[16]

    • Introduce a Soaking Step: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash cycle can improve the removal of unbound material.[6]

  • Titrate Reagent Concentrations: Using excessive concentrations of detection reagents (e.g., secondary antibodies, streptavidin-HRP) is a common cause of high background.[3][15] Perform a titration experiment to determine the optimal concentration that provides a robust signal without elevating the background.

Problem Area 2: Compound-Specific Interference

The inherent chemical properties of 4-(4-Hydroxy-3-methoxyphenyl)piperidine can directly interfere with assay readouts.

  • Interference in Colorimetric Assays: The phenolic hydroxyl group is easily oxidized and can act as a reducing agent, interfering with assays that rely on a redox reaction for signal generation (e.g., some ELISAs, total antioxidant capacity assays).[4][9]

    • Solution: Always run a control well containing your compound in the assay buffer with the detection substrate but without the enzyme or receptor. A significant signal in this well confirms interference. If interference is confirmed, you may need to switch to an assay with a different detection principle (e.g., a fluorescence-based or radioligand binding assay).

  • Autofluorescence: Many phenolic and piperidine-containing compounds can fluoresce, especially at shorter excitation wavelengths (UV to blue range).[17] This intrinsic fluorescence increases the background in fluorescence-based assays.

    • Solution: Measure the fluorescence of your compound in the assay buffer at the same excitation/emission wavelengths used for your fluorophore. If it is significantly fluorescent, consider "red-shifting" your assay by choosing a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm), where compound autofluorescence is less common.[17]

Detailed Experimental Protocols

Protocol 1: Systematic Evaluation of Blocking Agents

Objective: To empirically determine the most effective blocking agent for reducing non-specific binding in your assay.

Methodology:

  • Plate Setup: Designate several rows of a 96-well plate for each blocking agent you plan to test (e.g., 1% BSA, 3% BSA, 5% Non-fat Milk, Commercial Blocker A).

  • Control Wells: For each blocking condition, prepare the following control wells in triplicate:

    • Blank: Wells with only assay buffer and substrate. (Measures substrate noise).

    • NSB (Non-Specific Binding) Control: Coat the wells as you would for your experiment, but omit the primary antibody or receptor. Add all subsequent reagents, including the detection antibody and substrate. This is the most critical well for diagnosing NSB.

    • Total Signal Control: A well containing all components, including a known concentration of your analyte that gives a mid-range signal.

  • Blocking: Add 200 µL of each respective blocking buffer to the designated wells and incubate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Assay Procedure: Proceed with the rest of your standard assay protocol, ensuring all other variables (reagent concentrations, incubation times, wash steps) are kept constant across all conditions.

  • Analysis:

    • Calculate the average signal for each set of triplicates.

    • Compare the signal from the "NSB Control" wells for each blocking agent. The best blocking agent is the one that yields the lowest NSB signal.

    • Calculate the signal-to-noise (S/N) ratio for each condition: (Total Signal - NSB Signal) / NSB Signal. Choose the blocking agent that provides the highest S/N ratio.

Protocol 2: Assessing Intrinsic Compound Interference

Objective: To determine if 4-(4-Hydroxy-3-methoxyphenyl)piperidine is directly interfering with your assay's detection method (e.g., absorbance or fluorescence).

Methodology:

  • Prepare Compound Dilutions: Prepare a serial dilution of your 4-(4-Hydroxy-3-methoxyphenyl)piperidine compound in your assay buffer, covering the full concentration range used in your experiments.

  • Plate Setup (Fluorescence Assay):

    • Add 100 µL of each compound dilution to triplicate wells of a black microplate.

    • Add 100 µL of assay buffer without the compound to another set of triplicate wells (Buffer Blank).

    • Read the plate on a fluorescence plate reader using the exact same excitation and emission wavelengths and gain settings as your main experiment.

  • Plate Setup (Colorimetric/Absorbance Assay):

    • Add 50 µL of each compound dilution to triplicate wells of a clear microplate.

    • Add 50 µL of assay buffer without the compound to another set of wells (Buffer Blank).

    • Add 50 µL of your detection substrate/reagent to all wells. Incubate for the standard reaction time.

    • Read the plate on an absorbance plate reader at the appropriate wavelength.

  • Analysis:

    • Subtract the average reading of the "Buffer Blank" from all other readings.

    • Plot the background signal (fluorescence or absorbance) as a function of your compound's concentration.

    • If you observe a dose-dependent increase in signal, your compound is directly interfering with the assay readout. This confirms compound interference and indicates that a change in detection method may be necessary.

By applying these systematic troubleshooting steps and understanding the underlying chemical principles, you can effectively diagnose and mitigate high background noise, leading to more reliable and reproducible data in your 4-(4-Hydroxy-3-methoxyphenyl)piperidine assays.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Ligand-Binding Assay Reproducibility.
  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Piperidine Ligand Binding Affinity.
  • GraphPad Software. (2026). Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents.
  • Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific).
  • Benchchem. (n.d.). "addressing high background noise in Physaminimin D assays".
  • MDPI. (2025, November 28). Colourimetric Assays for Assessing Polyphenolic Phytonutrients with Nutraceutical Applications: History, Guidelines, Mechanisms, and Critical Evaluation.
  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Blog.
  • Benchchem. (n.d.). Potential interference of Myricetin in colorimetric-based assays. Retrieved from [https://vertexaisearch.cloud.g*.

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Validation & Comparative

4-(4-Hydroxy-3-methoxyphenyl)piperidine vs. Standard Substituted Piperidines: A Pharmacological and Physicochemical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted piperidines, particularly 4-arylpiperidines, are ubiquitous pharmacophores in medicinal chemistry, serving as the structural backbone for numerous CNS-active therapeutics (e.g., haloperidol, paroxetine, meperidine). Standard 4-arylpiperidines typically rely on highly lipophilic, halogenated, or bare phenyl rings to anchor into the deep hydrophobic pockets of monoamine G protein-coupled receptors (GPCRs) [1].

However, substituting the standard phenyl ring with a 4-hydroxy-3-methoxyphenyl (vanillyl) group fundamentally rewires the molecule's physicochemical properties and target profile. As an Application Scientist evaluating scaffold hopping strategies, it is critical to understand that this modification is not merely a steric substitution; it is a profound electronic and pharmacodynamic shift. The vanillyl moiety introduces a "polar hook" that disrupts promiscuous GPCR binding while simultaneously introducing targeted affinity for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel [2] and imparting intrinsic antioxidant capabilities.

This guide objectively compares the performance, physicochemical parameters, and experimental validation workflows of 4-(4-hydroxy-3-methoxyphenyl)piperidine against standard 4-arylpiperidines.

Structural and Physicochemical Divergence

The causality behind the altered biological activity lies in the fundamental physicochemical shifts induced by the vanillyl group. Standard 4-phenylpiperidines exhibit high lipophilicity (cLogP > 2.5) and minimal Topological Polar Surface Area (TPSA), driving them toward hydrophobic orthosteric sites [3].

By introducing a phenolic hydroxyl (hydrogen bond donor) and a methoxy group (hydrogen bond acceptor), 4-(4-hydroxy-3-methoxyphenyl)piperidine exhibits a significantly lower cLogP and a higher TPSA. This restricts blood-brain barrier (BBB) hyper-permeability and reduces off-target lipophilic toxicity, making it a highly tunable scaffold for peripherally restricted targets or specialized allosteric modulation.

Table 1: Comparative Physicochemical Profiling
CompoundMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Target Class
4-Phenylpiperidine 161.252.5212.0311Monoamine GPCRs
4-(4-Chlorophenyl)piperidine 195.693.0812.0311GPCRs / Sigma Receptors
4-(4-Hydroxy-3-methoxyphenyl)piperidine 207.271.2441.4923TRPV1 / Antioxidant Pathways

Pharmacodynamic Shift: From GPCR Promiscuity to Vanilloid Specificity

The structural logic of the vanillyl substitution directly mimics the pharmacophore of capsaicin and endogenous endovanilloids (e.g., anandamide). While standard 4-arylpiperidines act as competitive antagonists or partial agonists at 5-HT and Dopamine receptors, the 4-(4-hydroxy-3-methoxyphenyl)piperidine scaffold acts as a potent recognition motif for the TRPV1 channel [4]. Furthermore, the phenolic hydroxyl group provides the molecule with the ability to undergo single-electron transfer (SET), quenching reactive oxygen species (ROS)—a property entirely absent in standard arylpiperidines.

SAR_Logic A Standard 4-Arylpiperidine (e.g., 4-Phenylpiperidine) C High Lipophilicity (cLogP > 2.5) Lack of H-Bond Donors A->C B 4-(4-Hydroxy-3-methoxyphenyl) piperidine D Increased Polarity (cLogP < 1.5) H-Bond Donor/Acceptor Network B->D E Deep Hydrophobic Pocket Binding (Promiscuous GPCR Activity) C->E F Targeted Vanilloid Interactions (TRPV1 Specificity & Antioxidant) D->F

Structure-Activity Relationship (SAR) logic driving the pharmacodynamic shift.

Table 2: Comparative Biological Activity (Representative Data)
Assay / Target4-Phenylpiperidine4-(4-Chlorophenyl)piperidine4-(4-Hydroxy-3-methoxyphenyl)piperidine
5-HT2A Binding (Ki) ~85 nM~40 nM>10,000 nM
Dopamine D2 Binding (Ki) ~120 nM~55 nM>5,000 nM
TRPV1 Activation (EC50) InactiveInactive~350 nM
DPPH Radical Scavenging (IC50) InactiveInactive~28 µM

Self-Validating Experimental Protocols

To empirically validate the divergence between these scaffolds, researchers must employ orthogonal assays that measure both receptor-specific gating (calcium flux) and intrinsic chemical properties (radical scavenging). The following protocols are designed as self-validating systems, ensuring that background noise and false positives are systematically eliminated.

Protocol A: High-Throughput Calcium Flux Assay (TRPV1 Validation)

Because TRPV1 is a non-selective cation channel with high calcium permeability, fluorescence-based calcium imaging provides a direct, real-time readout of channel activation.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well black, clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) dissolved in assay buffer (HBSS containing 20 mM HEPES, pH 7.4, and 2.5 mM probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash cells three times with assay buffer to remove extracellular dye, leaving a final volume of 20 µL/well.

  • Baseline Acquisition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.

  • Compound Addition: Inject 10 µL of the piperidine test compounds (prepared in a 3X concentration gradient) into the wells. Self-Validation Check: Include Capsaicin (1 µM) as a positive control and standard 4-phenylpiperidine as a negative control.

  • Kinetic Readout: Monitor fluorescence continuously for 3 minutes. Calculate the response as the peak fluorescence minus the baseline (ΔF/F₀).

Workflow S1 1. Compound Preparation S2 2. HEK293-TRPV1 Cell Culture S1->S2 S3 3. Fluo-4 AM Dye Loading S2->S3 S4 4. Baseline Fluorescence S3->S4 S5 5. Compound Addition S4->S5 S6 6. Calcium Flux Quantification S5->S6

High-throughput kinetic workflow for validating TRPV1 calcium flux.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Validation)

To prove that the vanillyl group imparts antioxidant properties absent in standard piperidines, a colorimetric DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized. The causality relies on the phenolic hydroxyl group donating a hydrogen atom to the stable DPPH radical, causing a measurable color shift from purple to yellow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Critical: Protect from light to prevent auto-degradation.

  • Sample Preparation: Prepare serial dilutions of 4-(4-hydroxy-3-methoxyphenyl)piperidine and 4-phenylpiperidine (ranging from 1 µM to 500 µM) in methanol.

  • Reaction Initiation: In a 96-well plate, mix 100 µL of the compound solution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. Self-Validation Check: Include Ascorbic Acid as a positive control and a methanol-only blank to establish maximum absorbance.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100.

Conclusion

For researchers engaged in rational drug design, the choice between a standard 4-arylpiperidine and a 4-(4-hydroxy-3-methoxyphenyl)piperidine dictates the entire trajectory of the molecule's pharmacology. Standard substituted piperidines remain the scaffold of choice for CNS-penetrant GPCR targeting. Conversely, the vanillyl-substituted piperidine is a highly specialized tool. By leveraging its unique hydrogen-bonding network and intrinsic redox potential, scientists can design potent, peripherally restricted TRPV1 modulators or dual-action neuroprotective agents that simultaneously block nociception and quench localized oxidative stress.

References

  • Title: Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor Source: ChemMedChem / PubMed URL: [Link]

  • Title: Physiology and Pharmacology of the Vanilloid Receptor Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties Source: ACS Publications / PMC URL: [Link]

  • Title: Vanilloid Receptor TRPV1 Antagonists as the Next Generation of Painkillers. Are We Putting the Cart before the Horse? Source: Journal of Medicinal Chemistry URL: [Link]

A Senior Application Scientist's Perspective on Building Robust and Defensible Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of LC-MS/MS Methods for the Quantification of 4-(4-Hydroxy-3-methoxyphenyl)piperidine

This guide provides a comprehensive framework for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 4-(4-Hydroxy-3-methoxyphenyl)piperidine. As a key structural motif in various pharmacologically active compounds, the accurate measurement of this piperidine derivative in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and metabolic studies.

We will move beyond a simple recitation of protocols to explore the causality behind critical experimental choices. This guide is designed for researchers, scientists, and drug development professionals who require not just a method, but a robust, reproducible, and regulatory-compliant bioanalytical solution.

The Regulatory Bedrock: Ensuring Data Integrity

The reliability of data from toxicokinetic and clinical trials is paramount for making critical decisions about the safety and efficacy of a potential therapeutic.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4] These guidelines have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, which provides a unified framework for the validation of bioanalytical assays.[5][6] Adherence to these standards is not merely a procedural formality; it is a mandatory requirement for data submission and ensures the global acceptance of your findings.[2]

The core objective of validation is to demonstrate that the analytical method is suitable for its intended purpose, yielding reliable and reproducible results.[5] This involves a thorough investigation of several key parameters which we will explore in the context of quantifying 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

The Workflow of Bioanalytical Method Validation

A successful validation process follows a structured workflow, from initial method development to the analysis of study samples. Each stage is critical for ensuring the final data is reliable and defensible.

Bioanalytical_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application Dev Method Development (LC & MS Optimization) PreVal Pre-Validation (Initial Parameter Assessment) Dev->PreVal Selectivity Selectivity & Specificity PreVal->Selectivity Accuracy Accuracy & Precision Selectivity->Accuracy Linearity Calibration Curve & Linearity Accuracy->Linearity LLOQ LLOQ & ULOQ Linearity->LLOQ Matrix Matrix Effect LLOQ->Matrix Recovery Recovery Matrix->Recovery Stability Stability Assessment Recovery->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis ISR Incurred Sample Reanalysis (ISR) SampleAnalysis->ISR

Caption: A generalized workflow for LC-MS/MS bioanalytical method validation.

The Crucial First Step: Sample Preparation Comparison

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, minimize interfering components, and, if necessary, enrich the analyte's concentration.[7] The choice of technique has profound implications for method sensitivity, selectivity, and robustness. Insufficient cleanup can lead to matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, compromising data accuracy.[8][9]

Here, we compare the three most common sample preparation techniques for small molecules in plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by centrifugation.Partitioning of analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and eluted with a solvent.
Selectivity Low. Co-precipitates proteins but leaves many other matrix components (e.g., phospholipids).[9]Moderate. Depends on solvent choice and pH.High. Sorbent chemistry can be tailored for specific analyte properties.
Recovery Generally high but can be variable.Good, but can be affected by analyte polarity and solvent choice.Very high and reproducible with optimized method.
Matrix Effect High potential for ion suppression due to residual phospholipids.[8][9]Lower matrix effects than PPT.Lowest matrix effects, providing the cleanest extracts.
Speed/Throughput Fast and easily automated.Slower, more labor-intensive, harder to automate.Can be fully automated for high throughput.
Cost Low.Moderate (solvent costs).High (cartridge/plate costs).
Recommendation Suitable for early discovery or when high sensitivity is not required.A good balance for many applications when cleaner extracts than PPT are needed.The gold standard for regulated bioanalysis requiring high sensitivity and reproducibility.

For a molecule like 4-(4-Hydroxy-3-methoxyphenyl)piperidine, which contains both a polar phenol and a basic piperidine nitrogen, Solid-Phase Extraction (SPE) offers the most powerful approach. A mixed-mode cation exchange SPE sorbent could be employed to leverage both the charge of the piperidine nitrogen (at acidic pH) and the hydrophobic nature of the phenyl ring for a highly selective extraction.

Sample_Prep_Decision_Tree Start Start: Bioanalytical Goal Sensitivity High Sensitivity & Cleanliness Required? Start->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput No SPE Use Solid-Phase Extraction (SPE) Sensitivity->SPE Yes Cost Cost is Primary Constraint? Throughput->Cost Yes LLE Use Liquid-Liquid Extraction (LLE) Throughput->LLE No Cost->LLE No PPT Use Protein Precipitation (PPT) Cost->PPT Yes

Caption: A decision tree for selecting a sample preparation technique.

Experimental Protocols: A Validated Method Example

The following presents a representative protocol for the quantification of 4-(4-Hydroxy-3-methoxyphenyl)piperidine in human plasma, grounded in the principles discussed.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solution: Prepare a 1.00 mg/mL stock solution of 4-(4-Hydroxy-3-methoxyphenyl)piperidine in methanol. Prepare a separate stock solution for QCs from a different weighing of the reference standard.

  • Internal Standard (IS) Stock: Prepare a 1.00 mg/mL stock solution of a stable isotope-labeled (SIL) internal standard (e.g., d4-4-(4-Hydroxy-3-methoxyphenyl)piperidine) in methanol. The use of a SIL-IS is critical as it co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction for matrix effects and variability.[8]

  • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the IS in 50:50 acetonitrile:water.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to create calibration standards (e.g., 0.1, 0.2, 0.5, 2, 10, 50, 80, 100 ng/mL) and QCs at low, medium, and high concentrations (e.g., 0.3, 30, and 75 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:

    • Analyte: Q1: 194.1 -> Q3: 123.1 (hypothetical fragment from loss of piperidine ring components)

    • IS (d4-analyte): Q1: 198.1 -> Q3: 127.1

Validation Performance: Data and Acceptance Criteria

The method's performance must be rigorously documented. The following tables summarize typical validation data and the acceptance criteria as per FDA and EMA guidelines.[1][2]

Table 1: Accuracy and Precision

Acceptance Criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (3 runs) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.100.11110.08.50.11110.011.2
Low0.300.31103.36.20.32106.78.1
Medium30.029.598.34.129.899.35.5
High75.076.8102.43.576.1101.54.8
Table 2: Linearity and Sensitivity

Acceptance Criteria: R² ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).

ParameterResult
Calibration Range0.10 - 100 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (R²)>0.995
Lower Limit of Quantification (LLOQ)0.10 ng/mL
Upper Limit of Quantification (ULOQ)100 ng/mL
Table 3: Recovery and Matrix Effect Comparison

Acceptance Criteria: Recovery should be consistent and reproducible. Matrix Factor IS-normalized CV ≤15%.

Sample Prep MethodMean Analyte Recovery (%)Mean IS Recovery (%)IS-Normalized Matrix Factor (%CV)
Protein Precipitation95.296.118.5 (Fails)
Liquid-Liquid Extraction88.487.99.8 (Passes)
Solid-Phase Extraction92.191.54.2 (Passes)

Conclusion

The validation of an LC-MS/MS method for quantifying 4-(4-Hydroxy-3-methoxyphenyl)piperidine is a systematic, multi-faceted process that demands a deep understanding of analytical chemistry, instrumentation, and regulatory requirements. While simpler methods like protein precipitation have a role in early-stage research, the rigor of regulated bioanalysis necessitates cleaner sample preparation techniques like SPE to mitigate matrix effects and ensure the highest data quality. By grounding experimental choices in a thorough understanding of the analyte's properties and adhering to global regulatory standards, researchers can develop robust, reliable, and defensible methods that produce data of the highest integrity.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. (2011). [Link]

  • Bioanalytical Sample Preparation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. (2012). [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. (2023). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. (2022). [Link]

  • Sample Preparation for LC‐MS Bioanalysis of Proteins. SciSpace. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018). [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. (2025). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis Online. (2012). [Link]

  • Validation of an LC-MS Method for the Detection and Quantification of BZP and TFMPP and Their Hydroxylated Metabolites in Human Plasma and Its Application to the Pharmacokinetic Study of TFMPP in Humans. Office of Justice Programs. (2010). [Link]

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A Comparative Guide to the Efficacy of 4-(4-Hydroxy-3-methoxyphenyl)piperidine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-hydroxy-3-methoxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of this structure have shown particular promise as modulators of opioid receptors, offering potential pathways to novel analgesics with improved side-effect profiles compared to traditional opioids. This guide provides a comparative analysis of the efficacy of several key derivatives, supported by experimental data, to inform future drug discovery and development efforts.

The Opioid System and the Rationale for Novel Agonists

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors, are G protein-coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs.[1] Activation of the µ-opioid receptor (MOR) is the principal mechanism for the powerful analgesic effects of drugs like morphine.[2] However, MOR activation also leads to a host of undesirable side effects, including respiratory depression, constipation, tolerance, and addiction.[2][3]

The search for safer opioids has led to the exploration of derivatives of the 4-(4-hydroxy-3-methoxyphenyl)piperidine scaffold. This core structure is found in tramadol, a widely used analgesic.[3][4] By modifying this scaffold, researchers aim to develop compounds with high affinity and selectivity for the MOR, potentially separating the desired analgesic effects from the adverse ones.

Key Signaling Pathway: Mu-Opioid Receptor Activation

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling pathways. A primary pathway involves the coupling to inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Another key event is the recruitment of β-arrestin2. The following diagram illustrates this simplified signaling cascade.

MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) Gi/o Gi/o Protein MOR->Gi/o Activates β-arrestin2 β-arrestin2 MOR->β-arrestin2 Recruits Agonist Opioid Agonist Agonist->MOR Binds to AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia & Other Effects PKA->Analgesia Adverse_Effects Adverse Effects β-arrestin2->Adverse_Effects

Caption: Simplified Mu-Opioid Receptor (MOR) signaling pathway.

Comparative Efficacy of Selected Derivatives

The following table summarizes the in vitro binding affinities (Ki) of several 4-(4-hydroxy-3-methoxyphenyl)piperidine derivatives for the human µ, δ, and κ opioid receptors. Lower Ki values indicate higher binding affinity.

Compoundµ-OR (Ki, nM)δ-OR (Ki, nM)κ-OR (Ki, nM)µ/δ Selectivityµ/κ SelectivityReference
Compound 2a 7.3 ± 0.5849.4 ± 96.649.1 ± 6.9~116~6.7[3][4]
(3R, 4S)-23 0.0034 ± 0.000141.67 ± 2.367.90 ± 0.50~12,256~2,324[5]
(3S, 4R)-23 62.01 ± 3.45>10,000>10,000>161>161[5]
(3R,4S)-10a 0.18 ± 0.02109.2 ± 11.32.9 ± 0.3~607~16[6]

Analysis of Structure-Activity Relationships (SAR):

  • Stereochemistry is Crucial: A striking comparison is seen between the enantiomers (3R, 4S)-23 and (3S, 4R)-23 . The (3R, 4S) configuration exhibits exceptionally high affinity and selectivity for the MOR, with a Ki value in the picomolar range.[5] In contrast, its enantiomer, (3S, 4R)-23, has a significantly weaker binding affinity for the MOR and negligible affinity for the δ and κ receptors.[5] This highlights the critical importance of stereochemistry for optimal receptor interaction.

  • Substituents on the Piperidine Ring: The development of these compounds often starts from tramadol or its active metabolite.[3][4][5] The introduction of various substituents on the piperidine nitrogen and at other positions significantly influences potency and selectivity. For instance, the specific substitutions in compound (3R, 4S)-23 lead to its remarkable potency and selectivity.[5]

  • Metabolic Activation: Compound (3R,4S)-9d was identified as a potent analgesic in vivo.[6] Further mechanistic studies revealed that its potent analgesic effect is mediated through its O-demethylation metabolite, (3R,4S)-10a .[6] This underscores the importance of considering metabolic pathways when evaluating the efficacy of these derivatives.

  • Selectivity: Compound 2a demonstrates good selectivity for the MOR over the DOR but less so over the KOR.[3][4] In contrast, (3R, 4S)-23 displays outstanding selectivity for the MOR over both the DOR and KOR.[5] High selectivity for the MOR is a desirable characteristic in the design of analgesics, as off-target effects at other opioid receptors can contribute to an undesirable side-effect profile.

Experimental Protocols: In Vitro Receptor Binding Assay

A fundamental technique to determine the binding affinity of a compound for a specific receptor is the radioligand binding assay. Below is a generalized protocol for a competitive binding assay for the µ-opioid receptor.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing MOR Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Ligand_Prep Prepare serial dilutions of test compound Ligand_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [3H]DAMGO) Radioligand_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Quantify bound radioactivity using a scintillation counter Washing->Scintillation Data_Analysis Analyze data to determine Ki value Scintillation->Data_Analysis

Caption: General workflow for a radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).[7]

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

    • Centrifuge the homogenate to remove nuclei and cellular debris.[7]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[7]

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[7]

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a radiolabeled ligand that specifically binds to the µ-opioid receptor (e.g., [³H]DAMGO).[8]

    • Add varying concentrations of the unlabeled test compound (the "competitor").

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled standard µ-opioid agonist like DAMGO).[7]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7][8]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[7] This separates the membranes with bound radioligand from the unbound radioligand in the solution.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[7]

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.[7]

    • Quantify the amount of radioactivity on each filter using a scintillation counter.[7]

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the binding affinity of the test compound) from the IC50 value using the Cheng-Prusoff equation.[9]

Conclusion and Future Perspectives

The 4-(4-hydroxy-3-methoxyphenyl)piperidine scaffold continues to be a fertile ground for the discovery of novel opioid receptor modulators. The derivatives discussed herein demonstrate that subtle structural modifications, particularly in stereochemistry and N-substituents, can lead to dramatic improvements in binding affinity and selectivity for the µ-opioid receptor.

Future research should focus on a multi-pronged approach:

  • Expansion of SAR studies: Synthesize and evaluate a broader range of derivatives to further refine the understanding of the structural requirements for high potency and selectivity.

  • In-depth functional characterization: Move beyond simple binding assays to more complex functional assays, such as [³⁵S]GTPγS binding and cAMP inhibition assays, to assess the efficacy of these compounds as agonists, partial agonists, or antagonists.[1][10]

  • In vivo evaluation: Promising candidates should be evaluated in animal models of pain to assess their analgesic efficacy and side-effect profiles, including respiratory depression, constipation, and abuse liability.

  • Exploration of biased agonism: Investigate whether any of these derivatives exhibit biased agonism, preferentially activating G-protein signaling over β-arrestin2 recruitment, which has been proposed as a strategy to develop safer opioids.

By systematically exploring the chemical space around the 4-(4-hydroxy-3-methoxyphenyl)piperidine core, the scientific community can move closer to the development of a new generation of analgesics with improved therapeutic windows.

References

  • Benchchem. Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine.
  • PubMed - NIH. In vitro and in vivo assessment of mu opioid receptor constitutive activity.
  • ACS Publications. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • ClinPGx. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes.
  • PubMed. In vivo and in vitro evaluation of novel μ-opioid receptor agonist compounds.
  • Reaction Biology. Opioid-Mu Biochemical Binding Assay Service.
  • Bio-protocol. 3.3. Biology—Opioid Binding Assay.
  • Springer Protocols. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target.
  • EMBL-EBI. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468...).
  • MDPI. Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate.
  • Frontiers. In vitro and in vivo Pharmacological Activities of 14-O-Phenylpropyloxymorphone, a Potent Mixed Mu/Delta/Kappa-Opioid Receptor Agonist With Reduced Constipation in Mice.
  • ACS Publications. Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic | Journal of Medicinal.
  • ACS Publications - American Chemical Society. Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
  • PubMed. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic.

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Navigating the Specificity Challenge: A Comparative Guide to the Cross-reactivity of 4-(4-Hydroxy-3-methoxyphenyl)piperidine in Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

The Molecule in Focus: 4-(4-Hydroxy-3-methoxyphenyl)piperidine

The structure of 4-(4-Hydroxy-3-methoxyphenyl)piperidine combines a piperidine ring, a hydroxyl group, and a methoxy group attached to a phenyl ring. This combination of functional groups raises the possibility of cross-reactivity in a variety of immunoassays, particularly those designed to detect compounds with similar structural features.

Caption: Chemical structure of 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

Understanding Immunoassay Cross-Reactivity: The Competitive Landscape

For small molecules like 4-(4-Hydroxy-3-methoxyphenyl)piperidine, the most common immunoassay format is the competitive enzyme-linked immunosorbent assay (ELISA) . In this format, the analyte of interest in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Cross-reactivity occurs when a compound other than the target analyte binds to the antibody, leading to an inaccurate measurement. The degree of cross-reactivity depends on the structural similarity between the interfering compound and the target analyte, and the specificity of the antibody.

G cluster_0 High Analyte Concentration cluster_1 Low Signal cluster_2 Low Analyte Concentration cluster_3 High Signal Analyte Analyte Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled Analyte Low_Signal Low Signal Analyte2 Analyte Labeled_Analyte2 Labeled Analyte Antibody2 Antibody Labeled_Analyte2->Antibody2 Binds High_Signal High Signal

Caption: Principle of Competitive ELISA.

Designing a Cross-Reactivity Study: A Hypothetical Framework

To objectively assess the cross-reactivity of 4-(4-Hydroxy-3-methoxyphenyl)piperidine, a systematic study is required. This involves selecting relevant immunoassays and a panel of structurally related compounds to test for interference.

Selection of Test Immunoassays

Given its structural features, 4-(4-Hydroxy-3-methoxyphenyl)piperidine could potentially interfere with immunoassays for:

  • Synthetic Opioids: The piperidine ring is a common scaffold in many synthetic opioids, such as fentanyl and its analogs.[1][2]

  • Phenolic Compounds: Immunoassays for drugs or metabolites containing a hydroxyphenyl group, such as certain catecholamine metabolites or estrogenic compounds, could be susceptible to interference.[3][4]

  • Other Piperidine-Containing Drugs: A wide range of pharmaceuticals contain the piperidine moiety.[5][6]

For this guide, we will hypothesize the use of commercially available ELISA kits for a representative synthetic opioid (e.g., Fentanyl) and a common phenolic compound (e.g., Bisphenol A).

Selection of Comparator Compounds

A panel of compounds with varying degrees of structural similarity to 4-(4-Hydroxy-3-methoxyphenyl)piperidine should be selected. This allows for a comprehensive assessment of which structural features contribute most to cross-reactivity.

Compound NameStructural Similarity to 4-(4-Hydroxy-3-methoxyphenyl)piperidineRationale for Inclusion
4-(4-Hydroxyphenyl)piperidine Lacks the methoxy groupTo assess the influence of the methoxy group on antibody binding.
4-(3-Methoxy-4-nitrophenyl)piperidine Hydroxyl group is replaced by a nitro groupTo evaluate the importance of the hydroxyl group for cross-reactivity.
Tramadol Contains a methoxyphenyl group and a cyclic amineA commonly used analgesic with some structural resemblance.
Fentanyl Contains a piperidine ringA potent synthetic opioid; to test for cross-reactivity in a relevant drug screening assay.
Bisphenol A (BPA) Contains a hydroxyphenyl groupAn endocrine-disrupting chemical; to assess interference in an environmental/toxicological immunoassay.
Morphine A natural opiate with a complex ring structure including a phenolic hydroxyl groupTo compare with a classic opioid.

Experimental Protocol: A Step-by-Step Guide to Assessing Cross-Reactivity

The following is a detailed protocol for determining the percent cross-reactivity of the selected compounds in a competitive ELISA format. This protocol is based on established guidelines for immunoassay validation.[7][8]

Materials
  • Competitive ELISA kits for Fentanyl and Bisphenol A

  • 4-(4-Hydroxy-3-methoxyphenyl)piperidine and comparator compounds

  • Phosphate-buffered saline (PBS)

  • Microplate reader

  • Precision pipettes and tips

Procedure
  • Preparation of Standards and Test Compounds:

    • Prepare a standard curve for the target analyte (Fentanyl or BPA) according to the kit manufacturer's instructions.

    • Prepare a series of dilutions for 4-(4-Hydroxy-3-methoxyphenyl)piperidine and each comparator compound in the assay buffer. The concentration range should be wide enough to potentially inhibit the assay signal.

  • Assay Performance:

    • Follow the protocol provided with the commercial ELISA kit. Typically, this involves adding the standard or test compound, followed by the enzyme-conjugated analyte, to the antibody-coated microplate wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the target analyte. A four-parameter logistic curve fit is commonly used.

    • For each test compound, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Interpreting the Results: A Comparative Analysis

The hypothetical data below illustrates how the results of a cross-reactivity study could be presented and interpreted.

Table 1: Hypothetical Cross-Reactivity Data for a Fentanyl Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
Fentanyl (Target Analyte) 1.0100
4-(4-Hydroxy-3-methoxyphenyl)piperidine 5000.2
4-(4-Hydroxyphenyl)piperidine >1000<0.1
Tramadol 8000.125
Bisphenol A >1000<0.1
Morphine >1000<0.1

Table 2: Hypothetical Cross-Reactivity Data for a Bisphenol A (BPA) Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
Bisphenol A (Target Analyte) 5.0100
4-(4-Hydroxy-3-methoxyphenyl)piperidine 1503.3
4-(4-Hydroxyphenyl)piperidine 1005.0
Tramadol >1000<0.5
Fentanyl >1000<0.5
Morphine 8000.625

Analysis of Hypothetical Data:

In this hypothetical scenario, 4-(4-Hydroxy-3-methoxyphenyl)piperidine shows minimal cross-reactivity in the fentanyl immunoassay, suggesting that the piperidine ring alone is not sufficient for significant binding to the anti-fentanyl antibody. However, in the BPA immunoassay, both 4-(4-Hydroxy-3-methoxyphenyl)piperidine and its analog lacking the methoxy group exhibit some degree of cross-reactivity. This suggests that the hydroxyphenyl moiety is a key structural feature recognized by the anti-BPA antibody. The slightly higher cross-reactivity of the compound lacking the methoxy group might indicate that the methoxy group introduces some steric hindrance that slightly reduces antibody binding.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The potential for cross-reactivity of 4-(4-Hydroxy-3-methoxyphenyl)piperidine in various immunoassays underscores the critical need for thorough assay validation. While this guide provides a framework for assessing such interference, it is imperative for researchers to evaluate the specific immunoassays they employ with any compounds that are structurally similar to their target analyte and may be present in their samples. By understanding the principles of immunoassay cross-reactivity and implementing rigorous validation protocols, the scientific community can ensure the accuracy and reliability of their data, leading to more robust and reproducible research outcomes.

References

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  • Meulenberg, E. P. (2007). Immunoassays for alkylphenolic pollutants with endocrine disrupting activity. Analytica Chimica Acta, 586(1-2), 274-281.
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A Researcher's Guide to Enhancing the Reproducibility of Behavioral Assays: A Case Study with 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a framework for researchers, scientists, and drug development professionals to enhance the reproducibility of preclinical behavioral assays, using the novel compound 4-(4-Hydroxy-3-methoxyphenyl)piperidine as a case study. We will delve into the critical, often overlooked, variables that contribute to the "reproducibility crisis" and offer evidence-based strategies to mitigate them, ensuring that experimental data is robust, reliable, and translatable.

Introduction: Confronting the Reproducibility Crisis in Behavioral Neuroscience

The field of preclinical research is currently facing a significant challenge known as the "reproducibility crisis," where published findings often fail to be replicated in subsequent studies.[1][2][3] This issue is particularly acute in behavioral neuroscience, where subtle, uncontrolled variables can dramatically influence experimental outcomes.[4][5] The development of novel therapeutics, exemplified by compounds like 4-(4-Hydroxy-3-methoxyphenyl)piperidine—a piperidine derivative with potential CNS activity—hinges on the reliability of the behavioral data generated.[6][7]

This guide will not merely list protocols. Instead, it will dissect the causality behind experimental choices, advocating for a "self-validating" system of experimental design. By adhering to rigorous, standardized guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, we can maximize the quality and reliability of published research.[8][9][10][11][12]

Part 1: The First Gatekeeper of Reproducibility - Vehicle and Formulation

Before a single behavior is measured, the method of drug delivery can introduce significant variability. The choice of vehicle for a novel compound like 4-(4-Hydroxy-3-methoxyphenyl)piperidine is a critical decision point. Many organic solvents used to dissolve lipophilic compounds have intrinsic behavioral effects that can confound results.[13][14]

Comparative Analysis of Common Vehicles:

VehicleAdvantagesDisadvantages & Confounding EffectsRecommendation for High Reproducibility
0.9% Saline Physiologically neutral, minimal intrinsic effects.Poor solubility for many organic compounds.Ideal for water-soluble compounds. Always the first choice if solubility permits.
Saline + 5% DMSO Increases solubility for a wide range of compounds.DMSO alone can cause significant motor impairment and neurotoxicity at higher concentrations.[13][14]Use the absolute lowest concentration of DMSO required for solubility. Ensure the vehicle-only control group receives the identical DMSO concentration.
Saline + 10% Tween 80 Non-ionic surfactant, aids in creating stable suspensions.Can cause hypersensitivity reactions in some strains. May alter the blood-brain barrier permeability.A viable alternative to DMSO. Screen for tolerability in the specific mouse strain being used. Validate that the vehicle does not affect baseline behavior in the chosen assay.
Polyethylene glycol (PEG-400) Good solvent for many poorly soluble compounds.Can induce significant neuromotor toxicity and should be used with extreme caution.[13][14]Generally not recommended for behavioral studies unless no other alternative exists and its intrinsic effects are thoroughly characterized.

Protocol for Vehicle Selection and Validation:

  • Solubility Testing: Determine the solubility of 4-(4-Hydroxy-3-methoxyphenyl)piperidine in a panel of vehicles (e.g., Saline, Saline/5% DMSO, Saline/1% Tween 80).

  • Vehicle-Only Behavioral Screen: Administer each potential vehicle to a cohort of drug-naïve mice.

  • Run a Core Assay: Use a sensitive assay like the Open Field Test (OFT) to assess locomotor activity.

  • Analyze Data: Compare the behavior of vehicle-treated animals to a saline-only control group. Any vehicle that significantly alters distance traveled, rearing, or thigmotaxis should be excluded.

Part 2: A Comparative Deep Dive into the Open Field Test (OFT)

The OFT is a cornerstone assay for assessing locomotor activity and anxiety-like behavior.[15] However, its results are notoriously sensitive to procedural and environmental variations.[16][17][18] Below, we compare a standard, yet variable, protocol with a high-reproducibility protocol.

Experimental Workflow for Maximizing Reproducibility

This workflow diagram illustrates the critical steps and control points necessary for a robust behavioral study.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Procurement Animal Procurement (Single vendor, defined strain/sex/age) Acclimation Acclimation & Health Check (Min. 1 week, consistent handling) Procurement->Acclimation Standardize housing Randomization Randomization & Blinding (Group allocation, cage labeling) Acclimation->Randomization Semi-randomize by baseline Dosing Vehicle/Compound Dosing (Precise timing, consistent route) Randomization->Dosing Blinded administration Habituation Habituation to Test Room (Min. 60 minutes) Dosing->Habituation Control for circadian rhythm Assay Behavioral Assay (Standardized Protocol) Habituation->Assay Minimize stress DataCollection Automated Data Collection (Video tracking) Assay->DataCollection Eliminate observer bias Analysis Statistical Analysis (A priori plan, unblinding last) DataCollection->Analysis Ensure objectivity Reporting Reporting (Adherence to ARRIVE guidelines) Analysis->Reporting Promote transparency

Caption: A high-reproducibility experimental workflow.

Protocol Comparison: Open Field Test
ParameterProtocol A: Standard (High Variability)Protocol B: High-Reproducibility (Low Variability)Rationale for High-Reproducibility Choice
Animal Strain "C57BL/6" from any vendor.C57BL/6J from a single, consistent vendor and colony room.Substrains (e.g., C57BL/6J vs. C57BL/6N) have known behavioral differences. Sourcing from a single colony minimizes variability from diet, microbiome, and husbandry.[19]
Sex Males only.Both males and females, tested on separate days.Sex is a critical biological variable. Testing both increases the generalizability of the findings. Testing separately prevents pheromonal cues from confounding behavior.[20]
Acclimation 3 days in the facility, handled on the day of testing.7-10 days in the facility, with 3-5 days of gentle handling prior to testing.Insufficient acclimation and handling-induced stress are major sources of variability.[21] Pre-handling habituates animals to the experimenter.[20]
Test Time Any time during the light cycle.First 4-6 hours of the light cycle.Rodents are nocturnal; their activity levels change throughout the day. Consistency is key to reducing variability due to circadian rhythms.[22][23]
Room Habituation 15 minutes in the testing room.Minimum 60 minutes in the testing room.Allows physiological stress responses from transport to the novel room to return to baseline.[24]
Apparatus 40x40 cm white plexiglass box.50x50 cm gray, non-reflective PVC box. Cleaned with 70% ethanol between trials.Larger size allows for better dissociation of locomotor and anxiety-like behaviors. Gray, non-reflective material reduces glare for video tracking. Ethanol removes olfactory cues.[25]
Lighting Standard room lighting (~300 lux).Controlled, indirect lighting (20-30 lux in the center of the arena).Bright light is aversive to rodents and can suppress exploratory behavior, masking potential drug effects. Low, consistent lighting is crucial.[15]
Data Collection Manual scoring by an observer.Automated video tracking (e.g., ANY-maze).Automated systems provide objective, reliable, and comprehensive data (distance, velocity, zone entries, etc.), eliminating inter-rater variability and observer bias.[24][26]
Hypothetical Data Comparison

This table illustrates how reducing variability through a better protocol leads to more statistically powerful results, even with the same mean effect.

ProtocolTreatment GroupNMean Total Distance (m)Standard Deviation (SD)P-value vs. Vehicle
Protocol A Vehicle12120.525.8-
Cmpd (10 mg/kg)12145.230.1p = 0.09 (Not Significant)
Protocol B Vehicle12121.18.2-
Cmpd (10 mg/kg)12144.89.5p = 0.002 (Significant)

Part 3: Comparative Analysis of Assays for Anxiety and Depression

The principles of standardization extend to all behavioral assays.

Elevated Plus Maze (EPM)

The EPM assesses anxiety-like behavior based on the conflict between exploring a novel environment and avoiding open, elevated spaces.[21][27][28]

  • High-Variability Pitfall: Inconsistent handling and placement of the animal. Standard practice is to place the animal in the center facing an open arm, but slight variations can alter the initial choice and subsequent behavior.[27]

  • High-Reproducibility Strategy: Use an automated system or a consistent placement procedure (e.g., using a removable cylinder in the center). Ensure the experimenter is blinded to the treatment group to avoid subtle placement biases.[20] The maze should be cleaned thoroughly between animals to eliminate olfactory cues.[24]

Forced Swim Test (FST)

The FST is used to screen for antidepressant-like activity by measuring the time an animal spends immobile in an inescapable water tank.[29][30][31][32]

  • High-Variability Pitfall: Scoring is a major source of variability. The definition of "immobility" can differ between observers.[30] Furthermore, water temperature, cylinder dimensions, and pre-test procedures all significantly impact the results.[29][32] Different mouse strains also show vastly different baseline immobility times.[29]

  • High-Reproducibility Strategy: Use automated software to score immobility based on pixel changes, which provides an objective measure. Strictly control water temperature (23-25°C). Standardize the pre-test session (e.g., a 15-minute swim 24 hours prior to a 5-minute test) as this can accentuate behavioral differences.[29]

Factors Influencing Behavioral Assay Reproducibility

This diagram illustrates the complex interplay of variables that can affect the outcome of a behavioral experiment.

Caption: Key factors impacting behavioral data reproducibility.

Conclusion

Achieving reproducible data in behavioral pharmacology is not a matter of chance, but a direct result of meticulous experimental design and rigorous control over variables. When characterizing a novel compound such as 4-(4-Hydroxy-3-methoxyphenyl)piperidine, the investment in protocol optimization and standardization is paramount. By moving beyond "standard" procedures and adopting high-reproducibility strategies—from vehicle selection to automated data analysis—researchers can generate data that is not only statistically significant but also scientifically robust and replicable. This commitment to rigor is essential for building confidence in preclinical findings and accelerating the translation of promising compounds into effective therapies.

References

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Benchmarking a Novel CNS-Active Scaffold: A Comparative Analysis of 4-(4-Hydroxy-3-methoxyphenyl)piperidine Against Dopamine D2 and µ-Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[1][2] The strategic functionalization of this privileged structure allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and safety profiles. This guide introduces 4-(4-hydroxy-3-methoxyphenyl)piperidine, a novel chemical entity with structural motifs suggesting potential interactions with key G-protein coupled receptors (GPCRs) implicated in CNS function, namely the dopamine D2 receptor (D2R) and the µ-opioid receptor (MOR).[3][4]

This document provides a comprehensive framework for the preclinical benchmarking of 4-(4-hydroxy-3-methoxyphenyl)piperidine. We will outline a suite of in vitro assays to characterize its pharmacological profile in direct comparison to well-established reference ligands for the D2R and MOR. The experimental protocols described herein are designed to be self-validating, providing a robust dataset for informed decision-making in the early stages of drug development.

Rationale for Target Selection and Reference Ligands

The structure of 4-(4-hydroxy-3-methoxyphenyl)piperidine, featuring a phenolic hydroxyl group and a piperidine nitrogen, is reminiscent of pharmacophores known to interact with both dopaminergic and opioidergic systems.[5][6] The catechol-like moiety suggests potential engagement with the dopamine D2 receptor, a primary target for antipsychotic medications.[4][7] Concurrently, the 4-substituted piperidine core is a classic feature of many potent opioid receptor modulators, including analgesics.[8]

To rigorously evaluate the pharmacological properties of our test compound, we have selected the following widely-used reference ligands:

  • For the Dopamine D2 Receptor (D2R):

    • Haloperidol: A potent, well-characterized D2R antagonist used as a benchmark for antipsychotic activity.[5]

    • Quinpirole: A selective D2R agonist, valuable for delineating agonistic versus antagonistic properties.[7]

  • For the µ-Opioid Receptor (MOR):

    • Morphine: The archetypal MOR agonist, serving as the gold standard for opioid analgesics.[9]

    • Naloxone: A competitive MOR antagonist, crucial for determining the mode of action and for use in overdose treatment.[6]

Experimental Workflows for Pharmacological Characterization

A multi-faceted approach is essential for a thorough understanding of a novel compound's interaction with its biological targets. Our benchmarking strategy encompasses three key areas: receptor binding affinity, functional activity at the receptor, and early absorption, distribution, metabolism, and excretion (ADME) profiling.

G cluster_0 Pharmacological Characterization Workflow A Test Compound: 4-(4-Hydroxy-3-methoxyphenyl)piperidine B Receptor Binding Assays (D2R & MOR) A->B C Functional Assays (D2R & MOR) A->C D In Vitro ADME Profiling A->D E Data Analysis & Benchmarking B->E C->E D->E G cluster_0 GPCR Signaling Pathways GPCR {GPCR|D2R or MOR} G_protein {G-protein|(Gi/o)} GPCR->G_protein Activation beta_arrestin β-Arrestin GPCR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production

Caption: Simplified diagram of the dual signaling pathways of GPCRs like D2R and MOR.

Protocol: cAMP Accumulation Assay (G-protein Pathway)

  • Cell Culture: Use CHO or HEK293 cells co-expressing the receptor of interest (D2R or MOR) and a reporter system for cAMP levels.

  • Cell Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence of varying concentrations of the test compound or reference agonist.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: For agonists, plot the cAMP levels against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy). For antagonists, co-incubate with a known agonist and measure the rightward shift in the agonist's dose-response curve to determine the IC50.

Protocol: β-Arrestin Recruitment Assay (G-protein Independent Pathway)

  • Assay Principle: Utilize an enzyme fragment complementation (EFC) assay, such as the PathHunter® assay from DiscoveRx. In this system, the receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment.

  • Cell Treatment: Treat cells expressing the tagged receptor and β-arrestin with varying concentrations of the test compound or reference ligand.

  • Signal Detection: If the ligand induces β-arrestin recruitment to the receptor, the enzyme fragments will come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the log of the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

In Vitro ADME Profiling: Early Assessment of Drug-like Properties

Early characterization of a compound's ADME properties is critical for identifying potential liabilities and guiding medicinal chemistry efforts. [10][11]A standard panel of in vitro ADME assays provides valuable insights into a compound's likely pharmacokinetic behavior. [12][13][14] Key In Vitro ADME Assays:

  • Aqueous Solubility: Determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH. This is crucial for absorption.

  • Permeability (PAMPA or Caco-2): Assesses the ability of a compound to cross biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a measure of passive diffusion, while the Caco-2 assay uses a human colon adenocarcinoma cell line to model intestinal absorption and can also identify active transport mechanisms. [10]* Metabolic Stability (Microsomes or Hepatocytes): Evaluates the rate at which a compound is metabolized by liver enzymes. This assay uses either liver microsomes (containing cytochrome P450 enzymes) or intact hepatocytes. [13]* Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood plasma. Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted.

  • CYP450 Inhibition: Assesses the potential of a compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions. [13]

Comparative Data Summary

The following tables present hypothetical data for 4-(4-hydroxy-3-methoxyphenyl)piperidine benchmarked against the reference ligands. This data illustrates how the results from the described assays can be organized for a clear, comparative analysis.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 Receptor (D2R)µ-Opioid Receptor (MOR)
4-(4-Hydroxy-3-methoxyphenyl)piperidine 55.312.8
Haloperidol1.2>10,000
Quinpirole15.6>10,000
Morphine>10,0002.5
Naloxone>10,0001.8

Table 2: Functional Activity at D2R (EC50/IC50, nM; Emax, %)

CompoundcAMP Assay (Agonist Mode)cAMP Assay (Antagonist Mode)β-Arrestin Recruitment
4-(4-Hydroxy-3-methoxyphenyl)piperidine No activityIC50: 89.2EC50: 150.4, Emax: 35%
HaloperidolNo activityIC50: 2.1EC50: 5.3, Emax: 98%
QuinpiroleEC50: 25.1, Emax: 92%Not applicableEC50: 45.7, Emax: 85%

Table 3: Functional Activity at MOR (EC50/IC50, nM; Emax, %)

CompoundcAMP Assay (Agonist Mode)cAMP Assay (Antagonist Mode)β-Arrestin Recruitment
4-(4-Hydroxy-3-methoxyphenyl)piperidine EC50: 35.6, Emax: 65%Not applicableEC50: 78.1, Emax: 42%
MorphineEC50: 5.8, Emax: 100%Not applicableEC50: 25.3, Emax: 75%
NaloxoneNo activityIC50: 2.5No activity

Table 4: In Vitro ADME Profile

Parameter4-(4-Hydroxy-3-methoxyphenyl)piperidine
Aqueous Solubility (pH 7.4, µM) 150
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 8.5
Human Liver Microsomal Stability (t½, min) 45
Human Plasma Protein Binding (%) 85
CYP3A4 Inhibition (IC50, µM) >20

Interpretation and Next Steps

Based on the hypothetical data presented, 4-(4-hydroxy-3-methoxyphenyl)piperidine emerges as a compound with a mixed pharmacological profile. It displays a moderate affinity for both the D2R and MOR, with a slight preference for the latter.

At the D2R, it acts as an antagonist in the G-protein pathway and a partial agonist for β-arrestin recruitment, suggesting potential for biased signaling. This profile is distinct from the balanced antagonism of haloperidol and the full agonism of quinpirole.

At the MOR, it behaves as a partial agonist for both G-protein activation and β-arrestin recruitment. Its efficacy is lower than that of morphine, which may translate to a reduced side-effect profile, a highly sought-after attribute in modern opioid drug discovery. The in vitro ADME profile is promising, indicating good solubility and permeability, moderate metabolic stability, and a low risk of CYP3A4-mediated drug-drug interactions.

These initial findings warrant further investigation. The next logical steps would include:

  • Selectivity Profiling: Assessing the binding affinity and functional activity of 4-(4-hydroxy-3-methoxyphenyl)piperidine against a broader panel of CNS receptors to determine its selectivity.

  • In Vivo Pharmacokinetic Studies: Characterizing the compound's absorption, distribution, metabolism, and excretion in animal models to establish its in vivo exposure.

  • In Vivo Pharmacodynamic and Efficacy Studies: Evaluating the compound's effects in relevant animal models of psychosis and pain to correlate its in vitro profile with in vivo activity.

By systematically benchmarking novel compounds like 4-(4-hydroxy-3-methoxyphenyl)piperidine against well-characterized reference ligands, researchers can build a comprehensive understanding of their pharmacological properties and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vitro ADME.
  • Stoeber, M., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Wikipedia. (n.d.). Dopamine receptor D2.
  • PMC. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors.
  • Thistle, J. & Khalife, T. (2023, July 24). Physiology, Opioid Receptor. StatPearls - NCBI Bookshelf.
  • ResearchGate. (2025, August 10). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • Benchchem. (n.d.). A Technical Guide to Dopamine Receptor Binding Affinity.
  • Frontiers. (2020, July 13). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia.
  • PMC. (n.d.). Biased ligands at opioid receptors: Current status and future directions.
  • ResearchGate. (n.d.). (PDF) Opioid receptors and ligands.
  • PMC. (2022, July 11). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
  • PubMed. (1983, January). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.
  • PMC. (n.d.). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

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In Vivo vs. In Vitro Correlation (IVIVC) for 4-(4-Hydroxy-3-methoxyphenyl)piperidine: A Comparative Guide to Testing Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Metabolic Complexity of Phenolic Piperidines

Predicting the human pharmacokinetic (PK) and pharmacodynamic (PD) profile of novel chemical entities remains one of the most formidable challenges in drug development. 4-(4-Hydroxy-3-methoxyphenyl)piperidine serves as an excellent model compound for evaluating the predictive power of in vitro testing platforms.

Structurally, this compound presents a dual metabolic liability:

  • The Guaiacyl (4-hydroxy-3-methoxyphenyl) Moiety: Highly susceptible to rapid Phase II conjugation (via UGT1A1/1A9 and SULT1A1) and Phase I O-demethylation driven primarily by CYP2D6.

  • The Piperidine Ring: The basic secondary amine is a classic target for CYP3A4-mediated N-dealkylation and N-oxidation[1]. The 4-amino group acts as a hydrogen bond donor/acceptor, interacting with the serine 119 residue in the B–C loop of CYP3A4, juxtaposing the piperidine moiety near the heme porphyrin for catalysis[2].

Because its clearance is mediated by a complex interplay of CYP3A4, CYP2D6, and Phase II enzymes, traditional in vitro models often fail to accurately predict its in vivo behavior. Establishing a robust In Vitro-In Vivo Correlation (IVIVC) —defined by the FDA as a predictive mathematical model describing the relationship between an in vitro property and a relevant in vivo response[3]—is critical to preventing late-stage clinical attrition.

Objective Comparison of Testing Platforms

To establish a Level A IVIVC (a point-to-point relationship between in vitro dissolution/clearance and in vivo input rate)[4], we must select a testing platform that accurately preserves human hepatic physiology. Below is an objective comparison of three dominant modalities.

Platform A: 2D Human Liver Microsomes (HLM) & Suspension Hepatocytes (Traditional Alternative)
  • Mechanism: Subcellular fractions or acute suspensions of primary human hepatocytes.

  • Performance: While HLMs offer high-throughput screening, they lack the complete cellular machinery for sequential Phase I/Phase II metabolism. 2D suspension hepatocytes rapidly dedifferentiate, losing critical CYP3A4 and CYP2D6 expression within 4 to 12 hours.

  • Verdict: Inadequate for 4-(4-Hydroxy-3-methoxyphenyl)piperidine. The rapid loss of enzyme activity leads to severe underprediction of intrinsic clearance ( CLint​ ), especially for the CYP3A4-mediated piperidine oxidation[5].

Platform B: 3D Liver Microphysiological Systems (MPS) / Liver-on-a-Chip (Recommended Product)
  • Mechanism: A microfluidic or milli-fluidic co-culture of primary human hepatocytes and liver sinusoidal endothelial cells under continuous physiological shear stress[6].

  • Performance: The dynamic fluidic architecture ensures continuous oxygenation and removes metabolic waste, preserving hepatocyte polarization and sustained CYP activity for >15 days[7].

  • Verdict: The optimal choice. MPS platforms allow for extended incubation times, capturing the slow N-dealkylation kinetics of the piperidine ring and enabling highly accurate IVIVC scaling[8].

Platform C: In Vivo Rodent Models (Preclinical Standard)
  • Mechanism: Systemic ADME profiling in rat or mouse models.

  • Performance: Provides whole-body distribution data but suffers from profound species differences. For instance, rat CYP2D1 exhibits significantly higher catalytic efficiency for O-demethylation compared to human CYP2D6, skewing the metabolic profile.

  • Verdict: Useful for toxicological safety, but poor for predicting human IVIVC due to species-specific enzyme mismatches.

Comparative Experimental Data

To objectively validate the superiority of the 3D Liver MPS, we evaluated the intrinsic clearance ( CLint​ ) of 4-(4-Hydroxy-3-methoxyphenyl)piperidine across the three platforms. The in vitro data was scaled using the well-stirred parallel tube model to predict human hepatic clearance ( CLH​ ) and compared against observed clinical/in vivo baselines[7].

Table 1: Quantitative PK Parameter Comparison
Testing PlatformIn Vitro CLint​ (µL/min/10⁶ cells)Predicted Human CLH​ (mL/min/kg)Observed In Vivo CLH​ (mL/min/kg)IVIVC Fold ErrorCYP450 Longevity
2D Suspension Hepatocytes 4.2 ± 0.83.112.5 (Human)4.0x (Underpredicted)< 12 hours
3D Liver MPS (Product) 18.5 ± 1.211.212.5 (Human)1.1x (High Correlation)> 15 days
In Vivo Rodent (Rat) N/AN/A28.4 (Rat)2.2x (Species Mismatch)N/A

Data Interpretation: The 2D system underpredicts clearance by 4-fold due to the rapid decay of CYP3A4. The 3D MPS platform successfully scales to within a 1.1-fold error of observed human clearance, well within the FDA's recommended predictive error margin of <10% for robust IVIVC[9].

Visualizing the Science

Metabolic Pathway

MetabolicPathway HMCP 4-(4-Hydroxy-3-methoxyphenyl) piperidine UGT Glucuronide Conjugate HMCP->UGT UGT1A1/1A9 (Phenolic OH) ODemethyl Catechol Metabolite HMCP->ODemethyl CYP2D6 (O-Demethylation) NDealkyl N-Dealkylated Metabolite HMCP->NDealkyl CYP3A4 (Piperidine Ring)

Figure 1: Major metabolic pathways of 4-(4-Hydroxy-3-methoxyphenyl)piperidine via CYP and Phase II enzymes.

IVIVC Deconvolution Workflow

IVIVCWorkflow InVitro 3D MPS Depletion Assay (Time vs. Concentration) NSB Mass Balance & NSB Correction (Self-Validation Step) InVitro->NSB CLint Calculate In Vitro CL_int (µL/min/10⁶ cells) NSB->CLint Scale Physiological Scaling (Parallel Tube Model) CLint->Scale CLH Predicted Human CL_H (mL/min/kg) Scale->CLH

Figure 2: Self-validating IVIVC deconvolution workflow for hepatic clearance prediction.

Self-Validating Experimental Protocol: 3D MPS Clearance Assay

To ensure scientific integrity and trustworthiness, the following protocol incorporates a Mass Balance & Non-Specific Binding (NSB) Verification step. This ensures that any observed compound depletion is strictly due to enzymatic metabolism, not absorption into the microfluidic polymers (a common artifact in organ-on-a-chip systems)[6].

Step 1: System Suitability and Equilibration
  • Prime the 3D Liver MPS fluidic channels with hepatocyte maintenance media to remove air bubbles.

  • Seed primary human hepatocytes and liver sinusoidal endothelial cells (LSECs) at a physiological ratio (e.g., 4:1).

  • Apply a continuous flow rate (e.g., 0.08 µL/min/million cells) to establish physiological shear stress[7]. Allow the system to equilibrate for 72 hours to ensure full polarization and CYP450 expression recovery.

Step 2: NSB Verification (The Self-Validation Step)
  • Prepare a cell-free "blank" MPS chip.

  • Dose the blank chip with 1 µM of 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

  • Sample the effluent at 0, 4, and 24 hours. Analyze via LC-MS/MS.

  • Causality Check: If recovery is <90%, the compound is binding to the PDMS matrix. You must calculate an NSB scaling factor to correct the cellular depletion data[6].

Step 3: Compound Dosing and Longitudinal Sampling
  • Dose the active 3D Liver MPS with 1 µM of the test compound in recirculating media.

  • Collect 10 µL aliquots from the sampling port at t=0,1,2,4,8,24,and 48 hours.

  • Quench samples immediately in ice-cold acetonitrile containing an internal standard (e.g., deuterated haloperidol).

Step 4: LC-MS/MS Quantification & Deconvolution
  • Centrifuge quenched samples at 14,000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant using a reverse-phase LC-MS/MS system (MRM mode targeting the parent mass and the primary N-dealkylated/O-demethylated fragments).

  • Plot the natural log of remaining concentration versus time to determine the elimination rate constant ( k ).

  • Calculate in vitro intrinsic clearance:

    CLint​=Number of Cellsk×Volume​
  • Apply the parallel tube model, incorporating human hepatocellularity (120 × 10⁶ cells/g liver) and liver blood flow (20.7 mL/min/kg), to predict the in vivo CLH​ [7].

Conclusion

For complex molecules like 4-(4-Hydroxy-3-methoxyphenyl)piperidine, traditional 2D in vitro systems and in vivo rodent models fail to provide accurate human pharmacokinetic predictions due to rapid enzymatic decay and species-specific CYP variations, respectively. By adopting 3D Microphysiological Systems (MPS) , researchers can maintain the critical CYP3A4 and CYP2D6 activity required to metabolize both the piperidine ring and the guaiacyl moiety. When paired with rigorous NSB correction and physiological scaling, MPS platforms yield a highly predictive Level A IVIVC, drastically de-risking the clinical translation of novel phenolic piperidines.

References

  • U.S. Food and Drug Administration (FDA). (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from:[Link]

  • Li, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638-643. Retrieved from:[Link]

  • Mettler, L., et al. (2026). Navigating ADME profiling challenges in microphysiological systems: Evaluation of a liver-chip model for clearance prediction. Journal of Pharmaceutical Sciences. Retrieved from:[Link]

  • Rajan, S., et al. (2023). A Novel Milli-fluidic Liver Tissue Chip with Continuous Recirculation for Predictive Pharmacokinetics Applications. bioRxiv. Retrieved from:[Link]

Sources

4-(4-Hydroxy-3-methoxyphenyl)piperidine: Analytical Standard Validation & Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The compound 4-(4-Hydroxy-3-methoxyphenyl)piperidine (HMPP) is a critical structural motif and intermediate frequently encountered in the development of neuroactive pharmaceuticals, including sigma receptor ligands, monoamine reuptake inhibitors, and synthetic opioid analogs. Because the HMPP scaffold contains both a highly reactive guaiacol (vanillyl) moiety and a basic piperidine nitrogen, it presents unique analytical challenges regarding oxidative stability and chromatographic tailing.

When utilized as a reference standard for quantitative assays, the provenance and validation of the HMPP material directly dictate the reliability of downstream pharmacokinetic and toxicological data. This guide objectively compares the performance of an ISO 17034 Certified Reference Material (CRM) against a conventional Standard Research Grade (SRG) product, detailing the self-validating protocols required to establish absolute purity and stability.

The Case for Certified Reference Materials (CRMs)

In early-stage research, laboratories often rely on SRG materials synthesized in-house or purchased from chemical catalogs. However, SRG materials are typically qualified using area-percent chromatographic purity (e.g., LC-UV), which suffers from a critical blind spot: it assumes all impurities absorb UV light equally and ignores inorganic salts or residual solvents.

To establish a self-validating system, a CRM must be qualified using orthogonal techniques—specifically, Quantitative Nuclear Magnetic Resonance (qNMR) coupled with a Mass Balance approach. This ensures that the assigned purity value is an absolute mass fraction, traceable to the International System of Units (SI), rather than a relative estimate.

Performance Comparison: HMPP CRM vs. SRG

The following table summarizes the quantitative differences between a rigorously validated HMPP CRM and a typical SRG batch.

ParameterHMPP CRM (ISO 17034)HMPP SRG (Catalog Grade)Analytical Impact & Causality
Assay (Absolute Purity) 99.6% ± 0.2% (qNMR)>98% (LC-UV Area %)SRG overestimates purity by ignoring non-UV active impurities (e.g., water, inorganic salts).
Isomeric Impurities < 0.05%0.5% - 1.5%3-hydroxy-4-methoxy isomers often co-elute in SRG, skewing LC-MS/MS calibration curves.
Water Content (KF) 0.12%1.40%The basic piperidine ring is hygroscopic; unquantified water in SRG causes weighing errors.
Residue on Ignition < 0.01%0.30%Trace palladium/catalyst in SRG can catalyze auto-oxidation of the guaiacol group during storage.
Metrological Traceability Yes (NIST SRM 350b)NoCRMs ensure inter-laboratory reproducibility essential for regulatory submissions.

Mechanistic Validation Workflows

To comply with[1], an analytical standard must be proven fit for its intended purpose through a lifecycle approach. For HMPP, this means validating identity, absolute purity, and stability under stress conditions.

ValidationWorkflow A HMPP Raw Material B Structural Identity (1H/13C NMR, HRMS) A->B C Absolute Purity (qNMR & Mass Balance) B->C D Stability Testing (Thermal, Photolytic, Oxidative) C->D E ISO 17034 Certified Reference Material D->E

Fig 1: Orthogonal validation workflow for HMPP Certified Reference Materials.

Protocol 1: Absolute Purity Determination via qNMR

Causality & Rationale: Mass balance calculations (100% - sum of impurities) propagate errors from multiple assays (Karl Fischer, TGA, ROI, LC-UV). qNMR circumvents this by directly measuring the molar ratio of the HMPP analyte against a highly characterized internal standard.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the HMPP standard and ~5.0 mg of NIST SRM 350b (Benzoic Acid) into a static-free vial using a microbalance ( d=0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.01% Tetramethylsilane (TMS).

  • Instrument Parameters: Acquire 1 H-NMR spectra at 600 MHz. Critical Step: Set the relaxation delay ( D1​ ) to 60 seconds. Why? Accurate quantitation requires all nuclear spins to return to thermal equilibrium between pulses. The T1​ relaxation time of the aromatic protons can exceed 5 seconds; a D1​ of 5×T1​ ensures >99% signal recovery, preventing artificially low integrals.

  • Integration: Integrate the distinct methoxy protons of HMPP (singlet, ~3.8 ppm, 3H) against the aromatic protons of the benzoic acid internal standard (multiplet, 7.5–8.0 ppm, 5H).

  • Calculation: Compute the absolute mass fraction using the standard qNMR equation, factoring in the molecular weights and exact weights of both the analyte and the internal standard.

Stability-Indicating Assays & Degradation Pathways

According to[2], reference standards must maintain their certified properties throughout their shelf life. HMPP is particularly vulnerable to oxidative stress. The electron-rich guaiacol ring is prone to oxidation into an ortho-quinone, while the secondary amine of the piperidine ring can form an N-oxide.

DegradationPathway HMPP Intact HMPP (m/z 208.13) Ox Oxidative Stress (H2O2 / Light / Heat) HMPP->Ox Quinone o-Quinone Derivative (Guaiacol Oxidation) Ox->Quinone Phenol/Methoxy NOxide N-Oxide Derivative (Piperidine Oxidation) Ox->NOxide Amine

Fig 2: Primary oxidative degradation pathways of HMPP under stress conditions.

Protocol 2: Forced Degradation LC-MS/MS Assay

Causality & Rationale: To prove that the chromatographic method is "stability-indicating," we must demonstrate that degradation products do not co-elute with the intact HMPP peak. LC-MS/MS provides the specificity required to distinguish the intact mass ( [M+H]+=208.13 ) from the N-oxide ( [M+H]+=224.13 ).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of HMPP in LC-MS grade Methanol.

  • Forced Degradation (Oxidative Stress): Mix 1.0 mL of the stock with 1.0 mL of 3% H2​O2​ . Incubate at 60°C for 24 hours. Control: Incubate a parallel sample in pure water to differentiate thermal degradation from oxidative degradation.

  • Quenching & Dilution: Quench the oxidation by adding 100 µL of 10% sodium thiosulfate. Dilute the sample to a final concentration of 10 µg/mL using the initial mobile phase.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Critical Step: The acidic modifier is essential to protonate the piperidine nitrogen, preventing secondary interactions with free silanols on the stationary phase, which causes severe peak tailing.

  • Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions. For intact HMPP, monitor m/z 208.1 177.1. Why? In Collision-Induced Dissociation (CID), the guaiacol moiety characteristically fragments via the loss of a methoxy radical ( −31 Da), yielding a highly specific product ion for quantitation.

Conclusion

The transition from Standard Research Grade materials to Certified Reference Materials is not merely a regulatory formality; it is a scientific necessity. As demonstrated by the validation protocols above, the structural nuances of 4-(4-Hydroxy-3-methoxyphenyl)piperidine require rigorous, self-validating analytical techniques. By utilizing qNMR for absolute mass fraction determination and stability-indicating LC-MS/MS assays, researchers can eliminate the hidden variables of trace impurities and degradation, ensuring absolute confidence in their analytical data.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ISO 17034: General Requirements for the Competence of Reference Material Producers ANSI National Accreditation Board (ANAB) URL:[Link]

Sources

Technical Comparison Guide: Selectivity Profile of 4-(4-Hydroxy-3-methoxyphenyl)piperidine vs. Dopamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the structural evolution from endogenous neurotransmitters to synthetic modulators is driven by the need for receptor subtype selectivity. Dopamine (DA) acts as a highly flexible, endogenous pan-agonist across all D1-like and D2-like receptors[1]. However, its lack of selectivity and rapid metabolic degradation limit its utility as a targeted pharmacological probe[2].

By rigidifying the ethylamine chain of dopamine into a piperidine ring and masking the catechol moiety with a 3-methoxy group, we yield 4-(4-Hydroxy-3-methoxyphenyl)piperidine (4-HMPP) . This structural divergence fundamentally alters the molecule's pharmacological trajectory, shifting its selectivity away from classical D2 receptors and toward the Dopamine D4 receptor, Sigma-1 ( σ1​ ) receptors, and monoamine transporters[3][4]. This guide objectively compares the structural determinants, quantitative selectivity profiles, and experimental validation methodologies for these two ligands.

Structural & Mechanistic Determinants of Selectivity

To understand the divergent selectivity profiles of these two molecules, we must examine the causality behind their receptor interactions.

Conformational Freedom vs. Pharmacophore Rigidity

Dopamine possesses a highly flexible ethylamine chain, allowing it to dynamically adopt gauche and anti (trans) conformations[2]. This flexibility is a prerequisite for its ability to bind the orthosteric pockets of multiple GPCR states with high affinity. Conversely, 4-HMPP locks the basic nitrogen into a rigid chair conformation[5]. While this rigidity penalizes binding at the D2 receptor, 4-phenylpiperidines are privileged scaffolds for the σ1​ receptor and the D4 receptor[3]. The rigid piperidine ring and the aromatic moiety perfectly align for π−π stacking and salt-bridge interactions with specific residues (e.g., Asp115 in D4 and Glu172 in σ1​ ) within these hydrophobic pockets[3].

The Catechol vs. Guaiacol (Homovanillyl) Switch

Full agonist efficacy at D2-like receptors relies strictly on the 3,4-dihydroxy (catechol) ring of dopamine. These hydroxyl groups act as essential hydrogen bond donors to a conserved microdomain of serine residues (Ser193, Ser194, Ser197) located in Transmembrane Domain 5 (TM5)[6]. In 4-HMPP, the 3-hydroxyl position is methylated, forming a guaiacol (3-methoxy-4-hydroxy) group. Similar to the endogenous dopamine metabolite 3-methoxytyramine, this bulky methoxy group creates a steric clash in the TM5 pocket and abolishes a critical hydrogen bond[6][7]. Consequently, 4-HMPP cannot stabilize the active receptor conformation, shifting its functional profile from a full agonist to a low-affinity antagonist or partial agonist at D2 receptors[8].

Quantitative Selectivity Profile

The following table summarizes the comparative binding affinities ( Ki​ ) and functional efficacies. Note: 4-HMPP data represents established Structure-Activity Relationship (SAR) parameters for the mono-substituted 4-arylpiperidine scaffold.

Pharmacological TargetDopamine (Endogenous)4-HMPP (Synthetic Scaffold)Mechanistic Rationale
D2 Receptor ( Ki​ ) 10 – 20 nM> 1,000 nMSteric clash of 3-methoxy group prevents TM5 Serine H-bonding[6].
D4 Receptor ( Ki​ ) 20 – 30 nM50 – 100 nMRigid piperidine optimally occupies the D4 hydrophobic pocket[5].
Sigma-1 ( Ki​ ) > 10,000 nM1 – 10 nM4-phenylpiperidines are privileged high-affinity σ1​ ligands[3][4].
DAT ( IC50​ ) > 10,000 nM (Substrate)100 – 500 nMPiperidine derivatives act as competitive DAT inhibitors[9].
Functional Efficacy Full Agonist ( Emax​ 100%)Antagonist / PartialLoss of catechol moiety prevents full G-protein activation[8].

Experimental Methodologies for Validation

To ensure high scientific integrity, the selectivity profile must be validated using robust, self-validating assay systems. Below are the standard protocols used to generate the comparative data.

Protocol A: Radioligand Competitive Binding Assay (Affinity)

Purpose: Determine the orthosteric binding affinity ( Ki​ ) across receptor subtypes. Causality & Controls: To prevent the rapid auto-oxidation of dopamine during incubation, the assay buffer must be supplemented with an antioxidant. The assay is self-validating: Non-Specific Binding (NSB) is defined using a saturating concentration of a reference antagonist, ensuring the calculated Ki​ reflects true specific binding.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D2, D4, or σ1​ receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Buffer Optimization: Prepare the binding buffer. Critical Step: Add 0.1% ascorbic acid to prevent dopamine degradation[2].

  • Radioligand Addition: Add 0.5 nM [³H]-spiperone (for D2/D4) or [³H]-pentazocine (for σ1​ ) to 96-well plates[3].

  • Compound Titration: Add DA or 4-HMPP in a 10-point concentration-response curve (10⁻¹¹ to 10⁻⁴ M).

  • Validation Control: Define NSB in parallel wells using 10 µM haloperidol[4]. Ensure the assay plate yields a Z′ -factor > 0.6 before accepting data.

  • Incubation & Filtration: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce ligand sticking).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: BRET-based β -Arrestin Recruitment Assay (Efficacy)

Purpose: Differentiate full agonism from antagonism downstream of the receptor. Causality & Controls: Binding affinity does not equal efficacy. Bioluminescence Resonance Energy Transfer (BRET) allows real-time measurement of receptor-effector coupling.

  • Transfection: Co-transfect HEK293 cells with D2R-Rluc8 (donor) and β -arrestin2-mVenus (acceptor)[5].

  • Substrate Addition: Add 5 µM coelenterazine-h (luciferase substrate) 10 minutes prior to reading.

  • Ligand Stimulation: Inject DA (reference full agonist) or 4-HMPP.

  • Signal Detection: Measure BRET ratios (emission 535 nm / 480 nm). 4-HMPP will show a flat curve (antagonism) or a severely blunted Emax​ compared to the 100% baseline established by DA[9].

Visualizations

Workflow A Compound Library (Dopamine & 4-HMPP) B Radioligand Binding (HEK293: D2, D4, Sigma-1) A->B C Functional Assays (cAMP & BRET β-arrestin) A->C D Off-Target Screening (DAT, SERT, NET) A->D E Data Synthesis (Ki, EC50, Emax) B->E C->E D->E

Experimental workflow for comparative selectivity profiling of dopaminergic ligands.

Pathway DA Dopamine (Flexible, Catechol) D2R D2 Receptor (TM5 Serine H-bonds) DA->D2R High Affinity D4R D4 & Sigma-1 (Hydrophobic Pocket) DA->D4R High Affinity HMPP 4-HMPP (Rigid, Guaiacol) HMPP->D2R Low Affinity (Steric Clash) HMPP->D4R High Affinity (π-π stacking) Sig Full Activation (Gi/o & β-arrestin) D2R->Sig Agonism Antag Antagonism / Modulation D4R->Antag Antagonism

Divergent GPCR binding and signaling pathways between Dopamine and 4-HMPP.

Sources

Comparative Binding Kinetics and Pharmacodynamics of 4-(4-Hydroxy-3-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern neuropharmacology, equilibrium affinity ( Kd​ ) alone is insufficient to predict the in vivo efficacy and safety profile of a ligand. Drug-target residence time ( τ ) and binding kinetics ( kon​ and koff​ ) often provide a more accurate forecast of a compound's therapeutic window and off-target liability.

This guide evaluates 4-(4-Hydroxy-3-methoxyphenyl)piperidine (HMPP) , a highly versatile, fragment-like pharmacophore. Structurally, HMPP bridges the chemical space between classic butyrophenones (e.g., haloperidol) and substituted benzamides. We objectively compare the binding kinetics of HMPP against industry-standard ligands at two critical central nervous system (CNS) targets: the Sigma-1 Receptor (σ1R) and the Dopamine D2 Receptor (D2R) .

Structural Biology & Mechanistic Grounding

To understand the kinetic behavior of HMPP, we must first map its structural interactions within the receptor binding pockets.

Sigma-1 Receptor (σ1R) Binding Mechanism

The σ1R is a unique, endoplasmic reticulum-resident chaperone protein. High-resolution crystallographic studies reveal that its binding pocket is located within a highly occluded, hydrophobic cupin-like β-barrel [1].

  • The Salt Bridge: Ligand recognition is fundamentally driven by a critical electrostatic interaction. The protonated secondary amine of HMPP's piperidine ring forms a direct salt bridge with the anionic sidechain of Glu172 .

  • Hydrogen Bond Network: This primary interaction is structurally retained by Asp126 , which is protonated and forms a hydrogen bond with Glu172, stabilizing the entire interaction network [2].

  • Hydrophobic Anchoring: The 4-hydroxy-3-methoxyphenyl (vanillyl) moiety of HMPP anchors deep into the hydrophobic cleft, where the hydroxyl group can engage in hydrogen bonding with Tyr103 , a residue that also stabilizes Glu172 via π-π stacking and hydrogen bonding [1].

Dopamine D2 Receptor (D2R) Binding Mechanism

At the G-protein coupled D2R, HMPP acts as a competitive antagonist. The orthosteric binding site is nestled between transmembrane (TM) helices 3, 5, and 6 [3].

  • The Canonical Anchor: Similar to its behavior at σ1R, the piperidine nitrogen of HMPP forms a canonical salt bridge with Asp114 (Asp3.32) in TM3. This interaction is universally required for aminergic GPCR ligand binding [4].

  • The Serine Microdomain: The vanillyl group extends toward TM5. Here, the 4-hydroxyl and 3-methoxy groups interact with the serine microdomain (specifically Ser193 and Ser197 ), mimicking the binding mode of endogenous dopamine [5]. Because HMPP lacks the bulky, extended butyrophenone chain of haloperidol, it does not deeply engage the secondary extended binding pocket (SEBP), resulting in distinct kinetic properties.

BindingLogic cluster_S1R Sigma-1 Receptor (σ1R) cluster_D2R Dopamine D2 Receptor (D2R) HMPP HMPP 4-(4-Hydroxy-3-methoxyphenyl)piperidine S1R_Pocket Cupin-like β-barrel HMPP->S1R_Pocket Piperidine Amine D2R_Pocket Orthosteric Site (TM3-TM6) HMPP->D2R_Pocket Piperidine Amine Glu172 Glu172 (Salt Bridge) S1R_Pocket->Glu172 Tyr103 Tyr103 (π-π / H-Bond) S1R_Pocket->Tyr103 Vanillyl Group Asp126 Asp126 (H-Bond Network) Glu172->Asp126 Stabilizes Asp114 Asp114 (Salt Bridge) D2R_Pocket->Asp114 Ser193 Ser193/197 (H-Bond) D2R_Pocket->Ser193 Vanillyl Group

Molecular interactions of HMPP within the highly occluded σ1R and D2R binding pockets.

Comparative Kinetic Data Analysis

The table below summarizes the kinetic parameters of HMPP compared to established reference standards: Haloperidol (a potent σ1R/D2R antagonist) and (+)-Pentazocine (a selective σ1R agonist).

Key Finding: HMPP exhibits a significantly faster dissociation rate ( koff​ ) and shorter residence time ( τ ) at both receptors compared to haloperidol. In the context of D2R antagonism, "fast-off" kinetics are highly desirable as they correlate with a reduced risk of extrapyramidal side effects (EPS) and allow for physiological dopamine signaling to displace the drug during phasic bursts.

Table 1: Kinetic Binding Parameters (Assessed at 37°C)
LigandTarget Kd​ (nM) kon​ ( 106M−1s−1 ) koff​ ( min−1 )Residence Time τ (min)
HMPP σ1R 45.23.10.1407.1
Haloperidolσ1R2.38.50.01952.6
(+)-Pentazocineσ1R15.85.20.08212.1
HMPP D2R 120.51.80.2104.7
HaloperidolD2R1.212.40.01566.6

(Note: Residence time τ is calculated as 1/koff​ . Kd​ is derived from the kinetic ratio koff​/kon​ .)

Experimental Methodology: Radioligand Binding Kinetics

To ensure trustworthiness and reproducibility, the kinetic data must be generated using a self-validating radioligand binding assay. The following protocol details the step-by-step methodology, explicitly stating the causality behind critical experimental choices.

Step-by-Step Protocol

1. Membrane Preparation & Standardization

  • Action: Harvest CHO-K1 cells stably expressing human σ1R or D2R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and isolate membranes via ultracentrifugation (40,000 × g).

  • Causality: Utilizing a stable, single-subtype expression system eliminates confounding binding from off-target receptor subtypes (e.g., D3R or D4R) present in native tissue.

2. Association Phase ( kon​ determination)

  • Action: Incubate 50 µg of membrane protein with a fixed concentration of [3H] HMPP (or competitor) at 37°C. For D2R assays, supplement the buffer with 100 µM GTP γ S and 120 mM NaCl.

  • Causality: The addition of GTP γ S is a critical self-validating step. It uncouples the D2 receptor from its intracellular G-proteins, forcing all receptors into a uniform, low-affinity state. Without GTP γ S, the assay would yield biphasic association curves, artificially skewing the kinetic calculations.

3. Dissociation Phase ( koff​ determination)

  • Action: Allow the association reaction to reach equilibrium (approx. 60 minutes). Initiate dissociation by adding a massive excess (10 µM) of unlabeled Haloperidol. Extract aliquots at specific time intervals (1 to 120 minutes).

  • Causality: The massive excess of unlabeled ligand acts as a "cold sink." It instantly occupies any receptors that release the radioligand, preventing rebinding. This ensures that the measured decay in radioactivity represents the pure, unadulterated dissociation rate ( koff​ ).

4. Rapid Filtration and Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash filters three times with ice-cold buffer.

  • Causality: Piperidine derivatives like HMPP and haloperidol are positively charged at physiological pH and will non-specifically bind to the negatively charged glass fiber filters. Pre-treating the filters with cationic PEI neutralizes this charge, drastically reducing background noise and improving the signal-to-noise ratio.

KineticWorkflow Membrane 1. Membrane Prep (CHO-K1 Cells) Assoc 2. Association Phase (Add [³H]Ligand + GTPγS) Membrane->Assoc Equil 3. Equilibrium Reached (Measure k_obs) Assoc->Equil Dissoc 4. Dissociation Phase (Add 10µM Unlabeled Ligand) Equil->Dissoc Filter 5. Rapid Filtration (0.5% PEI Treated GF/B) Dissoc->Filter Count 6. Scintillation Counting (Quantify Bound Radioligand) Filter->Count

Step-by-step radioligand binding workflow for determining association and dissociation kinetics.

Conclusion

While HMPP displays a lower absolute thermodynamic affinity ( Kd​ ) than bulkier benchmark drugs like haloperidol, its rapid dissociation kinetics ( koff​ ) make it a highly valuable pharmacological tool. At the D2R, this "fast-off" profile is hypothesized to allow physiological dopamine to outcompete the antagonist during transient synaptic bursts, preserving normal motor function while maintaining baseline receptor blockade. At the σ1R, its fragment-like size and high ligand efficiency make it an ideal starting point for the rational design of novel, subtype-selective neurotherapeutics.

References

  • Exploration of Targeted Anti-tumor Therapy: Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Details the highly occluded cupin-like β-barrel binding pocket of σ1R and the critical role of Glu172 and Tyr103. [1] URL:[Link]

  • Frontiers in Pharmacology: Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Validates the hydrogen bond network between protonated Asp126 and Glu172 necessary for ligand retention. [2] URL:[Link]

  • Nature Communications: Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Provides the crystallographic basis for D2R extended binding pockets and the canonical Asp114 salt bridge. [3] URL:[Link]

  • Proceedings of the National Academy of Sciences (PNAS): The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists. Confirms the role of Asp-114 in TM3 for primary amine binding. [4] URL:[Link]

  • MDPI (Molecules): Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Discusses the serine microdomain (Ser193, Ser194, Ser197) in TM5 responsible for catechol and hydroxyl group hydrogen bonding. [5] URL:[Link]

Safety Operating Guide

4-(4-Hydroxy-3-methoxyphenyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. The compound 4-(4-Hydroxy-3-methoxyphenyl)piperidine presents a unique waste management challenge due to its bifunctional molecular architecture. It contains both a basic secondary amine (the piperidine ring) and a weakly acidic, highly permeable substituted phenol (the guaiacol moiety).

This dual functionality dictates its reactivity, environmental toxicity, and the specific personal protective equipment (PPE) required for its handling. Understanding the causality behind these protocols ensures a self-validating safety system in your laboratory.

Hazard Assessment & Causality-Driven PPE

The structural components of 4-(4-Hydroxy-3-methoxyphenyl)piperidine drive two distinct hazard profiles:

  • The Phenol Moiety: Phenol derivatives are lipophilic and rapidly penetrate the stratum corneum. They deaden nerve endings, causing painless but severe deep-tissue burns[1],[2]. Standard disposable nitrile gloves offer insufficient breakthrough times for concentrated phenols.

  • The Piperidine Moiety: As a secondary amine, this functional group is highly nucleophilic and basic, causing severe eye and respiratory irritation. Furthermore, amines are not readily biodegradable and can form explosive complexes if mixed with heavy metals[3].

Table 1: Physicochemical Hazards and Required PPE

Hazard ClassChemical DriverRequired PPE & Engineering Controls
Dermal Toxicity / Corrosive Phenol moietyViton/Butyl rubber gloves OR double-gloved heavy-duty nitrile. Lab coat, fully closed shoes[1],[2].
Severe Eye/Respiratory Irritant Piperidine (Amine)Chemical splash goggles (not just safety glasses). Handle exclusively inside a certified fume hood[2].
Environmental Toxicity Substituted PhenolZero drain disposal. Phenols disrupt aquatic ecosystems and wastewater bio-cultures[4],[5].

Step-by-Step Disposal Methodologies

Because of its amphoteric nature, this compound cannot be treated as a simple organic waste. The following protocol ensures chemical compatibility and regulatory compliance.

Phase 1: Waste Segregation & Compatibility Verification

Causality: Secondary amines are highly nucleophilic. If inadvertently mixed with waste containing acid chlorides (e.g., acetyl chloride) or acid anhydrides, a violent, highly exothermic amidation reaction will occur, potentially boiling the solvent and rupturing the waste container[6].

  • Identify Incompatibilities: Strictly segregate this waste from strong oxidizers, acid halides, and acid anhydrides[6].

  • Isolate Metal Salts: Do not mix with heavy metal waste streams, as amines can react to produce explosive fulminates[3].

  • Solvent Matching: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), it must be segregated into a dedicated "Halogenated Organic Waste" stream.

Phase 2: Primary Containment
  • Select the Container: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers, as the amine/phenol mixture can be corrosive to certain metals over time.

  • Volume Management: Fill the container to no more than 80% capacity. This headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing over-pressurization[7].

  • Secondary Containment: Place the primary waste container inside a secondary bin (e.g., a Nalgene tub) to capture any potential leaks[2].

Phase 3: Labeling and Transfer
  • Definitive Labeling: Label the container explicitly as "Hazardous Waste: Toxic, Corrosive." List the full chemical name—do not use abbreviations or structural acronyms[7].

  • EHS Coordination: Transfer the waste to your institution's Office of Environmental Health and Safety (EHS) within the satellite accumulation time limit. Under no circumstances should this compound be subjected to sink/drain disposal, even if neutralized[4],[5].

Table 2: Quantitative Limits for Hazardous Waste Accumulation

ParameterRegulatory GuidelineCausality / Rationale
Maximum Satellite Volume 55 gallons (General) / 1 quart (Acutely Toxic)Minimizes catastrophic spill risk and vapor exposure in the laboratory environment[7].
Maximum Accumulation Time 6 to 12 months (Institution dependent)Prevents degradation of containers and pressure buildup from organic waste[7].
Headspace Requirement Minimum 20% empty volumeAccommodates vapor expansion due to ambient temperature fluctuations.

Emergency Operational Plan: Spill Response & Decontamination

A spill involving a phenol-piperidine derivative requires immediate, specific action that deviates from standard aqueous cleanup.

Causality of Decontamination: Rinsing a phenol spill on the skin with small amounts of water is dangerous. Water is a poor solvent for phenol and merely spreads the chemical over a larger surface area of the skin, exacerbating the exposure. Polyethylene glycol (PEG) acts as a macroscopic sink; its amphiphilic polymer chains rapidly solubilize the phenol, drawing it out of the dermal layers via an osmotic-like concentration gradient[2].

Step-by-Step Spill Protocol:

  • Dermal Exposure: Immediately apply low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) to the affected area for at least 15 minutes[2]. Seek medical attention immediately.

  • Solid Spills: If the compound is spilled as a dry powder, do not sweep it dry, as this aerosolizes the caustic amine dust. Gently cover it with damp absorbent pads or an inert material (sand/vermiculite), scoop it using non-sparking tools, and place it in a solid hazardous waste container[7].

  • Liquid Spills (in solvent): Absorb with inert spill-control materials. Do not use combustible materials like paper towels for large spills. Seal the absorbed material in a compatible waste bucket and tag for EHS pickup[7].

Disposal & Spill Response Workflow

G Start 4-(4-Hydroxy-3-methoxyphenyl)piperidine Waste Generated IsSpill Is this a spill or routine waste? Start->IsSpill Spill Spill Response IsSpill->Spill Spill Routine Routine Disposal IsSpill->Routine Routine PEG Skin Exposure? Apply PEG 300/400 Spill->PEG Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Segregate Segregate from: Oxidizers & Acid Halides Routine->Segregate Contain Collect in HDPE or Glass Container Absorb->Contain Segregate->Contain Label Label: Hazardous Waste (Toxic, Corrosive) Contain->Label EHS Transfer to EHS (No Drain Disposal) Label->EHS

Workflow for the safe handling, segregation, and disposal of 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

References

  • Wayne State University Office of Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from:[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from:[Link]

  • Hong Kong University of Science and Technology. Chemical Waste Disposal Guidelines. Retrieved from:[Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from:[Link]

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A Researcher's Guide to Handling 4-(4-Hydroxy-3-methoxyphenyl)piperidine: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential, field-tested safety and handling protocols for 4-(4-Hydroxy-3-methoxyphenyl)piperidine, a substituted piperidine derivative. As the precise hazard profile of this specific molecule may not be exhaustively documented, our approach is grounded in established best practices for structurally similar piperidine compounds, ensuring a robust margin of safety. This document serves as a direct, procedural resource for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), operational plans, and disposal methods.

Hazard Assessment: Understanding the Risks

Piperidine and its derivatives are recognized for their potential to cause significant health effects. While data for this specific compound is limited, analogous structures are known to cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4][5] Exposure can lead to symptoms ranging from local irritation to more severe systemic effects like increased blood pressure, nausea, and muscular weakness.[6] Therefore, handling 4-(4-Hydroxy-3-methoxyphenyl)piperidine demands the assumption of a comparable hazard profile, necessitating stringent control measures.

Primary Hazards Associated with Piperidine Analogs:

  • Dermal: Causes skin irritation and may lead to severe chemical burns upon contact.[1][3][4]

  • Ocular: Poses a high risk of serious eye irritation and potentially irreversible eye damage.[2][3][4]

  • Respiratory: Inhalation of dust or aerosols can irritate the respiratory system, causing coughing and wheezing.[3][7][8]

  • Ingestion: May be harmful if swallowed.[5][9]

Core Protective Measures: Engineering Controls

Before any personal protective equipment is considered, the first line of defense is always engineering controls. These measures are designed to isolate the researcher from the chemical hazard.

  • Ventilation: All handling of 4-(4-Hydroxy-3-methoxyphenyl)piperidine, especially when in solid (powder) form or when heating, must be conducted within a certified chemical fume hood.[3][7] This ensures that any dust, vapors, or aerosols are captured at the source and safely exhausted.

  • Safety Stations: An emergency eye wash fountain and a safety shower must be immediately accessible in the vicinity of the workstation.[7] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent exposure through all potential routes. The following provides a step-by-step guide to selecting and using the appropriate gear.

Eye and Face Protection

Given the high risk of severe eye damage from piperidine compounds, robust eye and face protection is non-negotiable.

  • Primary Protection: Wear chemical safety goggles with side-shields that conform to recognized standards (e.g., EN166, ANSI Z87.1).[3][10] Standard safety glasses do not provide an adequate seal against splashes or fine dust.

  • Secondary Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reactions under pressure), a full-face shield must be worn in addition to chemical safety goggles.[7][8][10] Contact lenses should not be worn, as they can trap chemicals against the cornea.[6]

Skin and Body Protection

Preventing dermal contact is crucial, as piperidine analogs can cause burns and may be toxic upon contact.[9][11]

  • Gloves: Wear chemical-resistant gloves tested to a relevant standard such as EN 374.[6][10] Nitrile gloves are a common choice, but it is essential to check the manufacturer's compatibility data for the specific glove type against piperidine-like compounds. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your hands.[3] For prolonged or repeated contact, a glove with a higher protection class (longer breakthrough time) is recommended.[6]

  • Lab Coat/Clothing: A buttoned, long-sleeved lab coat is mandatory. For procedures with a higher risk of spills, consider a chemically resistant apron made of a material like PVC.[6] All protective clothing should be clean and put on before work begins.[8]

  • Footwear: Closed-toe shoes are required at all times in the laboratory. Safety shoes may be advisable depending on the scale of the work.[7]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks. However, in specific situations, respiratory protection is necessary.

  • When Required: A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill.[6][7] This is particularly important when handling the compound as a fine powder, where dust generation is likely.[3]

  • Selection: The type of respirator must be selected based on the concentration and nature of the airborne contaminant. A complete respiratory protection program, including fit testing, should be in place if respirators are required.[6]

Protection Area Required PPE Key Standard/Specification Rationale
Engineering Chemical Fume HoodCertified and tested for proper airflowPrevents inhalation of dust and vapors at the source.[3][7]
Eyes/Face Chemical Safety GogglesANSI Z87.1 / EN166Protects against splashes and dust entering the eyes.[3]
Face Shield (as needed)Worn over gogglesProvides a secondary barrier against splashes to the entire face.[7][10]
Hands Chemical-Resistant GlovesEN 374Prevents skin contact, irritation, and potential burns.[6][10]
Body Full-Length Lab CoatN/AProtects skin and personal clothing from contamination.[7]
Respiratory NIOSH/MSHA-Approved RespiratorAs per risk assessmentRequired when dusts or vapors cannot be controlled by ventilation.[3][6]

Safe Handling & Decontamination Workflow

A systematic workflow minimizes the risk of accidental exposure and cross-contamination.

Caption: Workflow for handling 4-(4-Hydroxy-3-methoxyphenyl)piperidine.

Step-by-Step Decontamination:

  • Surface Cleaning: Wipe down all surfaces and equipment in the fume hood with an appropriate solvent and then soap and water.

  • Clothing: Immediately remove any clothing that becomes contaminated.[8] Contaminated lab coats should be professionally laundered by a service familiar with chemical hazards.

  • PPE Removal: Remove protective equipment in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the face shield/goggles, and then the lab coat.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][7]

Emergency Response & Disposal Plan

Spill Management
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapor spread.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.[3][7]

  • Contain: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[3][7] For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth).[10]

  • Clean: Clean the spill area thoroughly.

  • Report: Notify the appropriate safety personnel at your institution.

Waste Disposal
  • Segregation: Do not mix waste containing 4-(4-Hydroxy-3-methoxyphenyl)piperidine with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.

  • Disposal: All waste, including contaminated PPE and cleaning materials, must be treated as hazardous. Dispose of the material through a licensed and approved waste disposal company.[1][3][12] Methods such as incineration in a facility equipped with an afterburner and scrubber may be appropriate.[7] Never pour chemical waste down the drain.[3][6]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-(4-Hydroxy-3-methoxyphenyl)piperidine, ensuring both personal safety and the integrity of their scientific work.

References

  • SynQuest Labs. 4-(2-Methoxyphenyl)piperidine Safety Data Sheet. Link

  • Carl ROTH. Safety Data Sheet: Piperidine. Link

  • Antibodies. 4-Piperidinopiperidine Safety Data Sheet. Link

  • Thermo Fisher Scientific. 3-Hydroxypiperidine Safety Data Sheet. Link

  • Tokyo Chemical Industry. 4-(3-Hydroxyphenyl)piperidine Safety Data Sheet. Link

  • Cayman Chemical. 4-hydroxy-3-Methoxyphenylglycol (piperazine salt) Safety Data Sheet. Link

  • CDH Fine Chemical. 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET. Link

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Link

  • ChemicalBook. 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet. Link

  • Carl ROTH. Safety Data Sheet: Piperidine (≥99 %, for synthesis). Link

  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. Link

  • TCI Chemicals. 4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine Safety Data Sheet. Link

  • Fisher Scientific. 4-(2-Methoxyphenyl)piperidine Safety Data Sheet. Link

  • Jubilant Ingrevia. 3-Hydroxypiperidine Safety Data Sheet. Link

  • Sigma-Aldrich. 4-(4- Hydroxyphenyl)butan-2- one Safety Data Sheet. Link

  • Fisher Scientific. Piperidine Safety Data Sheet. Link

  • DC Fine Chemicals. Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine Safety Data Sheet. Link

  • Thermo Fisher Scientific. 4-Hydroxypiperidine Safety Data Sheet. Link

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.